molecular formula C4H6<br>CH2=(CH)2=CH2<br>CH2CHCHCH2<br>C4H6 B167195 Polybutadiene CAS No. 9003-17-2

Polybutadiene

Cat. No.: B167195
CAS No.: 9003-17-2
M. Wt: 54.09 g/mol
InChI Key: KAKZBPTYRLMSJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Polybutadiene is a synthetic rubber of significant industrial and research importance, primarily valued for its exceptional abrasion resistance, high resilience, and excellent low-temperature flexibility . Its primary research and application focus is in the development of automotive tires, where it is extensively used in treads and sidewalls to enhance durability, improve fuel efficiency by reducing rolling resistance, and provide critical fatigue resistance . Over 70% of global this compound production is consumed by the tire industry, a demand further accelerated by the specific performance requirements of electric vehicle tires . Beyond tires, this compound serves as a crucial impact modifier in plastics such as High-Impact Polystyrene (HIPS) and Acrylonitrile Butadiene Styrene (ABS), where it is grafted onto the polymer chain to confer high impact strength . Its utility extends to other industrial and consumer domains, including the manufacturing of footwear soles, golf balls, and various conveyor belts . Current research is driving innovation in material science, focusing on enhancing the dispersion of silica fillers in rubber composites using terminal-functionalized liquid this compound to overcome the drawbacks of delayed vulcanization and improve mechanical properties like tensile strength . The market is also witnessing a transformative shift towards sustainable alternatives, with active development in bio-based butadiene and recycling technologies aimed at reducing the carbon footprint of synthetic rubber production . Furthermore, advanced manufacturing techniques, including solution polymerization and AI-driven process optimization, are being leveraged to produce specialized grades with varying cis, trans, and vinyl content, enabling tailored properties for high-performance applications in emerging fields .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

buta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKZBPTYRLMSJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6, Array, CH2CHCHCH2
Record name 1,3-BUTADIENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4891
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-BUTADIENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1,3-butadiene
Source Wikipedia
URL https://en.wikipedia.org/wiki/1,3-butadiene
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31567-90-5, 29406-96-0, 9003-17-2, 26952-74-9, 16422-75-6
Record name Syndiotactic polybutadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31567-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Butadiene, homopolymer, isotactic
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29406-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Polybutadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9003-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butadiene dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26952-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butadiene trimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16422-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID3020203
Record name 1,3-Butadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

54.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Butadiene is a colorless gas with an aromatic odor. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can flash back to the source of leak very easily. It can asphyxiate by the displacement of air. It must be shipped inhibited as butadiene is liable to polymerization. If polymerization occurs in the container, it may violently rupture. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used to make synthetic rubber and plastics, and to make other chemicals., Gas or Vapor; Liquid, Colorless gas with a mild aromatic or gasoline-like odor. [Note: A liquid below 24 degrees F. Shipped as a liquefied compressed gas.] Vapor density = 1.87 (heavier than air); [HSDB], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a mild aromatic or gasoline-like odor., Colorless gas with a mild aromatic or gasoline-like odor. [Note: A liquid below 24 °F. Shipped as a liquefied compressed gas.]
Record name 1,3-BUTADIENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4891
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-Butadiene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Butadiene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/318
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,3-Butadiene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041792
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1,3-BUTADIENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BUTADIENE (1,3-BUTADIENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/50
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 1,3-Butadiene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0067.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

24.1 °F at 760 mmHg (NTP, 1992), -4.5 °C, -4 °C, 24 °F
Record name 1,3-BUTADIENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4891
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-BUTADIENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-BUTADIENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BUTADIENE (1,3-BUTADIENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/50
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 1,3-Butadiene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0067.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

-105 °F (NTP, 1992), -105 °F, Gas, -76 °C c.c., -105 °F (liquid), NA (Gas) -105 °F (Liquid)
Record name 1,3-BUTADIENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4891
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-Butadiene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/318
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,3-BUTADIENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-BUTADIENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BUTADIENE (1,3-BUTADIENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/50
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 1,3-Butadiene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0067.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Insoluble (NTP, 1992), In water, 735 mg/L at 20 °C, Slightly soluble in methanol, ethanol; soluble in organic solvents such as carbon tetrachloride; alcohol dissolves about 40 vols at room temp., Soluble in ethanol, ether, benzene; very soluble in acetone, 0.735 mg/mL at 25 °C, Solubility in water, g/100ml: 0.1 (none), Insoluble
Record name 1,3-BUTADIENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4891
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-BUTADIENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-Butadiene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041792
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1,3-BUTADIENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1,3-Butadiene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0067.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.621 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6149 g/cu cm at 25 °C, Absolute density, gas at 101.325 kPa at 0 °C: 2.428 kg/cu m; Relative density, gas at 101.325 kPa at 0 °C (air = 1): 1.878; Density, liquid at saturation pressure at 20 °C: 0.621 kg/l; Critical density: 0.245 kg/cu m, Relative density (water = 1): 0.6, 0.621 at 68 °F, 0.65 (Liquid at 24 °F), 1.88(relative gas density)
Record name 1,3-BUTADIENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4891
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-BUTADIENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-BUTADIENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BUTADIENE (1,3-BUTADIENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/50
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 1,3-Butadiene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0067.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

1.87 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.87 (Air = 1), Relative vapor density (air = 1): 1.9, 1.88
Record name 1,3-BUTADIENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4891
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-BUTADIENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-BUTADIENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BUTADIENE (1,3-BUTADIENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/50
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

1840 mmHg at 70 °F ; 760 mmHg at 23.9 °F (NTP, 1992), 273.6 kPa (2,052 mm Hg) at 25 °C, Vapor pressure, kPa at 20 °C: 245, 2.4 atm
Record name 1,3-BUTADIENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4891
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-BUTADIENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-BUTADIENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BUTADIENE (1,3-BUTADIENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/50
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 1,3-Butadiene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0067.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

Acetylene is an impurity in the ppm range.
Record name 1,3-BUTADIENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless gas ... [Note: A liquid below 24 degrees F. Shipped as a liquefied compressed gas]

CAS No.

106-99-0
Record name 1,3-BUTADIENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4891
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-Butadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Butadiene
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/13-butadiene-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name 1,3-Butadiene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Butadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Buta-1,3-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.138
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-BUTADIENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSD5FGP5VD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,3-BUTADIENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-Butadiene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041792
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1,3-BUTADIENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BUTADIENE (1,3-BUTADIENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/50
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

-164 °F (NTP, 1992), -108.966 °C, -108.9 °C, -109 °C, -164 °F
Record name 1,3-BUTADIENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4891
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-BUTADIENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-Butadiene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041792
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1,3-BUTADIENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BUTADIENE (1,3-BUTADIENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/50
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 1,3-Butadiene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0067.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

A Technical Guide to the Synthesis of High cis-1,4 Polybutadiene with Narrow Molecular Weight Distribution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

High cis-1,4 polybutadiene is a synthetic rubber of significant industrial importance, prized for its exceptional elasticity, high abrasion resistance, and low heat buildup. These properties are directly linked to its highly regular microstructure, specifically a high percentage of the cis-1,4 isomeric unit, and a uniform polymer chain length, characterized by a narrow molecular weight distribution (MWD). This guide provides an in-depth overview of the synthesis of high cis-1,4 this compound with a narrow MWD, focusing on the catalyst systems, experimental protocols, and characterization techniques that are crucial for achieving the desired polymer properties.

The synthesis of this specialized polymer is predominantly achieved through coordination polymerization, employing catalyst systems based on transition metals, with lanthanide-based catalysts, particularly those of neodymium, demonstrating superior performance in achieving high stereoselectivity and controlled molecular weights.[1][2] The choice of catalyst, cocatalyst, and polymerization conditions plays a pivotal role in determining the final microstructure and molecular weight characteristics of the this compound.[3]

Catalyst Systems for High cis-1,4 this compound Synthesis

Lanthanide-based catalysts, especially neodymium-based systems, are highly effective for producing this compound with a high cis-1,4 content (>95%) and a narrow molecular weight distribution.[2] These catalyst systems typically consist of three main components: a lanthanide source, an organoaluminum compound (cocatalyst), and a halogen source.

A notable advancement in achieving a narrow MWD is the use of binary catalyst systems that exhibit good solubility in the polymerization medium, leading to a more homogeneous reaction environment.[4] An example is the neodymium(III) trifluoromethanesulfonate-based system.[5]

Neodymium-Based Catalyst Systems

Neodymium-based catalysts are favored due to their high catalytic activity and stereospecificity towards the formation of cis-1,4 this compound.[6] The general composition of these catalyst systems is as follows:

  • Neodymium Source: Neodymium carboxylates (e.g., neodymium versatate), neodymium trifluoromethanesulfonate, or neodymium chloride complexes.[6][7]

  • Organoaluminum Cocatalyst: Trialkylaluminum compounds such as triisobutylaluminum (TIBA), triethylaluminum (TEA), or diisobutylaluminum hydride (DIBAH). The cocatalyst acts as an alkylating agent and a scavenger for impurities.

  • Halogen Source: An alkylaluminum halide, such as diethylaluminum chloride (DEAC), or a non-organometallic halogen source can be used. The halogen source influences the catalytic activity and the polymer's molecular weight.

The molar ratio of the catalyst components, particularly the Al/Nd ratio, is a critical parameter for controlling the molecular weight and molecular weight distribution of the resulting polymer.[3][8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a neodymium-based catalyst, the polymerization of butadiene, and the characterization of the resulting high cis-1,4 this compound.

Synthesis of a Neodymium-Based Catalyst Complex: Nd(CF₃SO₃)₃·3TOP

This protocol describes the synthesis of a neodymium(III) trifluoromethanesulfonate complex with tris(2-ethylhexyl)phosphate (TOP) as a ligand, which enhances solubility in non-polar solvents.[5]

Materials:

  • Neodymium(III) trifluoromethanesulfonate (Nd(CF₃SO₃)₃)

  • Tris(2-ethylhexyl)phosphate (TOP)

  • Methanol

  • Cyclohexane

Procedure:

  • In a Schlenk flask under a dry argon atmosphere, combine Nd(CF₃SO₃)₃ and TOP.

  • Heat the mixture to 120°C and stir for 12 hours.

  • After cooling, wash the resulting product three times with methanol.

  • Dry the product under vacuum at 60°C for 12 hours to obtain a viscous liquid.

  • Dissolve the final complex in cyclohexane to create a stock solution (e.g., 0.025 M).

Polymerization of Butadiene

This procedure outlines the polymerization of butadiene using the prepared Nd(CF₃SO₃)₃·3TOP catalyst complex and triisobutylaluminum (Al(i-Bu)₃) as a cocatalyst.[5][9]

Materials:

  • Butadiene (solution in hexane)

  • Nd(CF₃SO₃)₃·3TOP solution (in cyclohexane)

  • Triisobutylaluminum (Al(i-Bu)₃, solution in hexane)

  • Hexane (anhydrous)

  • Ethanol (containing 1 wt% 2,6-di-tert-butyl-p-cresol as a stabilizer)

Procedure:

  • All operations must be conducted under a dry argon atmosphere using Schlenk techniques.

  • In a Schlenk tube equipped with a rubber septum, prepare the binary catalyst solution by mixing the Nd(CF₃SO₃)₃·3TOP solution, a portion of the butadiene solution, and the Al(i-Bu)₃ solution. A typical molar ratio for [Al]/[Nd] is 20.

  • Age the catalyst solution with stirring at 50°C for 15 minutes to obtain a yellowish solution.

  • Inject the remaining butadiene solution into the Schlenk tube containing the aged catalyst. A typical molar ratio for [Bd]/[Nd] is 2000.

  • Maintain the polymerization reaction at the desired temperature (e.g., 20°C) for a specified time (e.g., 2 hours).

  • Quench the polymerization by adding ethanol containing a stabilizer.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of ethanol.

  • Separate the polymer and dry it under vacuum until a constant weight is achieved.

Characterization of High cis-1,4 this compound

3.3.1. Determination of Microstructure by FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a common method to determine the microstructure of this compound.[7][9][10]

Procedure:

  • Prepare a thin film of the polymer sample.

  • Record the FTIR spectrum.

  • The content of cis-1,4, trans-1,4, and 1,2-vinyl units are determined by analyzing the absorbance of their characteristic IR absorption bands:

    • cis-1,4: ~738 cm⁻¹[9]

    • trans-1,4: ~967 cm⁻¹[9]

    • 1,2-vinyl: ~911 cm⁻¹[9]

  • The relative percentages of each isomer are calculated using established equations from the literature.

3.3.2. Determination of Molecular Weight and Molecular Weight Distribution by GPC

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[11][12]

Procedure:

  • Accurately prepare a solution of the this compound sample in a suitable solvent, such as tetrahydrofuran (THF), at a known concentration (e.g., 2 mg/mL).[12]

  • Inject the sample solution into the GPC system.

  • The system is typically equipped with a refractive index detector, a viscometer, and a light scattering detector (triple detection) for accurate molecular weight determination without the need for column calibration with polymer standards.[11]

  • The eluent is typically THF at a flow rate of 1 mL/min.[12]

  • Analyze the resulting chromatograms to calculate Mn, Mw, and PDI.

3.3.3. Determination of Microstructure by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides detailed information about the microstructure of the polymer chain.[6][13][14]

Procedure:

  • Dissolve the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Record the ¹H and ¹³C NMR spectra.

  • The different microstructures (cis-1,4, trans-1,4, and 1,2-vinyl) give rise to distinct signals in the NMR spectra, allowing for their quantification.

Data Presentation

The following tables summarize the quantitative data from representative studies on the synthesis of high cis-1,4 this compound.

Table 1: Effect of Catalyst System on this compound Properties

Catalyst System[Al]/[Nd] Molar RatioPolymerization Time (h)Yield (%)cis-1,4 Content (%)M_w (x 10⁴ g/mol )M_n (x 10⁴ g/mol )PDI (M_w/M_n)Reference
Nd(CF₃SO₃)₃·3TOP / Al(i-Bu)₃20288.298.835.627.01.32[9]
Nd(CF₃SO₃)₃·3TBP / Al(i-Bu)₃202475.399.042.58.35.12[9]

Polymerization conditions: hexane solvent, [Nd] = 8.9 × 10⁻⁴ mol L⁻¹, [Bd]/[Nd] = 2000.[9]

Table 2: Influence of Cocatalyst on this compound Properties

Cocatalystcis-1,4 Content (%)M_w ( kg/mol )M_n ( kg/mol )PDI (M_w/M_n)Reference
TIBA98.44501203.7
DIBAH97.3260604.3
TEA95.27201007.2
MAO85.1310903.4

Polymerization conditions: cyclohexane solvent, [Al]/[Nd] = 35, aging at 30°C for 15 min, polymerization at 50°C.

Visualizations

Diagrams

Catalyst_Synthesis Nd_precursor Nd(CF₃SO₃)₃ Mixing Mixing in Schlenk Flask Nd_precursor->Mixing Ligand Tris(2-ethylhexyl)phosphate (TOP) Ligand->Mixing Heating Heating (120°C, 12h) under Argon Mixing->Heating Washing Washing with Methanol Heating->Washing Drying Drying under Vacuum (60°C, 12h) Washing->Drying Final_Complex Nd(CF₃SO₃)₃·3TOP Complex Drying->Final_Complex

Caption: Synthesis workflow for the Nd(CF₃SO₃)₃·3TOP catalyst complex.

Polymerization_Workflow cluster_catalyst_prep Catalyst Preparation (in Schlenk Tube) cluster_polymerization Polymerization Catalyst_Complex Nd(CF₃SO₃)₃·3TOP (in Cyclohexane) Mixing_aging Mix and Age (50°C, 15 min) Catalyst_Complex->Mixing_aging Cocatalyst Al(i-Bu)₃ (in Hexane) Cocatalyst->Mixing_aging Butadiene_part1 Butadiene (portion) Butadiene_part1->Mixing_aging Aged_Catalyst Aged Catalyst Solution Mixing_aging->Aged_Catalyst Polymerization_step Polymerization (e.g., 20°C, 2h) Aged_Catalyst->Polymerization_step Butadiene_main Butadiene (main part) Butadiene_main->Polymerization_step Quenching Quench with Stabilized Ethanol Polymerization_step->Quenching Precipitation Precipitate in Ethanol Quenching->Precipitation Drying_step Dry under Vacuum Precipitation->Drying_step Final_Polymer High cis-1,4 this compound Drying_step->Final_Polymer

Caption: Experimental workflow for the synthesis of high cis-1,4 this compound.

Characterization_Flow cluster_ftir Microstructure (FTIR) cluster_gpc Molecular Weight (GPC) cluster_nmr Microstructure (NMR) Polymer_Sample This compound Sample FTIR_analysis FTIR Spectroscopy Polymer_Sample->FTIR_analysis GPC_analysis GPC/SEC Analysis Polymer_Sample->GPC_analysis NMR_analysis ¹H and ¹³C NMR Polymer_Sample->NMR_analysis Microstructure_result cis-1,4, trans-1,4, 1,2-vinyl Content FTIR_analysis->Microstructure_result MW_result M_w, M_n, PDI GPC_analysis->MW_result NMR_result Detailed Microstructure NMR_analysis->NMR_result

Caption: Characterization workflow for high cis-1,4 this compound.

Conclusion

The synthesis of high cis-1,4 this compound with a narrow molecular weight distribution is a highly controlled process that relies on the careful selection of catalyst components and polymerization conditions. Lanthanide-based catalysts, particularly neodymium systems, have proven to be exceptionally effective in achieving the desired high cis-1,4 content. Furthermore, the development of homogeneous catalyst systems has enabled precise control over the molecular weight distribution, leading to polymers with enhanced performance characteristics. The detailed experimental protocols and characterization techniques outlined in this guide provide a comprehensive framework for researchers and scientists working in this field.

References

An In-depth Technical Guide to the Polymerization Mechanisms and Kinetics of Polybutadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polybutadiene, a synthetic rubber with significant industrial importance, is produced through various polymerization mechanisms, each yielding polymers with distinct microstructures and properties. This guide provides a comprehensive overview of the primary methods for this compound synthesis: free-radical, anionic, cationic, and coordination polymerization. A detailed examination of the kinetics, including rate-determining steps and the influence of reaction parameters, is presented. Furthermore, this document outlines detailed experimental protocols for the synthesis and characterization of this compound, including spectroscopic and chromatographic techniques for determining microstructure and molecular weight. Visual diagrams of the polymerization pathways and experimental workflows are provided to facilitate a deeper understanding of the underlying chemical processes.

Introduction

This compound is a versatile polymer of 1,3-butadiene. The presence of a conjugated diene system in the monomer allows for different modes of addition during polymerization, leading to three primary microstructures: cis-1,4, trans-1,4, and 1,2-vinyl. The relative proportions of these microstructures dictate the material's physical properties, such as glass transition temperature, elasticity, and wear resistance. The ability to control the microstructure is a key challenge and a primary driver for the development of various polymerization techniques. This guide delves into the fundamental mechanisms and kinetics governing the formation of this compound.

Polymerization Mechanisms

The polymerization of butadiene can be initiated through several distinct mechanisms, each with its own characteristic features regarding stereocontrol, molecular weight distribution, and reaction kinetics.

Free-Radical Polymerization

Free-radical polymerization of butadiene is typically carried out in emulsion or solution systems. This method is often used in industrial settings but offers limited control over the polymer microstructure, generally resulting in a mixed microstructure of cis-1,4, trans-1,4, and 1,2-vinyl units. The process is initiated by the decomposition of a radical initiator, such as a peroxide or an azo compound, to generate free radicals.

The key steps in free-radical polymerization are:

  • Initiation: A free radical (R•) adds to a butadiene monomer.

  • Propagation: The newly formed radical monomer adds to subsequent monomer units.

  • Chain Transfer: A growing polymer chain terminates by transferring its radical to another molecule (monomer, solvent, or chain transfer agent).

  • Termination: Two growing polymer chains react to terminate the polymerization, either by combination or disproportionation.

dot

AnionicPolymerizationWorkflow start Start purification Purify Solvent and Monomer start->purification reactor_prep Prepare and Dry Reactor purification->reactor_prep charging Charge Reactor with Solvent and Monomer reactor_prep->charging initiation Initiate Polymerization with n-BuLi charging->initiation polymerization Allow Polymerization to Proceed initiation->polymerization termination Terminate with Methanol polymerization->termination precipitation Precipitate Polymer in Methanol termination->precipitation isolation Isolate and Dry this compound precipitation->isolation end End isolation->end GPCWorkflow start_gpc Start sample_prep Prepare Polymer Solution in THF start_gpc->sample_prep calibration Calibrate GPC with Polystyrene Standards sample_prep->calibration injection Inject Sample into GPC calibration->injection elution Record Elution Profile with RI Detector injection->elution data_analysis Calculate Mn, Mw, and PDI elution->data_analysis end_gpc End data_analysis->end_gpc

An In-depth Technical Guide to the Structural Characterization of Polybutadiene using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed structural characterization of polybutadiene. It offers in-depth experimental protocols, data analysis techniques, and visual representations to aid researchers in accurately determining the microstructure of this compound, a critical factor influencing its physical and chemical properties.

Introduction to this compound Microstructure

This compound is a synthetic rubber produced from the polymerization of 1,3-butadiene. The versatility of this polymer stems from the different ways the monomer units can link together, resulting in a variety of microstructures. The three primary isomeric structures found in this compound are cis-1,4, trans-1,4, and vinyl-1,2, each imparting distinct properties to the material.

  • cis-1,4-polybutadiene: Characterized by a kinked polymer chain, it provides high elasticity and low-temperature flexibility.

  • trans-1,4-polybutadiene: A more linear and crystalline structure, leading to a harder, less elastic material.

  • vinyl-1,2-polybutadiene: Results from the polymerization through one of the double bonds of the butadiene monomer, leading to pendant vinyl groups and affecting properties like glass transition temperature and cross-linking behavior.

The relative abundance of these microstructures dictates the overall performance of the this compound, making its accurate quantification essential. NMR spectroscopy stands out as a powerful and quantitative analytical technique for this purpose.[1]

Principles of NMR Spectroscopy for this compound Analysis

Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are invaluable for elucidating the microstructure of this compound.[1] ¹³C NMR, in particular, offers superior spectral resolution, allowing for the unambiguous identification and quantification of all three isomeric units.[1]

The fundamental principle lies in the fact that the chemical environment of each proton and carbon atom within the polymer chain is unique for each isomer. This uniqueness translates to distinct resonance frequencies (chemical shifts) in the NMR spectrum. By integrating the areas of the corresponding peaks, the relative percentage of each microstructure can be accurately determined.

Experimental Protocols

To ensure accurate and reproducible results, the following experimental protocols for both ¹H and ¹³C NMR are recommended.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the most commonly used solvent for this compound NMR analysis due to its excellent dissolving power and the presence of a deuterium signal for field-frequency locking.[2] Other deuterated solvents like benzene-d₆ may also be used.

  • Concentration: Prepare a solution of 5-10% (w/v) of the this compound sample in the chosen deuterated solvent. For ¹H NMR, a lower concentration (around 5 mg in 0.6-0.7 mL of solvent) is often sufficient, while for the less sensitive ¹³C NMR, a higher concentration (50-100 mg in 0.6-0.7 mL) is recommended.[3]

  • Homogenization: Ensure the polymer is completely dissolved. This can be facilitated by gentle vortexing or leaving the sample on a shaker at room temperature. Insoluble particles should be removed by filtration through a small plug of glass wool in a Pasteur pipette to prevent issues with spectral resolution.[4]

  • Transfer: Transfer the clear solution into a 5 mm NMR tube to a height of at least 4.5 cm.[4]

¹H NMR Spectroscopy Protocol

While ¹³C NMR is generally preferred for its resolution, ¹H NMR can provide a rapid estimation of the vinyl content and the total 1,4-unit content.

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for better resolution of the olefinic proton signals.

  • Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 16 to 64 scans are usually adequate, depending on the sample concentration.

    • Relaxation Delay (d1): A relaxation delay of 1-5 seconds is recommended to ensure full relaxation of the protons.

¹³C NMR Spectroscopy Protocol

¹³C NMR provides a more detailed and accurate quantification of all three microstructures.

  • Spectrometer: A 75 MHz or higher field NMR spectrometer is recommended.

  • Parameters:

    • Pulse Sequence: An inverse-gated proton decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE), which can affect the quantitative accuracy of the peak integrals.[5]

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 2,000 to over 10,000, which can result in acquisition times of several hours.[1][6]

    • Relaxation Delay (d1): A longer relaxation delay of 5-10 seconds is crucial for quantitative analysis to allow for the complete relaxation of all carbon nuclei, which have longer relaxation times than protons.

Data Analysis and Interpretation

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two main regions: the olefinic region (4.5-6.0 ppm) and the aliphatic region (1.5-2.5 ppm).

Chemical Shift (ppm)Assignment
~5.4Olefinic protons of cis-1,4 and trans-1,4 units (=CH)
~4.9-5.6Olefinic protons of vinyl-1,2 unit (-CH=CH₂)
~2.0Aliphatic protons of cis-1,4 and trans-1,4 units (-CH₂-)

Table 1: Typical ¹H NMR Chemical Shifts for this compound in CDCl₃.

The percentage of each microstructure can be calculated using the integral values (A) of the corresponding peaks:

  • % 1,2-Vinyl: [A(4.9-5.6 ppm) / (A(4.9-5.6 ppm) + A(5.4 ppm))] * 100

  • % 1,4-Units (cis + trans): [A(5.4 ppm) / (A(4.9-5.6 ppm) + A(5.4 ppm))] * 100

Distinguishing between cis-1,4 and trans-1,4 units using ¹H NMR can be challenging due to overlapping signals of their olefinic protons.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides well-resolved signals for all three isomers in both the olefinic and aliphatic regions.

Chemical Shift (ppm)Assignment (Carbon Type)Microstructure
~145.1-CH=vinyl-1,2
~130.3=CH-trans-1,4
~129.5=CH-cis-1,4
~114.2=CH₂vinyl-1,2
~40.0-CH₂-vinyl-1,2
~32.8-CH₂-trans-1,4
~27.5-CH₂-cis-1,4

Table 2: Typical ¹³C NMR Chemical Shifts for this compound in CDCl₃.[2]

The percentage of each microstructure is calculated from the integral values (A) of the distinct peaks:

  • % cis-1,4: [A(27.5 ppm) / (A(27.5 ppm) + A(32.8 ppm) + A(40.0 ppm))] * 100

  • % trans-1,4: [A(32.8 ppm) / (A(27.5 ppm) + A(32.8 ppm) + A(40.0 ppm))] * 100

  • % vinyl-1,2: [A(40.0 ppm) / (A(27.5 ppm) + A(32.8 ppm) + A(40.0 ppm))] * 100

Alternatively, the olefinic region can also be used for quantification.

Visualizations

This compound Microstructures

Caption: Chemical structures of the three primary isomers of this compound.

NMR Experimental Workflow

G A This compound Sample B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Transfer to NMR Tube B->C D Acquire NMR Spectrum (¹H or ¹³C) C->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) D->E F Peak Integration E->F G Calculate Microstructure Percentages F->G H Structural Characterization Report G->H

Caption: General workflow for the NMR analysis of this compound.

Logic of Microstructure Determination from ¹³C NMR

G cluster_spectra ¹³C NMR Spectrum cluster_analysis Data Analysis cluster_quantification Quantitative Results A Distinct Aliphatic and Olefinic Signals B Assign Peaks to cis-1,4, trans-1,4, and vinyl-1,2 A->B Chemical Shift Information C Integrate Peak Areas B->C D % cis-1,4 C->D E % trans-1,4 C->E F % vinyl-1,2 C->F

Caption: Logical flow from NMR spectrum to quantitative microstructure data.

Conclusion

NMR spectroscopy is an indispensable tool for the precise and accurate structural characterization of this compound. By following the detailed experimental protocols and data analysis procedures outlined in this guide, researchers can reliably quantify the cis-1,4, trans-1,4, and vinyl-1,2 content. This information is paramount for understanding structure-property relationships, controlling polymerization processes, and developing new this compound-based materials with tailored performance characteristics. The use of high-field NMR and appropriate quantitative ¹³C NMR techniques will yield the most reliable and comprehensive microstructural data.

References

understanding the chemical structure of polybutadiene isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Structure of Polybutadiene Isomers

Introduction

This compound is a synthetic rubber, a homopolymer formed from the polymerization of the monomer 1,3-butadiene.[1][2] It is a significant elastomer in various industries, particularly in tire manufacturing, where it accounts for about 70% of its total production.[1] Another 25% is utilized as an additive to enhance the impact resistance of plastics like high-impact polystyrene (HIPS) and acrylonitrile butadiene styrene (ABS).[1][2] The versatility of this compound stems from the different microstructures that can be formed during polymerization, leading to isomers with distinct physical and mechanical properties.[3][4] This guide provides a comprehensive overview of the chemical structures of this compound isomers, their synthesis, characterization, and the relationship between their structure and properties.

Chemical Structures of this compound Isomers

The polymerization of 1,3-butadiene can proceed through 1,4-addition or 1,2-addition, resulting in three primary isomeric structures: cis-1,4-polybutadiene, trans-1,4-polybutadiene, and vinyl-1,2-polybutadiene.[1][4][5]

  • cis-1,4-Polybutadiene : In this isomer, the polymer chain continues on the same side of the carbon-carbon double bond. This cis configuration introduces a bend in the polymer chain, which hinders the chains from aligning closely and forming crystalline regions.[1][2][3] This amorphous nature is responsible for the high elasticity characteristic of cis-1,4-polybutadiene.[1]

Caption: Chemical structure of cis-1,4-polybutadiene.

  • trans-1,4-Polybutadiene : In the trans configuration, the polymer chain continues on opposite sides of the double bond.[3] This arrangement allows the polymer chains to remain relatively straight, facilitating alignment and the formation of microcrystalline regions.[1][2] Consequently, high-trans this compound is a more rigid, crystalline material.[1]

Caption: Chemical structure of trans-1,4-polybutadiene.

  • vinyl-1,2-Polybutadiene : This isomer is formed when the polymerization occurs across one of the double bonds of the 1,3-butadiene monomer, leaving a vinyl group (CH=CH₂) as a side chain.[4] The presence of these bulky side groups affects the polymer's properties, generally increasing its glass transition temperature.

Caption: Chemical structure of vinyl-1,2-polybutadiene.

Synthesis of this compound Isomers

The microstructure of this compound is highly dependent on the polymerization method and the catalyst system employed.[1][4]

G cluster_0 Polymerization Methods cluster_1 Resulting Isomers Monomer 1,3-Butadiene Monomer Polymerization Polymerization Reaction Monomer->Polymerization Catalyst Catalyst System (e.g., Ziegler-Natta, Organolithium) Catalyst->Polymerization Solvent Solvent (Polar or Non-polar) Solvent->Polymerization Cis cis-1,4-Polybutadiene Polymerization->Cis Trans trans-1,4-Polybutadiene Polymerization->Trans Vinyl vinyl-1,2-Polybutadiene Polymerization->Vinyl

Caption: General workflow for this compound synthesis.

Ziegler-Natta Catalysis

Ziegler-Natta catalysts, typically based on transition metals, are used to produce highly stereoregular this compound.[6]

  • High-cis this compound : Catalysts based on neodymium, cobalt, and nickel are commonly used to synthesize this compound with a high cis-1,4 content (typically >92%).[1][6] For instance, a neodymium-based catalyst system can yield a polymer with up to 98% cis content and a linear structure, which imparts high mechanical strength.[1] A cobalt-based catalyst may produce more branched molecules, resulting in a lower viscosity material.[1][6]

  • High-trans this compound : this compound with a high trans-1,4 content (>90%) can also be produced using Ziegler-Natta catalysts, such as those based on neodymium, lanthanum, and nickel.[1]

Anionic Polymerization

Anionic polymerization, often initiated by organolithium compounds like butyllithium, is another major method for synthesizing this compound.[7][8] This method is considered a "living polymerization," which allows for good control over molecular weight and architecture.[8][9]

  • The composition of the resulting polymer is sensitive to the solvent used. In non-polar hydrocarbon solvents, the polymerization typically yields a mixed-isomer this compound, for example, with roughly 36% cis, 54% trans, and 10% vinyl content when using an alkyllithium catalyst.[1]

  • The addition of polar agents can increase the proportion of vinyl-1,2 units.[10]

Quantitative Data on this compound Isomers

The isomeric composition has a profound impact on the physical properties of this compound. The following table summarizes key quantitative data for different types of this compound.

PropertyHigh cis-PolybutadieneLow cis-PolybutadieneHigh trans-PolybutadieneHigh vinyl-Polybutadiene
Isomer Content
cis-1,4 (%)>92[1]~38[4]<10~10[4]
trans-1,4 (%)<4~52[4]>90[1]~20[4]
vinyl-1,2 (%)<4[1]~10[4]<5~70[4]
Physical Properties
Glass Transition Temp. (Tg)~ -101°C[11]~ -95°C[12]~ -80°C-15 to -40°C
Melting Point (Tm)~ -5°C[11]Amorphous~ 80°C[1]Amorphous
Density (g/mL)~0.91~0.90~0.96~0.89
Mechanical Properties
ElasticityHigh[1]ModerateLow (Plastic-like)[1]Low
CrystallinityLow (Amorphous)[1]AmorphousHigh (Crystalline)[1]Amorphous

Experimental Protocols for Characterization

Several analytical techniques are employed to determine the microstructure and molecular weight of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of the isomeric composition of this compound.[13][14]

  • ¹H NMR : The proton NMR spectrum allows for the differentiation of the olefinic protons of the cis-1,4, trans-1,4, and vinyl-1,2 units, which appear at distinct chemical shifts.

  • ¹³C NMR : Carbon-13 NMR provides detailed information about the sequence and distribution of the monomer units along the polymer chain.[14] Although it can be a lengthy process, it offers a thorough characterization.[15]

Methodology :

  • A sample of this compound is dissolved in a suitable deuterated solvent (e.g., chloroform-d).

  • The ¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer.

  • The relative percentages of cis-1,4, trans-1,4, and vinyl-1,2 units are calculated by integrating the areas of their respective characteristic peaks in the spectra.[13]

Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is used to determine the molecular weight distribution of the polymer.[16][17]

Methodology :

  • The this compound sample is dissolved in a suitable solvent, such as tetrahydrofuran (THF).[17]

  • The solution is injected into the GPC system, which is equipped with a column packed with a porous gel.

  • Larger polymer molecules elute faster than smaller ones.

  • A detector (e.g., a refractive index detector) measures the concentration of the polymer as it elutes.

  • The molecular weight distribution is determined by calibrating the system with polymer standards of known molecular weights.[18] Triple detection systems, which include a light scattering detector and a viscometer, can provide more accurate molecular weight data without relying on column calibrations.[16]

Raman Spectroscopy

Raman spectroscopy is particularly effective for characterizing polybutadienes because the carbon-carbon double bond stretching vibrations of the different isomers are strong Raman scatterers.[15]

Methodology :

  • A Raman spectrum of the this compound sample is acquired using a Raman analyzer, typically with a near-infrared (NIR) laser.

  • The strong Raman bands corresponding to the vinyl (around 1639 cm⁻¹), cis (around 1650 cm⁻¹), and trans (around 1664 cm⁻¹) units are identified.

  • The relative intensities of these bands can be used to quantify the isomer content.[15]

Structure-Property Relationships

The distinct chemical structures of the this compound isomers directly influence their macroscopic properties and, consequently, their applications.

G cluster_0 Isomer Structure cluster_1 Polymer Morphology cluster_2 Macroscopic Properties Cis cis-1,4 (Bent Chain) Amorphous Amorphous Cis->Amorphous Trans trans-1,4 (Straight Chain) Crystalline Crystalline Trans->Crystalline Vinyl vinyl-1,2 (Bulky Side Group) Vinyl->Amorphous High_Tg Higher Glass Transition Temp. Vinyl->High_Tg Elasticity High Elasticity Amorphous->Elasticity Rigidity Rigid / Plastic-like Crystalline->Rigidity

Caption: Relationship between isomer structure and properties.

  • High-cis this compound : The bent polymer chains prevent crystallization, leading to a largely amorphous material with a low glass transition temperature.[1][2] This structure is responsible for its high elasticity and resilience, making it ideal for applications requiring high wear resistance and low heat buildup, such as in tires.[1][2]

  • High-trans this compound : The straight polymer chains can pack closely, resulting in a crystalline and rigid material with a higher melting point.[1] This makes it more like a plastic than an elastomer and limits its applications, though it has been used in the outer layers of golf balls.[1]

  • High-vinyl this compound : The bulky vinyl side groups restrict the motion of the polymer chains, leading to a higher glass transition temperature compared to the 1,4-isomers.[4]

Conclusion

The ability of 1,3-butadiene to polymerize into different isomeric structures—cis-1,4, trans-1,4, and vinyl-1,2—gives rise to a family of polymers with a wide range of properties, from highly elastic rubbers to rigid plastics. The selection of the appropriate catalyst system and polymerization conditions allows for the targeted synthesis of this compound with a specific microstructure, tailored to the demands of various applications. A thorough understanding of the chemical structures of these isomers and their characterization is crucial for controlling the performance of the final material and for the development of new and improved polymer products.

References

thermal and mechanical properties of polybutadiene rubber isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal and Mechanical Properties of Polybutadiene Rubber Isomers

This guide provides a comprehensive overview of the thermal and mechanical properties of the primary isomers of this compound (BR) rubber: 1,4-cis, 1,4-trans, and 1,2-vinyl this compound. It is intended for researchers, scientists, and professionals in drug development and material science who require a detailed understanding of how the molecular structure of these elastomers influences their macroscopic properties. This document outlines key quantitative data, detailed experimental protocols, and visual representations of structure-property relationships and experimental workflows.

Molecular Structure of this compound Isomers

This compound is a synthetic rubber produced from the polymerization of 1,3-butadiene. The monomer can polymerize in three different configurations, leading to distinct isomers with significantly different physical and mechanical properties.[1] The catalyst used during polymerization determines the proportion of each isomer.[1]

  • 1,4-cis-Polybutadiene: The polymer chain continues on the same side of the carbon-carbon double bond. This structure prevents close packing of the polymer chains, resulting in a flexible, amorphous material with a very low glass transition temperature.[2] High cis-polybutadiene exhibits excellent elasticity and resilience.[3][4]

  • 1,4-trans-Polybutadiene: The polymer chain continues on opposite sides of the double bond. This more linear structure allows for chain alignment and crystallization, leading to a semi-crystalline, thermoplastic material with a higher glass transition temperature and a distinct melting point.[2][5]

  • 1,2-vinyl-Polybutadiene: The polymerization occurs at the 1 and 2 carbon positions of the butadiene monomer, resulting in a vinyl group (-CH=CH₂) as a side chain. The presence of these bulky side groups restricts chain mobility, significantly increasing the glass transition temperature.[6]

Thermal Properties of this compound Isomers

The thermal properties of this compound isomers are primarily defined by their glass transition temperature (Tg) and, for the semi-crystalline 1,4-trans isomer, its melting point (Tm). These properties are critical for determining the operational temperature range of the material. Differential Scanning Calorimetry (DSC) is a standard technique used to measure these thermal transitions.[7][8]

Property1,4-cis-Polybutadiene1,4-trans-Polybutadiene1,2-vinyl-Polybutadiene
Glass Transition Temp. (Tg) -102 °C to -109 °C~ -83 °C~ -5 °C to -15 °C
Melting Point (Tm) Not applicable~ 80 °C to 145 °CNot applicable

Note: The exact values can vary depending on the specific microstructure (e.g., percentage of each isomer), molecular weight, and measurement conditions.

Mechanical Properties of this compound Isomers

The mechanical behavior of this compound rubbers is significantly influenced by their isomeric structure. To achieve optimal mechanical properties, the raw rubber is typically vulcanized (cross-linked), often with sulfur or peroxides, to form a three-dimensional network.[9] The data presented below is for vulcanized compounds and is measured following ASTM D412 standards.

PropertyHigh cis-PolybutadieneHigh trans-PolybutadieneHigh vinyl-Polybutadiene
Tensile Strength (MPa) 10 - 1515 - 255 - 10
Elongation at Break (%) 400 - 550300 - 500200 - 400
300% Modulus (MPa) 2 - 48 - 123 - 6

Note: These values are representative and can be significantly affected by the type and concentration of vulcanizing agents, fillers (like carbon black), and processing conditions.

High cis-polybutadiene is known for its high elasticity and good tensile strength.[3] High trans-polybutadiene, due to its crystallinity, behaves more like a tough, leathery plastic at room temperature.[5][10] High vinyl-polybutadiene generally exhibits lower tensile strength and elongation compared to the 1,4-isomers.[11]

Experimental Methodologies

Sample Preparation: Peroxide Vulcanization

To prepare this compound samples for mechanical testing, a vulcanization process is employed to cross-link the polymer chains. Dicumyl peroxide (DCP) is a common vulcanizing agent.

Protocol:

  • The this compound isomer is dissolved in a suitable solvent like toluene.

  • A predetermined amount of dicumyl peroxide (e.g., 1-5 phr - parts per hundred rubber) is added to the polymer solution.

  • The mixture is thoroughly homogenized using mechanical stirring and an ultrasonic bath.

  • The solvent is evaporated to obtain the compounded rubber.

  • The compound is then placed in a mold and cured in a compression molding press at a specific temperature (e.g., 160 °C) and pressure for a time determined by rheological measurements (t90 + 3 min).[12]

  • After curing, the vulcanized sheets are rapidly cooled to stop the cross-linking reaction.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) and melting point (Tm) of the this compound isomers.

Protocol:

  • A small sample (5-10 mg) of the this compound isomer is hermetically sealed in an aluminum pan.

  • The sample is placed in the DSC instrument, which is equipped with a liquid nitrogen cooling system.[8]

  • The sample is subjected to a controlled thermal cycle, for example:

    • Cooling from room temperature to -150 °C at a rate of 20 °C/min.

    • Holding at -150 °C for a few minutes to ensure thermal equilibrium.

    • Heating from -150 °C to 50 °C (or higher for trans-polybutadiene to observe melting) at a rate of 10 °C/min or 20 °C/min.[8]

  • The heat flow to the sample is measured as a function of temperature. The glass transition is observed as a step change in the baseline, and melting is observed as an endothermic peak.

Mechanical Testing: Tensile Properties (ASTM D412)

The tensile properties of the vulcanized this compound isomers are determined using a universal testing machine according to ASTM D412.

Protocol:

  • Dumbbell-shaped test specimens (dog bones) are cut from the vulcanized rubber sheets using a die.[12][13]

  • The thickness and width of the narrow section of each specimen are measured precisely.

  • The specimen is mounted in the grips of the universal testing machine.

  • The specimen is stretched at a constant rate of 500 mm/min until it breaks.[12]

  • The force required to stretch the specimen and the corresponding elongation are continuously recorded.

  • From the resulting stress-strain curve, the following properties are determined:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length at the point of fracture.[14]

    • Modulus: The stress at a specific elongation (e.g., 300%).

Structure-Property Relationships and Experimental Workflow

The following diagrams illustrate the logical relationships between the isomer structures and their properties, as well as a typical experimental workflow for their characterization.

G cluster_structure This compound Isomer Structure cluster_properties Resulting Properties 1,4-cis 1,4-cis (Bent Chain) Low Tg Low Glass Transition Temperature (Tg) 1,4-cis->Low Tg Poor Chain Packing High Elasticity High Elasticity & Resilience 1,4-cis->High Elasticity Amorphous Nature 1,4-trans 1,4-trans (Linear Chain) Crystallinity Crystallinity (High Tm) 1,4-trans->Crystallinity Good Chain Packing 1,2-vinyl 1,2-vinyl (Bulky Side Group) High Tg High Glass Transition Temperature (Tg) 1,2-vinyl->High Tg Restricted Chain Mobility High Modulus High Modulus & Hardness Crystallinity->High Modulus

Caption: Relationship between this compound isomer structure and properties.

G cluster_workflow Experimental Workflow Start Raw this compound Isomer Compounding Compounding with Dicumyl Peroxide Start->Compounding Vulcanization Vulcanization (Compression Molding) Compounding->Vulcanization Vulcanized_Sample Vulcanized Rubber Sheet Vulcanization->Vulcanized_Sample DSC_Prep Sample Preparation (5-10 mg disk) Vulcanized_Sample->DSC_Prep Tensile_Prep Specimen Cutting (ASTM D412 Dumbbell) Vulcanized_Sample->Tensile_Prep DSC_Analysis DSC Analysis DSC_Prep->DSC_Analysis Thermal_Data Tg, Tm Data DSC_Analysis->Thermal_Data Tensile_Testing Tensile Testing Tensile_Prep->Tensile_Testing Mechanical_Data Tensile Strength, Elongation, Modulus Data Tensile_Testing->Mechanical_Data

Caption: Experimental workflow for this compound characterization.

References

anionic polymerization techniques for polybutadiene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core anionic polymerization techniques for polybutadiene synthesis, designed for researchers, scientists, and drug development professionals.

Introduction

Anionic polymerization, a cornerstone of polymer synthesis, offers unparalleled control over polymer architecture, making it an indispensable tool for creating well-defined this compound microstructures. This guide provides a comprehensive overview of the fundamental principles, experimental protocols, and quantitative data associated with the anionic polymerization of 1,3-butadiene. The living nature of this polymerization technique allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions, and tailored microstructures (cis-1,4, trans-1,4, and 1,2-vinyl), which are critical for tuning the material properties for advanced applications.

Core Principles

Anionic polymerization of butadiene is a chain-growth process initiated by a nucleophilic species, typically an organolithium compound such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi).[1] The polymerization proceeds through a "living" carbanionic active center, meaning that in the absence of terminating or chain-transfer agents, the polymer chains will continue to grow as long as the monomer is available.[2][3] This living character is a key advantage, enabling the synthesis of block copolymers and end-functionalized polymers.[4][5]

The microstructure of the resulting this compound is highly dependent on the reaction conditions, primarily the solvent system and the nature of the counter-ion.[6]

  • Nonpolar Solvents (e.g., cyclohexane, benzene): In hydrocarbon solvents, the polymerization of butadiene with a lithium counter-ion typically yields a this compound with a high 1,4-content (around 92%) and a low 1,2-vinyl content (around 8%).[7] The cis/trans ratio of the 1,4-units can be influenced by temperature and initiator concentration.[8]

  • Polar Solvents/Additives (e.g., tetrahydrofuran (THF), ethers, amines): The addition of a polar solvent or a Lewis base modifier dramatically increases the proportion of 1,2-vinyl microstructure.[7][9] This is attributed to the solvation of the lithium cation, which leads to a more ionic character of the propagating chain end and favors the 1,2-addition of the butadiene monomer.

Experimental Protocols

The success of anionic polymerization hinges on the rigorous exclusion of impurities that can react with and terminate the living carbanionic chain ends. Therefore, high-vacuum techniques are essential for the purification of monomers, solvents, and glassware.[8][10]

1. General Setup and Purification

  • Apparatus: All polymerizations should be conducted in all-glass, sealed reactors equipped with break-seals for the addition of reagents under high vacuum. The apparatus is typically assembled on a high-vacuum line capable of reaching pressures below 10-5 torr.[10]

  • Solvent Purification: Hydrocarbon solvents like cyclohexane or benzene are typically purified by stirring over calcium hydride for several days, followed by distillation onto a sodium mirror or a sodium-potassium alloy.[8] Polar solvents like THF are purified by distillation from a sodium-potassium alloy and benzophenone ketyl until a persistent blue or purple color indicates the absence of water and oxygen.

  • Monomer Purification: 1,3-Butadiene is a gas at room temperature and must be handled with care.[10] It is typically purified by several distillations over n-butyllithium at low temperatures (-10°C to 0°C) to remove terminating impurities.[11] The purified monomer is then distilled under vacuum into a calibrated ampoule.

  • Initiator Preparation: Organolithium initiators are commercially available but should be titrated before use to determine their exact concentration.

2. Standard this compound Synthesis in Nonpolar Solvent

This protocol yields this compound with a high 1,4-content.

  • A known amount of purified cyclohexane is distilled into the reaction vessel under high vacuum.

  • The desired amount of sec-butyllithium initiator is added to the solvent via a break-seal ampoule.

  • The reactor is brought to the desired polymerization temperature (e.g., 40°C).

  • A calibrated amount of purified 1,3-butadiene is distilled into the reactor, initiating the polymerization. The solution typically develops a characteristic color.

  • The reaction is allowed to proceed for a predetermined time (often several hours to ensure complete conversion).[12]

  • The living polymer is terminated by the addition of a protonating agent, such as degassed methanol or acetic acid.[7][13]

  • The resulting polymer is precipitated in a large excess of a non-solvent (e.g., methanol), filtered, and dried under vacuum to a constant weight.

3. High Vinyl this compound Synthesis with a Polar Modifier

This protocol is used to produce this compound with a high 1,2-vinyl content.

  • Follow steps 1 and 2 of the standard protocol.

  • A carefully measured amount of a purified polar modifier, such as THF, is distilled into the reactor. The amount of modifier will dictate the final vinyl content.

  • The reactor is equilibrated at the desired temperature.

  • Purified 1,3-butadiene is introduced to start the polymerization.

  • The polymerization, termination, and purification steps are the same as in the standard protocol (steps 5-7).

Quantitative Data Summary

The following tables summarize typical experimental conditions and resulting this compound characteristics from anionic polymerization.

InitiatorSolventModifierTemp. (°C)Mn ( g/mol )PDI (Mw/Mn)1,4-cis (%)1,4-trans (%)1,2-vinyl (%)Reference
sec-BuLiBenzeneNone2516,500< 1.05--~8[7]
n-BuLiBenzeneNone30--405010[8]
sec-BuLiBenzenet-BuP12517,000< 1.05--~45[7]
sec-BuLiBenzenet-BuP22525,000< 1.10--~45[7]
[(THF)2Ca(HMDS)2]:[n-BuLi]CyclohexaneNone4010,000< 1.2-55-80< 10[14]

Data presented are representative and can vary based on specific experimental details.

Visualizations

Anionic_Polymerization_Workflow Solvent Solvent Reactor_Setup Reactor_Setup Solvent->Reactor_Setup Monomer Monomer Monomer->Reactor_Setup Initiator Initiator Initiator->Reactor_Setup Initiation Initiation Reactor_Setup->Initiation Add Initiator & Monomer Propagation Propagation Initiation->Propagation Termination Termination Propagation->Termination Add Terminating Agent Precipitation Precipitation Termination->Precipitation Characterization Characterization Precipitation->Characterization

Anionic_Polymerization_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (R-Li) Initiated_Chain Initiated Chain (R-CH2-CH=CH-CH2- Li+) Initiator->Initiated_Chain + Butadiene Monomer Butadiene Monomer Propagating_Chain Propagating Chain (P-CH2-CH=CH-CH2- Li+) Initiated_Chain->Propagating_Chain + n Butadiene Microstructure Microstructure Control Propagating_Chain->Microstructure Terminated_Polymer Terminated this compound (P-H) Propagating_Chain->Terminated_Polymer cis14 cis-1,4 Microstructure->cis14 Nonpolar Solvent trans14 trans-1,4 Microstructure->trans14 Nonpolar Solvent vinyl12 1,2-vinyl Microstructure->vinyl12 Polar Modifier Terminating_Agent Terminating Agent (e.g., CH3OH) Terminating_Agent->Terminated_Polymer

Anionic polymerization remains a powerful and versatile method for the synthesis of well-defined this compound. The ability to precisely control molecular weight, polydispersity, and microstructure through the careful selection of initiators, solvents, and reaction conditions is a significant advantage. The "living" nature of the polymerization also opens up possibilities for creating complex polymer architectures such as block and star polymers.[4] For researchers in materials science and drug development, a thorough understanding of these techniques is crucial for designing and producing polymers with specific, tailored properties.

References

An In-depth Technical Guide to Ziegler-Natta Polymerization of Butadiene for Elastomer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The Ziegler-Natta (Z-N) catalyzed polymerization of 1,3-butadiene is a cornerstone of industrial elastomer production, enabling the synthesis of polybutadiene with controlled stereochemistry. This control over the polymer microstructure—specifically the content of cis-1,4, trans-1,4, and 1,2-vinyl units—is critical in determining the final properties of the resulting synthetic rubber. High cis-1,4-polybutadiene, for instance, is highly valued for its excellent wear resistance and low rolling resistance, making it a key component in tire manufacturing.

Ziegler-Natta catalysts are complex systems, typically comprising a transition metal compound from Groups IV to VIII (e.g., titanium, cobalt, nickel, neodymium) and a co-catalyst, which is often an organoaluminum compound.[1] The selection of the catalyst components is paramount as it dictates the catalytic activity, stereoselectivity, and the molecular weight of the polymer.[2][3] This guide provides a comprehensive overview of the core principles, experimental methodologies, and key parameters involved in the Ziegler-Natta polymerization of butadiene for elastomer synthesis.

The Catalytic System and Polymerization Mechanism

The active species in Ziegler-Natta polymerization is a cationic-alkyl complex formed from the reaction of the precatalyst with a co-catalyst, such as methylaluminoxane (MAO).[4] The polymerization of butadiene proceeds via a coordination-insertion mechanism. The chain propagation preferably occurs through the insertion of a cis-butadiene monomer into the η³-butenyl-metal bond, which is a key step in the π-allyl-insertion mechanism.[5]

The stereochemistry of the resulting this compound is determined by the configuration of the allyl terminal group of the growing polymer chain.[4] The formation of anti-η³-butenyl species following the insertion of cis-butadiene and the relatively slow isomerization to the syn-form are critical factors for producing this compound with a high cis-1,4 content.[5]

Lanthanide-based catalysts, particularly neodymium-based systems, have garnered significant attention due to their ability to produce high cis-1,4-polybutadiene with high catalytic activity.[3][6][7] These systems are often ternary, consisting of a neodymium salt, an organoaluminum compound, and a halogen donor.[3][8] The concentration of the halogen source can significantly influence the catalyst's activity and stereospecificity.[6]

Key Catalyst Systems and Their Impact on this compound Microstructure

The choice of the transition metal in the Ziegler-Natta catalyst has a profound effect on the resulting this compound microstructure.

  • Neodymium (Nd)-based catalysts are renowned for producing this compound with a very high cis-1,4 content (often exceeding 98%) and a low amount of 1,2-vinyl units.[9][10] These catalysts are highly active and can lead to polymers with narrow molecular weight distributions under certain conditions.[8][10]

  • Cobalt (Co)-based catalysts can also produce high cis-1,4-polybutadiene.[2] However, they may also lead to the formation of syndiotactic 1,2-polybutadiene depending on the specific catalyst composition and polymerization conditions.[2]

  • Titanium (Ti)-based catalysts were among the first to be used for industrial cis-1,4-polybutadiene production.[4] The stereoselectivity of titanium systems can be influenced by the presence of internal and external Lewis bases.[11] These catalysts can produce this compound with varying proportions of cis-1,4 and trans-1,4 structures.[11][12]

  • Nickel (Ni)-based catalysts are also employed for the synthesis of high cis-1,4-polybutadiene.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the Ziegler-Natta polymerization of butadiene.

Table 1: Neodymium-Based Catalyst Systems for Butadiene Polymerization

Catalyst System Components[M]/[Nd] Ratio[Cl]/[Nd] RatioPolymerization Temperature (°C)cis-1,4 Content (%)Molecular Weight (Mn, kDa)Dispersity (Đ)Reference
NdV₃ / DIBAH / Me₂SiCl₂<25001.0 - 2.0Not SpecifiedHigh<32<2.0[8]
Nd(CF₃SO₃)₃·3TOP / Al(i-Bu)₃Not SpecifiedNot ApplicableNot Specified98.8Not Specified1.32[10]
NdV / EASC / DIBAH or TIBANot SpecifiedNot SpecifiedNot SpecifiedHighVaries with Al alkylNot Specified[9]

NdV₃: Neodymium versatate; DIBAH: Diisobutylaluminum hydride; Me₂SiCl₂: Dimethyldichlorosilane; Nd(CF₃SO₃)₃·3TOP: Neodymium(III) trifluoromethanesulfonate coordinated with tris(2-ethylhexyl)phosphate; Al(i-Bu)₃: Triisobutylaluminum; EASC: Ethylaluminum sesquichloride; TIBA: Triisobutylaluminum.

Table 2: Cobalt-Based Catalyst Systems for Butadiene Polymerization

Catalyst System ComponentsPolymerization Temperature (°C)cis-1,4 Content (%)1,2-vinyl Content (%)trans-1,4 Content (%)Molecular Weight (Mn, 10⁴ g/mol )Dispersity (Mw/Mn)Reference
Acenaphthene-based α-diimine Co complexes / MAO30up to 98Not SpecifiedNot Specifiedup to 92.2Narrow[13]
Co(2-ethylhexanoate)₂ / Et₃Al₂Cl₃ / IsopreneNot SpecifiedHigh in tolueneNot SpecifiedLower in cyclohexane/hexaneHigh in tolueneNot Specified[14]

MAO: Methylaluminoxane

Table 3: Titanium-Based Catalyst Systems for Butadiene Polymerization

Catalyst System ComponentsInternal Lewis Base (ILB)Polymerization Temperature (°C)trans-1,4 Content (%)Energy Barrier (kJ/mol)Reference
MgCl₂ supported TiCl₄ / Al(i-Bu)₃None (Cat-A)Not SpecifiedLowest12[11]
MgCl₂ supported TiCl₄ / Al(i-Bu)₃Diisobutyl phthalate (Cat-B)Not SpecifiedHighest23[11]
MgCl₂ supported TiCl₄ / Al(i-Bu)₃Ethyl benzoate (Cat-C)Not SpecifiedMedium17[11]

Experimental Protocols

The following provides a generalized, detailed methodology for the Ziegler-Natta polymerization of butadiene, based on common practices cited in the literature.[8]

5.1. Materials and Preparation

  • Monomer and Solvent: 1,3-Butadiene and an inert solvent (e.g., cyclohexane, toluene) are purified by passing them through columns of activated alumina and molecular sieves to remove moisture and inhibitors.

  • Catalyst Components: The transition metal compound (e.g., Neodymium versatate), co-catalyst (e.g., Diisobutylaluminum hydride - DIBAH), and any third component (e.g., a halogen donor like Dimethyldichlorosilane - Me₂SiCl₂) are handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox to prevent deactivation by oxygen and moisture.

  • Reactor: A stainless-steel reactor equipped with a stirrer, temperature control system (heating jacket and cooling coils), and inlets for monomer, solvent, and catalyst components is used. The reactor must be thoroughly dried and purged with an inert gas before use.

5.2. Polymerization Procedure

  • Reactor Charging: The purified solvent and 1,3-butadiene monomer are charged into the reactor under an inert atmosphere.

  • Temperature Stabilization: The reactor contents are heated to the desired reaction temperature and stirred to ensure thermal equilibrium.

  • Catalyst Preparation and Injection:

    • In a glovebox, the catalyst components are mixed in a sealed, dry container. A typical order of addition for a ternary neodymium system is DIBAH, followed by Neodymium versatate, and then Me₂SiCl₂.[8]

    • The mixture is typically "aged" by stirring at room temperature for a specified period (e.g., 30 minutes) to allow for the formation of the active catalytic species.[8]

    • The prepared catalyst system is then transferred to the reactor via a syringe or a catalyst injection pump to initiate the polymerization.

  • Polymerization Reaction: The reaction is allowed to proceed for the desired time, during which the temperature and pressure are monitored and controlled. The viscosity of the reaction medium will increase as the polymer is formed.

  • Termination: The polymerization is terminated by adding a quenching agent, such as an alcohol (e.g., methanol or ethanol) containing an antioxidant (e.g., 2,6-di-tert-butyl-4-methylphenol - BHT).

  • Polymer Isolation and Purification:

    • The polymer solution is poured into an excess of the quenching agent to precipitate the this compound.

    • The precipitated polymer is then separated by filtration, washed repeatedly with the quenching agent to remove catalyst residues, and dried under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

5.3. Characterization

  • Microstructure: The microstructure of the this compound (cis-1,4, trans-1,4, and 1,2-vinyl content) is determined using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

  • Molecular Weight and Dispersity: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) are determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.

Visualizations

Signaling Pathways and Logical Relationships

Ziegler_Natta_Mechanism cluster_catalyst Catalyst Activation cluster_polymerization Polymerization Cycle Precatalyst Transition Metal Precatalyst (e.g., NdV₃) Active_Species Cationic Alkyl-Metal Active Species Precatalyst->Active_Species Cocatalyst Organoaluminum Co-catalyst (e.g., DIBAH) Cocatalyst->Active_Species Halogen_Donor Halogen Donor (e.g., Me₂SiCl₂) Halogen_Donor->Active_Species Coordination Monomer Coordination to Active Site Active_Species->Coordination Monomer Butadiene Monomer (cis-conformation) Monomer->Coordination Insertion π-allyl Insertion Coordination->Insertion Growing_Chain Growing this compound Chain (η³-butenyl end) Insertion->Growing_Chain Growing_Chain->Coordination Chain Propagation

Caption: Ziegler-Natta polymerization mechanism of butadiene.

Experimental_Workflow start Start prep Material Preparation (Monomer, Solvent, Catalyst Purification) start->prep reactor_charge Reactor Charging (Solvent & Butadiene) prep->reactor_charge catalyst_prep Catalyst System Preparation (in Glovebox) prep->catalyst_prep temp_stabilize Temperature Stabilization reactor_charge->temp_stabilize catalyst_inject Catalyst Injection temp_stabilize->catalyst_inject catalyst_prep->catalyst_inject polymerization Polymerization Reaction catalyst_inject->polymerization termination Termination (Quenching Agent) polymerization->termination isolation Polymer Isolation & Purification termination->isolation characterization Characterization (NMR, GPC, FTIR) isolation->characterization end End characterization->end

Caption: Experimental workflow for butadiene polymerization.

Logical_Relationships cluster_inputs Input Parameters cluster_outputs Polymer Properties Catalyst Catalyst System (Nd, Co, Ti, Ni) Microstructure Microstructure (cis-1,4, trans-1,4, 1,2-vinyl) Catalyst->Microstructure Activity Catalytic Activity Catalyst->Activity Cocatalyst Co-catalyst (Alkylaluminum) MW Molecular Weight (Mn) Cocatalyst->MW Cocatalyst->Activity Halogen Halogen Donor Halogen->Microstructure Halogen->Activity Temperature Reaction Temperature Temperature->Microstructure Temperature->MW Monomer_Conc Monomer Concentration Monomer_Conc->MW Monomer_Conc->Activity MWD Dispersity (Đ)

Caption: Factors influencing this compound properties.

References

An In-depth Technical Guide to the Glass Transition Temperature of Polybutadiene Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glass transition temperature (Tg) of polybutadiene variants. Understanding the Tg is crucial for predicting the physical properties and performance of polymers in various applications.[1] This document details the Tg for different microstructures of this compound, outlines the experimental protocols for its determination, and illustrates the key relationships between polymer structure and thermal properties.

Glass Transition Temperature of this compound Variants

This compound (PB) is a synthetic rubber with a microstructure that can be controlled to produce variants with distinct physical properties. The three primary repeating units are cis-1,4, trans-1,4, and 1,2-vinyl. The relative proportion of these units significantly influences the polymer's glass transition temperature.[2][3]

Data Presentation

The following table summarizes the glass transition temperatures for various this compound microstructures. It is important to note that the Tg is not a sharp melting point but rather a temperature range over which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1][4] The values presented are often reported as the midpoint of this transition.

This compound VariantMicrostructureGlass Transition Temperature (Tg)Notes
cis-1,4-Polybutadiene>90% cis-1,4-106°C to -95°C[5]Excellent elastomer with high elasticity and wear resistance.[3][6]
trans-1,4-PolybutadieneHigh trans-1,4 content-107°C to -83°C[5]Tends to be more crystalline than the cis isomer.[3]
1,2-Vinyl-PolybutadieneHigh 1,2-vinyl content-15°C[5]Higher Tg due to restricted chain mobility from the pendant vinyl groups.[3]
Mixed MicrostructuresVariesTg is dependent on the relative content of each isomer.[2]An increase in vinyl content leads to a proportional increase in Tg.[7][8][9]

Experimental Protocols for Determining Glass Transition Temperature

The most common and reliable method for determining the glass transition temperature of polymers is Differential Scanning Calorimetry (DSC).[1][4][10] This technique measures the difference in heat flow between a sample and a reference as a function of temperature.

Detailed Methodology for Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small sample of the this compound variant (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. Proper sample preparation is crucial for obtaining reliable results.[10]

  • Instrument Setup:

    • The DSC instrument is calibrated for temperature and heat flow using standard materials (e.g., indium).

    • A reference pan (usually an empty, sealed aluminum pan) is placed in the reference furnace.

    • The sample pan is placed in the sample furnace.

    • The system is purged with an inert gas, such as nitrogen, to prevent oxidation.

  • Thermal Program:

    • Initial Cooling: The sample is cooled to a temperature well below the expected Tg to ensure a consistent thermal history. A typical starting temperature for this compound is -150°C.

    • Heating Ramp: The sample is then heated at a constant rate, commonly 10°C/min or 20°C/min. The heating rate can affect the measured Tg value.[1][11]

    • Isothermal Hold (Optional): The sample may be held at an elevated temperature to erase any previous thermal history before a second heating scan.

    • Second Heating Scan: A second heating scan is often performed to obtain a more accurate and reproducible measurement of the Tg, as the first scan can be influenced by the sample's prior processing and storage conditions.

  • Data Analysis:

    • The heat flow is plotted against temperature.

    • The glass transition is observed as a step-like change in the baseline of the DSC curve.[11]

    • The Tg is typically determined as the midpoint of this transition, calculated from the onset and endset temperatures of the step change.[5][11] The change in heat capacity (ΔCp) at the glass transition can also be quantified from the step height.

Other techniques that can be used to measure Tg include Dynamic Mechanical Analysis (DMA) and Thermomechanical Analysis (TMA).[1][10]

Visualizations

Relationship between this compound Microstructure and Glass Transition Temperature

The following diagram illustrates how the different microstructural components of this compound influence its glass transition temperature. The presence of bulky pendant groups, such as the vinyl group in 1,2-polybutadiene, restricts the rotational freedom of the polymer chains, leading to a higher Tg.[4] In contrast, the more linear structures of cis-1,4 and trans-1,4-polybutadiene allow for greater chain flexibility and thus have lower Tg values.[12]

G cluster_0 This compound Microstructure cluster_1 Glass Transition Temperature (Tg) cis-1,4 cis-1,4 Low_Tg Low Tg (Greater Flexibility) cis-1,4->Low_Tg trans-1,4 trans-1,4 trans-1,4->Low_Tg 1,2-Vinyl 1,2-Vinyl High_Tg High Tg (Reduced Flexibility) 1,2-Vinyl->High_Tg

Caption: Influence of this compound microstructure on Tg.

Experimental Workflow for Tg Determination using DSC

This flowchart outlines the typical experimental procedure for determining the glass transition temperature of a this compound sample using Differential Scanning Calorimetry.

G A Sample Preparation (5-10 mg in Al pan) B Instrument Setup (Calibration, N2 Purge) A->B C Initial Cooling (e.g., to -150°C) B->C D First Heating Scan (e.g., 10°C/min) C->D E Isothermal Hold (Optional) D->E F Second Heating Scan E->F G Data Analysis (Determine Midpoint of Transition) F->G

Caption: DSC experimental workflow for Tg determination.

References

morphology and physical properties of cis vs trans polybutadiene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Morphology and Physical Properties of cis- vs. trans-Polybutadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybutadiene (BR) is a synthetic rubber formed from the polymerization of 1,3-butadiene. The connectivity of the polymer chain can occur in three primary ways: cis-1,4, trans-1,4, and 1,2-vinyl. The geometric isomerism of the 1,4-addition, specifically the cis and trans configurations, gives rise to vastly different material properties. This technical guide provides a detailed comparison of the morphology and physical properties of high cis-polybutadiene and high trans-polybutadiene, offering insights into their structure-property relationships and the experimental techniques used for their characterization.

Morphology: The Foundation of Physical Properties

Polymer morphology describes the arrangement and organization of polymer chains within a material, which can be broadly categorized into amorphous and crystalline regions. This structural organization is the primary determinant of a polymer's physical and mechanical behavior.

cis-Polybutadiene: The cis configuration of the double bond introduces a bend in the polymer chain.[1][2][3] This irregular, kinked structure hinders the efficient packing and alignment of the polymer chains, preventing the formation of significant crystalline regions.[1][2] As a result, high cis-polybutadiene is predominantly amorphous, which is fundamental to its characteristic high elasticity and rubber-like behavior.[2][3]

trans-Polybutadiene: In contrast, the trans double bond allows the polymer chain to adopt a more linear, straight conformation.[1][2] This regularity facilitates the close packing of chains into well-ordered, microcrystalline domains.[1][2] Consequently, high trans-polybutadiene is a semi-crystalline material, behaving more like a tough, leathery plastic at room temperature.[1][4]

The relationship between the isomeric form, chain structure, and resulting morphology is visualized in the diagram below.

G cluster_0 Molecular Structure cluster_1 Chain Conformation cluster_2 Morphology cluster_3 Resulting Material Property cis-1,4 this compound cis-1,4 this compound Bent/Kinked Chain Bent/Kinked Chain cis-1,4 this compound->Bent/Kinked Chain trans-1,4 this compound trans-1,4 this compound Linear/Straight Chain Linear/Straight Chain trans-1,4 this compound->Linear/Straight Chain Amorphous Amorphous Bent/Kinked Chain->Amorphous Semi-Crystalline Semi-Crystalline Linear/Straight Chain->Semi-Crystalline Elastomeric (Rubber-like) Elastomeric (Rubber-like) Amorphous->Elastomeric (Rubber-like) Plastic-like Plastic-like Semi-Crystalline->Plastic-like

Caption: Structure-Property Relationship in this compound Isomers.

Comparative Physical Properties

The distinct morphologies of cis- and trans-polybutadiene directly translate into significant differences in their physical and thermal properties. The following tables summarize key quantitative data for high-purity (>90%) isomers.

Table 1: Thermal Properties
Propertycis-1,4-Polybutadiene (>92% cis)trans-1,4-Polybutadiene (>90% trans)
Glass Transition Temp. (Tg) -107°C to -90°C[2][5][6]-107 to -83 °C[6]
Melting Point (Tm) -25 to 12 °C[6]~80°C to 145°C[1][5][6]
Crystallinity Largely Amorphous (can exhibit strain-induced crystallization)[1][2]Semi-crystalline[1][4]
  • Glass Transition Temperature (Tg): High cis-polybutadiene possesses one of the lowest Tg values among all elastomers, which accounts for its excellent low-temperature flexibility and high resilience.[4][5]

  • Melting Point (Tm): The amorphous nature of cis-polybutadiene means it does not have a sharp melting point, though some crystallization can occur at very low temperatures. In contrast, the crystalline domains in trans-polybutadiene result in a distinct and much higher melting point, rendering it a solid plastic at room temperature.[1][5]

Table 2: Mechanical and Physical Properties
Propertycis-1,4-Polybutadiene (>92% cis)trans-1,4-Polybutadiene (>90% trans)
State at Room Temp. Rubbery, elastic solid[4]Tough, leathery, crystalline solid[4]
Tensile Strength (gum stock) Fair[7]High[7]
Tensile Strength (carbon black filled) Very good[4]Very good[4]
Elongation at Break High (500-700% for black stocks)[4]High (500-700% for black stocks)[4]
Resilience Excellent, low hysteresis[4][7]Fair[7]
Hardness LowHigh[7]
Density (g/cm³) ~0.9 to 1.0[6]~0.9 to 1.0[6]
  • Mechanical Properties: Unvulcanized, high cis-polybutadiene has poor strength ("green strength"), but when vulcanized and compounded with fillers like carbon black, it exhibits excellent tensile strength and abrasion resistance.[4][5] High trans-polybutadiene is inherently tough and has a high modulus, even in gum vulcanizates.[4][7] Both isomers can achieve high elongation at break when properly formulated.[4]

  • Resilience: The high mobility of the amorphous chains in cis-polybutadiene allows it to recover quickly from deformation, leading to excellent resilience and low heat build-up under dynamic stress.[4][7]

Experimental Protocols

Accurate characterization of the morphology and physical properties of this compound isomers is crucial. The following are standard methodologies for key analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC is used to measure thermal transitions, including the glass transition temperature (Tg) and melting point (Tm).[8][9]

  • Objective: To determine the Tg and Tm of cis- and trans-polybutadiene.

  • Apparatus: A differential scanning calorimeter (e.g., DSC 2920, TA Instruments).[9]

  • Sample Preparation:

    • Weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan.[10]

    • Crimp the pan with a lid to encapsulate the sample.

    • Prepare an empty, crimped aluminum pan to be used as a reference.[11]

  • Procedure:

    • Place the sample and reference pans into the DSC cell.[10]

    • Purge the cell with an inert gas (e.g., nitrogen at 40 ml/min).[6]

    • Equilibrate the cell at a temperature well below the expected Tg (e.g., -150°C).

    • Ramp the temperature at a controlled rate (e.g., 10 K/min) to a temperature above the expected melting point (e.g., 180°C for trans-PB).[6][9]

    • Record the heat flow as a function of temperature. The Tg is observed as a step change in the baseline, and the Tm is observed as an endothermic peak.[8]

X-ray Diffraction (XRD)

XRD is a powerful technique for determining the degree of crystallinity in a polymer.[12]

  • Objective: To quantify the crystalline and amorphous content in this compound samples.

  • Apparatus: An X-ray diffractometer with a copper X-ray source (Cu Kα).

  • Sample Preparation:

    • Prepare a flat film or powder sample of the polymer.

    • Ensure the sample surface is smooth and representative of the bulk material.

  • Procedure:

    • Mount the sample in the diffractometer.

    • Scan the sample over a range of 2θ angles (e.g., 5° to 50°).

    • The resulting diffractogram will show sharp peaks corresponding to crystalline regions superimposed on a broad halo corresponding to the amorphous phase.

    • The degree of crystallinity is calculated by separating the integrated intensities of the crystalline peaks from the amorphous halo and determining their relative areas.

Tensile Testing (ASTM D412)

This standard method is used to evaluate the tensile properties of vulcanized rubber and thermoplastic elastomers, such as tensile strength, ultimate elongation, and modulus.[13][14]

  • Objective: To measure the key mechanical properties of vulcanized this compound compounds.

  • Apparatus: A universal testing machine (tensile tester) with appropriate grips and an extensometer.[15]

  • Sample Preparation:

    • Vulcanize the this compound compound into flat sheets of a specified thickness (e.g., 3.0 +/- 0.3 mm).[14]

    • Cut dumbbell-shaped test specimens from the sheets using a die (ASTM D412, Type C is common).[13]

    • Measure the thickness and width of the narrow section of each specimen.

  • Procedure:

    • Mount the specimen in the grips of the testing machine.

    • Attach the extensometer to the gauge length of the specimen.

    • Apply a tensile force at a constant rate of crosshead displacement (e.g., 500 ± 50 mm/min) until the specimen ruptures.[14][15]

    • Record the force and elongation data throughout the test.

    • Calculate tensile strength (maximum stress before rupture), ultimate elongation (strain at rupture), and tensile stress at specific elongations (modulus).[15][16]

The general workflow for characterizing these polymers is outlined below.

G cluster_0 Sample Preparation cluster_1 Characterization cluster_2 Data Output Raw Polymer Raw Polymer DSC DSC Analysis Raw Polymer->DSC XRD XRD Analysis Raw Polymer->XRD Vulcanized Sheet Vulcanized Sheet Tensile Tensile Testing (ASTM D412) Vulcanized Sheet->Tensile Thermal Tg, Tm DSC->Thermal Morphology Crystallinity XRD->Morphology Mechanical Tensile Strength, Elongation Tensile->Mechanical

Caption: Experimental Workflow for this compound Characterization.

Conclusion

The distinct morphology of cis- and trans-polybutadiene, dictated by their molecular geometry, leads to a profound divergence in their physical properties. High cis-polybutadiene's amorphous nature results in a highly elastic, resilient rubber with excellent low-temperature performance, making it ideal for applications like tire treads. Conversely, the semi-crystalline structure of high trans-polybutadiene produces a rigid, high-melting-point plastic. Understanding these fundamental structure-property relationships, and the experimental protocols to quantify them, is essential for researchers and scientists in material design, development, and application.

References

Methodological & Application

Application of Polybutadiene in Tire Manufacturing and Performance: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybutadiene (BR) is a synthetic rubber that is a critical component in the manufacturing of modern tires, accounting for a significant portion of the total synthetic rubber used in the industry.[1][2] Its inclusion in tire compounds, particularly in the tread and sidewall, is essential for achieving the desired balance of performance characteristics. The unique properties of this compound, which can be tailored by controlling its microstructure, contribute significantly to tire durability, fuel efficiency, and safety.[3][4] This document provides detailed application notes on the use of different types of this compound in tire manufacturing, their impact on performance, and standardized protocols for evaluating these performance metrics.

This compound is a homopolymer of 1,3-butadiene and can be produced with different microstructures: cis-1,4, trans-1,4, and 1,2-vinyl.[4] The relative content of these isomers, along with the polymer's molecular weight and distribution, dictates its physical properties, such as its glass transition temperature (Tg), resilience, and wear resistance.[2][5] The main types of this compound used in the tire industry are high cis, low cis, and high vinyl.[4][6] Each type imparts distinct properties to the tire, and they are often used in blends with other elastomers like styrene-butadiene rubber (SBR) and natural rubber (NR) to optimize the "magic triangle" of tire performance: rolling resistance, wear resistance, and wet grip.[5][7]

Data Presentation: this compound in Tire Tread Compounds

The selection and proportion of this compound in a tire tread formulation have a profound impact on its performance characteristics. The following tables summarize the qualitative and quantitative effects of different this compound types.

Table 1: Qualitative Comparison of this compound Types in Tire Treads

PropertyHigh cis-Polybutadiene (>95% cis)Low cis-Polybutadiene (~40% cis)High Vinyl-Polybutadiene (>60% vinyl)
Rolling Resistance LowModerateModerate to High
Wear Resistance ExcellentGoodFair
Wet Grip PoorFairGood to Excellent
Flexibility at Low Temps ExcellentGoodFair
Resilience HighModerateModerate
Primary Application Treads (blended), SidewallsTreads (blended), General PurposeHigh-Performance Treads (blended)

Table 2: Quantitative Performance Indicators of Tire Tread Compounds with Different this compound Types

Tire Performance MetricHigh cis-BR Blend (SBR/BR)Low cis-BR Blend (SBR/BR)High Vinyl-BR Blend (SBR/BR)
Rolling Resistance (tan δ @ 60°C) 0.10 - 0.150.14 - 0.180.16 - 0.22
Wear Resistance (DIN Abrasion, mm³ loss) 90 - 120110 - 140130 - 170
Wet Grip (tan δ @ 0°C) 0.20 - 0.300.28 - 0.380.40 - 0.60
Glass Transition Temp. (Tg, °C) -90 to -105-80 to -95-20 to -50

Note: The values in Table 2 are representative and can vary based on the specific formulation, including the type and amount of other elastomers, fillers (carbon black, silica), oils, and curing agents used.

Table 3: Effect of Blending this compound with Other Elastomers

Blend ComponentEffect on Compound Properties
Styrene-Butadiene Rubber (SBR) Improves wet grip and traction, enhances compatibility with silica fillers (especially functionalized SBR).[3] Can increase rolling resistance if not optimized.
Natural Rubber (NR) Provides high tensile strength and tear resistance, good processing characteristics.[8] Often used in truck tire treads and sidewalls in blends with BR.
Functionalized this compound Improves interaction with silica fillers, leading to a significant reduction in rolling resistance without compromising wet grip.[9]

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize this compound-based tire tread compounds.

Compounding of Tire Tread Formulations

Objective: To prepare a homogeneous mixture of rubber, fillers, and other additives for subsequent testing.

Equipment:

  • Internal mixer (e.g., Banbury® mixer) with temperature control

  • Two-roll mill

Procedure:

  • Stage 1: Masterbatch Preparation (Internal Mixer)

    • Add the elastomers (this compound, SBR, NR) to the mixer and masticate for 1-2 minutes.

    • Add fillers (carbon black, silica), processing aids (oils, resins), and other non-curative ingredients (antioxidants, antiozonants, zinc oxide, stearic acid).

    • Mix until a homogeneous compound is achieved, typically for 5-7 minutes. The discharge temperature is usually between 140-160°C, especially for silica-containing compounds to facilitate the silanization reaction.

    • Sheet the masterbatch on a two-roll mill.

  • Stage 2: Final Batch Preparation (Two-Roll Mill or Internal Mixer)

    • Cool the masterbatch to below 100°C.

    • Add the curative package (sulfur, accelerators) on the two-roll mill or in the internal mixer at a lower temperature to prevent premature vulcanization (scorching).

    • Mix for 2-4 minutes until the curatives are well dispersed.

    • Sheet the final compound and allow it to mature for at least 24 hours before vulcanization and testing.

Determination of Rolling Resistance (Dynamic Mechanical Analysis)

Objective: To predict the rolling resistance of a tire tread compound by measuring its viscoelastic properties. A lower tan δ at higher temperatures (e.g., 60°C) is indicative of lower rolling resistance and better fuel economy.[3]

Standard: Based on principles from ASTM D5992.

Equipment:

  • Dynamic Mechanical Analyzer (DMA)

Procedure:

  • Prepare a vulcanized rectangular sample of the tire tread compound with precise dimensions.

  • Clamp the sample in the DMA in tensile or shear mode.

  • Perform a temperature sweep from approximately -80°C to 100°C at a constant frequency (e.g., 10 Hz) and strain (e.g., 0.1%).

  • Record the storage modulus (E' or G'), loss modulus (E'' or G''), and tan delta (tan δ = E''/E' or G''/G').

  • The value of tan δ at 60°C is used as a key indicator for rolling resistance.

Determination of Wear Resistance

Objective: To measure the resistance of a vulcanized rubber compound to abrasive wear.

Standard: DIN 53516 / ISO 4649

Equipment:

  • Abrasion tester with a rotating cylindrical drum covered with a standard abrasive sheet.

  • Cylindrical test piece holder.

  • Analytical balance (accurate to 0.1 mg).

Procedure:

  • Prepare a cylindrical test piece of the vulcanized rubber compound with a diameter of 16 mm and a minimum thickness of 6 mm.

  • Weigh the test piece to the nearest 0.1 mg.

  • Mount the test piece in the holder and apply a specified load (typically 10 N).

  • Press the test piece against the rotating abrasive drum for a specified distance (typically 40 meters).

  • Remove the test piece and weigh it again.

  • Calculate the mass loss.

  • The abrasion resistance is expressed as the volume loss in cubic millimeters, calculated by dividing the mass loss by the density of the rubber compound. A lower volume loss indicates higher wear resistance.

Determination of Wet Grip (Dynamic Mechanical Analysis)

Objective: To predict the wet grip performance of a tire tread compound. A higher tan δ at lower temperatures (e.g., 0°C) is indicative of better wet grip.[3]

Standard: Based on principles from ASTM D5992.

Equipment:

  • Dynamic Mechanical Analyzer (DMA)

Procedure:

  • The procedure is the same as for the determination of rolling resistance.

  • The value of tan δ at 0°C is used as a key indicator for wet grip performance.

Mandatory Visualizations

G cluster_0 Tire Tread Compounding Workflow A Stage 1: Masterbatch Preparation (Internal Mixer) B Elastomers (BR, SBR, etc.) Mastication A->B C Addition of Fillers, Oils, and Non-Curatives B->C D Mixing to Homogeneity (5-7 min, 140-160°C) C->D E Sheeting on Two-Roll Mill D->E G Cooling of Masterbatch E->G F Stage 2: Final Batch Preparation F->G H Addition of Curatives (Sulfur, Accelerators) G->H I Final Mixing (2-4 min, <100°C) H->I J Sheeting and Maturation I->J

Tire Tread Compounding Workflow

G cluster_1 Wear Resistance Test Protocol (DIN 53516) A Prepare Cylindrical Vulcanized Rubber Sample B Weigh the Sample (Initial Mass) A->B C Mount Sample in Holder B->C D Apply Specified Load (e.g., 10N) C->D E Abrade on Rotating Drum (40m) D->E F Remove and Weigh Sample (Final Mass) E->F G Calculate Mass Loss F->G H Calculate Volume Loss (Mass Loss / Density) G->H

Wear Resistance Test Protocol

This compound Microstructure and Performance

Conclusion

This compound is an indispensable elastomer in the tire industry, offering a wide range of properties that can be fine-tuned through control of its microstructure and by blending with other polymers. High cis-polybutadiene is crucial for achieving excellent wear resistance and low rolling resistance, making it a staple in energy-efficient tires. Conversely, high vinyl-polybutadiene, with its higher glass transition temperature, is utilized to enhance wet grip, a critical safety parameter. The strategic use of different this compound types, often in sophisticated blends and with advanced fillers like silica, allows tire manufacturers to navigate the complex trade-offs between wear, fuel economy, and safety, ultimately leading to the production of high-performance and specialized tires for various applications. The experimental protocols outlined provide a standardized framework for evaluating the performance of these advanced rubber compounds.

References

Application Notes and Protocols: Polybutadiene as an Impact Modifier for Polystyrene and Acrylonitrile-Butadiene-Styrene (ABS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polystyrene (PS) and Acrylonitrile-Butadiene-Styrene (ABS) are widely utilized thermoplastics in research, medical devices, and pharmaceutical packaging due to their rigidity, processability, and chemical resistance. However, their inherent brittleness can be a significant limitation for applications requiring durability and resistance to fracture. The incorporation of polybutadiene (PB), a synthetic rubber, is a well-established method to significantly enhance the impact strength of these polymers, leading to the production of High-Impact Polystyrene (HIPS) and toughened ABS.

This document provides detailed application notes and experimental protocols for utilizing this compound as an impact modifier for polystyrene and ABS. It is intended to guide researchers and professionals in the development and characterization of these toughened polymer systems.

Toughening Mechanism of this compound

The remarkable increase in toughness of polystyrene and ABS upon the addition of this compound is attributed to a phenomenon known as rubber toughening. In these multiphase polymer blends, the this compound phase separates and forms discrete rubbery particles dispersed within the rigid polystyrene or Styrene-Acrylonitrile (SAN) matrix.[1]

When the material is subjected to an impact, these soft rubber particles act as stress concentrators. This initiates a multitude of micro-scale energy absorption mechanisms in the surrounding matrix, such as crazing and shear yielding. Crazes are fine, crack-like features that contain stretched polymer fibrils, and their formation consumes a significant amount of energy. Shear yielding is a plastic deformation process that also dissipates energy. The rubber particles effectively stop the propagation of catastrophic cracks by initiating these energy-dissipating mechanisms at their interfaces with the matrix.[1]

For effective toughening, good adhesion between the this compound particles and the polymer matrix is crucial. This is typically achieved by grafting polystyrene or SAN chains onto the this compound backbone during polymerization, creating a compatibilizer that strengthens the interface between the two phases.

Toughening mechanism of this compound in a polymer matrix.

Data Presentation: Mechanical Properties

The following tables summarize the effect of this compound content on the key mechanical properties of HIPS and ABS.

Table 1: Effect of this compound Content on the Mechanical Properties of High-Impact Polystyrene (HIPS)

This compound Content (wt%)Izod Impact Strength (J/m)Tensile Strength (MPa)Elongation at Break (%)
0 (GPPS)~20~40~2
548.517.0-
7.584.814.5-
10120.613.2-
15166.212.5-

Data sourced from a study on in-situ bulk polymerized HIPS.[2]

Table 2: Mechanical Properties of ABS with Varying this compound Content

MaterialThis compound Content (wt%)Izod Impact Strength (kJ/m²)Tensile Strength (MPa)Elongation at Break (%)
SAN (Neat)03.8~70~3
ABS15-~45~20
ABS3018.7~40~30

Data for ABS with 30 wt% PB-g-SAN sourced from a study on the influence of PB-g-SAN concentration.[3] General properties for SAN and ABS with 15 wt% PB are typical values.

Experimental Protocols

The following are detailed protocols for the preparation and characterization of this compound-modified polystyrene and ABS.

Protocol 1: Preparation of HIPS and ABS by Melt Blending

This protocol describes the laboratory-scale preparation of HIPS and ABS using a twin-screw extruder.

Materials and Equipment:

  • Polystyrene (GPPS) or Styrene-Acrylonitrile (SAN) resin

  • This compound (PB) rubber

  • Twin-screw extruder with a gravimetric feeder

  • Strand pelletizer

  • Drying oven

Procedure:

  • Drying: Dry the GPPS or SAN resin and the this compound at 80°C for 4 hours to remove any residual moisture.

  • Premixing: If desired, create a physical pre-blend of the polymer pellets and rubber in the desired weight ratio.

  • Extruder Setup:

    • Set the temperature profile of the twin-screw extruder. A typical profile for ABS is:

      • Zone 1 (Feed): 180°C

      • Zone 2: 205°C

      • Zone 3: 210°C

      • Zone 4: 215°C

      • Zone 5 (Die): 220°C[2]

    • For HIPS, a similar profile can be used, with die temperatures typically around 200-220°C.

  • Compounding:

    • Set the screw speed, typically between 200 and 600 rpm.[4][5] Higher screw speeds can improve mixing but may also increase shear heating.

    • Feed the polymer and rubber mixture into the extruder at a controlled rate (e.g., 1-3 kg/h for a lab-scale extruder).[4]

  • Pelletizing: Cool the extruded strands in a water bath and feed them into a pelletizer to produce uniform pellets of the blended material.

  • Drying: Dry the resulting pellets at 80°C for 4 hours before further processing or characterization.

Protocol 2: Characterization of Mechanical Properties

A. Izod Impact Strength Testing (ASTM D256)

This protocol outlines the procedure for determining the notched Izod impact strength of the prepared HIPS and ABS materials.[6]

Materials and Equipment:

  • Pendulum impact tester with an Izod fixture

  • Notching machine

  • Micrometer

  • Conditioning chamber (23 ± 2°C, 50 ± 5% relative humidity)

Procedure:

  • Specimen Preparation:

    • Prepare rectangular test specimens with dimensions of 63.5 x 12.7 x 3.2 mm by injection molding or machining from a compression-molded plaque.[4]

    • Create a V-notch in the specimens using a notching machine.[4]

  • Conditioning: Condition the notched specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity.[7]

  • Testing:

    • Calibrate the impact tester according to the manufacturer's instructions.

    • Securely clamp the specimen in the Izod fixture in a cantilever position, with the notch facing the direction of the pendulum strike.[4]

    • Release the pendulum, allowing it to strike and fracture the specimen.

    • Record the energy absorbed during the impact, which is indicated on the machine's scale or digital display.

  • Calculation: Calculate the impact strength by dividing the absorbed energy by the thickness of the specimen at the notch. Report the average of at least five measurements.[8]

B. Tensile Properties Testing (ASTM D638)

This protocol describes the determination of tensile strength and elongation at break.[9]

Materials and Equipment:

  • Universal testing machine (UTM) with grips for plastics

  • Extensometer (optional, for precise strain measurement)

  • Micrometer

  • Conditioning chamber (23 ± 2°C, 50 ± 5% relative humidity)

Procedure:

  • Specimen Preparation: Prepare dumbbell-shaped test specimens (Type I is common) by injection molding or die-cutting from a sheet.[10]

  • Conditioning: Condition the specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity.

  • Testing:

    • Measure the width and thickness of the narrow section of each specimen.

    • Set the crosshead speed of the UTM. For rigid plastics like HIPS and ABS, a speed of 5 mm/min is typical.

    • Mount the specimen in the grips of the UTM, ensuring it is aligned vertically.

    • Attach an extensometer to the gauge length of the specimen if precise strain measurement is required.

    • Start the test and record the force and elongation until the specimen fractures.

  • Calculation:

    • Tensile Strength: Divide the maximum load by the original cross-sectional area of the specimen.

    • Elongation at Break: Express the change in gauge length at the point of fracture as a percentage of the original gauge length.

    • Report the average of at least five measurements.

Protocol 3: Morphological Characterization by Transmission Electron Microscopy (TEM)

This protocol provides a general workflow for observing the dispersion of this compound particles in the polymer matrix.

Materials and Equipment:

  • Transmission Electron Microscope (TEM)

  • Ultramicrotome with a diamond knife

  • Osmium tetroxide (OsO₄) staining solution

  • Embedding resin (e.g., epoxy)

  • Copper grids

Procedure:

  • Sample Trimming: Cut a small piece of the HIPS or ABS material (approximately 1x1 mm).

  • Staining: Expose the sample to osmium tetroxide vapor for several hours. OsO₄ selectively stains the this compound phase (due to its reaction with the double bonds), making it appear dark in the TEM image and providing contrast with the unstained matrix.

  • Embedding: Infiltrate the stained sample with an epoxy resin and cure it in an oven to form a hard block.

  • Ultrathin Sectioning: Use an ultramicrotome to cut ultrathin sections (typically 70-90 nm thick) from the embedded sample.

  • Grid Mounting: Collect the thin sections on a copper TEM grid.

  • Imaging: Observe the sections in the TEM to visualize the size, shape, and distribution of the this compound particles within the polystyrene or SAN matrix.

Experimental Workflow

Experimental_Workflow cluster_prep Material Preparation cluster_specimen Specimen Fabrication cluster_testing Characterization cluster_analysis Data Analysis Drying Drying of Polymers (PS/SAN & PB) Blending Melt Blending (Twin-Screw Extruder) Drying->Blending Pelletizing Pelletizing Blending->Pelletizing TEM TEM Analysis Blending->TEM InjectionMolding Injection Molding Pelletizing->InjectionMolding Conditioning Conditioning (ASTM D618) InjectionMolding->Conditioning ImpactTest Izod Impact Test (ASTM D256) Conditioning->ImpactTest TensileTest Tensile Test (ASTM D638) Conditioning->TensileTest Data Data Compilation & Comparison ImpactTest->Data TensileTest->Data TEM->Data

Experimental workflow for preparing and testing this compound-modified polymers.

References

Application Notes and Protocols for the Preparation and Characterization of Polybutadiene-Based Polyurethanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hydroxyl-terminated polybutadiene (HTPB) is a versatile prepolymer used extensively in the synthesis of polyurethanes (PUs). These PUs are valued for their excellent mechanical properties, low-temperature flexibility, and hydrolytic stability, making them suitable for a wide range of applications, from binders in solid propellants to coatings and elastomers.[1][2] The properties of HTPB-based PUs can be tailored by controlling factors such as the microstructure of the HTPB, the ratio of isocyanate to hydroxyl groups (NCO/OH), and the type of diisocyanate and chain extender used.[3][4] This document provides detailed protocols for the synthesis and characterization of these materials.

Part 1: Preparation of this compound-Based Polyurethanes

The synthesis of HTPB-based PUs is typically a two-step process.[4][5] First, a prepolymer is formed by reacting HTPB with an excess of a diisocyanate. In the second step, a chain extender, typically a diol or triol, is added to react with the remaining isocyanate groups, forming the final cross-linked polyurethane network.

Logical Relationship: Synthesis Overview

cluster_reactants Reactants cluster_process Synthesis Process cluster_products Products HTPB HTPB (Polyol) Step1 Step 1: Prepolymer Formation HTPB->Step1 Diisocyanate Diisocyanate (e.g., MDI, TDI, IPDI) Diisocyanate->Step1 ChainExtender Chain Extender (e.g., 1,4-Butanediol) Step2 Step 2: Chain Extension & Curing ChainExtender->Step2 Catalyst Catalyst (e.g., DBTDL) Catalyst->Step1 Prepolymer NCO-Terminated Prepolymer Step1->Prepolymer Excess Diisocyanate PU This compound-Based Polyurethane Step2->PU Curing Prepolymer->Step2

Caption: Two-step synthesis of this compound-based polyurethanes.

Experimental Protocol: Two-Step Bulk Polymerization

This protocol describes a common method for synthesizing HTPB-based polyurethanes.[3][5]

Materials:

  • Hydroxyl-terminated this compound (HTPB)

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate (MDI), Toluene diisocyanate (TDI), Isophorone diisocyanate (IPDI))

  • Chain extender (e.g., 1,4-butanediol (BDO))

  • Catalyst (e.g., Dibutyltin dilaurate (DBTDL))

  • Solvent (e.g., Tetrahydrofuran (THF), if not performing bulk polymerization)

  • Nitrogen gas supply

  • Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet

Procedure:

  • Drying: Dry the HTPB and chain extender under vacuum at 80°C for 24 hours to remove any moisture, which can react with the isocyanate groups.

  • Prepolymer Synthesis:

    • Set up the reaction vessel under a nitrogen atmosphere.

    • Add a calculated amount of HTPB to the vessel.

    • Begin mechanical stirring and heat the vessel to the desired reaction temperature (e.g., 30-60°C).

    • Slowly add the diisocyanate. The amount is calculated based on the desired NCO/OH molar ratio (e.g., 1.2 to 2.0).[3]

    • Add a catalytic amount of DBTDL (e.g., 0.1-0.5 wt%).[3][6]

    • Allow the reaction to proceed for a set time (e.g., 50-90 minutes) with continuous stirring to form the NCO-terminated prepolymer.[3]

  • Chain Extension and Curing:

    • Add the stoichiometric amount of the chain extender (e.g., 1,4-butanediol) to the prepolymer mixture.

    • Continue stirring vigorously for several minutes to ensure thorough mixing.

    • Pour the mixture into a Teflon-coated mold.

    • Degas the mixture in a vacuum oven to remove any trapped air bubbles.

    • Cure the polyurethane film at an elevated temperature (e.g., 50-80°C) for an extended period (e.g., 24-72 hours) until the reaction is complete.[7]

Part 2: Characterization of this compound-Based Polyurethanes

A comprehensive characterization is essential to understand the structure-property relationships of the synthesized polyurethanes. This involves a combination of spectroscopic, thermal, mechanical, and morphological analyses.[6][7][8]

Experimental Workflow: Characterization

cluster_analysis Characterization Techniques cluster_properties Determined Properties PU_Sample Cured Polyurethane Sample FTIR FTIR Spectroscopy PU_Sample->FTIR NMR NMR Spectroscopy PU_Sample->NMR DSC DSC Analysis PU_Sample->DSC TGA TGA Analysis PU_Sample->TGA Tensile Tensile Testing PU_Sample->Tensile AFM AFM Imaging PU_Sample->AFM Structure Chemical Structure Functional Groups FTIR->Structure NMR->Structure Thermal Thermal Transitions (Tg) Decomposition Temp. DSC->Thermal TGA->Thermal Mechanical Tensile Strength Elongation Modulus Tensile->Mechanical Morphology Surface Topography Phase Separation AFM->Morphology

Caption: Workflow for the characterization of polyurethane samples.

Spectroscopic Characterization

Protocol: Fourier Transform Infrared (FTIR) Spectroscopy FTIR is used to confirm the formation of the polyurethane and to analyze hydrogen bonding.[3][6]

  • Sample Preparation: A thin film of the PU sample is used.

  • Instrumentation: An FTIR spectrometer (e.g., Nicolet 5700).[6]

  • Procedure:

    • Record a background spectrum.

    • Place the PU film in the sample holder.

    • Acquire the spectrum over a wavenumber range of 4000–600 cm⁻¹.[6]

    • Analysis: Look for the disappearance of the NCO peak around 2255-2280 cm⁻¹ and the OH broad peak between 3200-3600 cm⁻¹.[3][9] Confirm the appearance of the urethane N-H stretching peak (around 3300 cm⁻¹) and the C=O stretching peak (around 1730 cm⁻¹).[9]

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the chemical structure of the HTPB prepolymer and the final polyurethane.[8][10]

  • Sample Preparation: Dissolve the HTPB or PU sample in a suitable deuterated solvent (e.g., CDCl₃ or 1,2-dichlorobenzene).[10][11]

  • Instrumentation: 400 or 500 MHz NMR spectrometer.[6][12]

  • Procedure:

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Analysis: For HTPB, NMR can determine the microstructure (cis, trans, and vinyl content) and hydroxyl functionality.[8][10] For the PU, it confirms the covalent linkages formed.

Thermal Characterization

Protocol: Differential Scanning Calorimetry (DSC) DSC is used to determine thermal transitions, such as the glass transition temperature (Tg), which is critical for low-temperature applications.[7][13]

  • Sample Preparation: A small sample (5-10 mg) is sealed in an aluminum pan.

  • Instrumentation: A DSC instrument.

  • Procedure:

    • Cool the sample to a low temperature (e.g., -120°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected transitions (e.g., 50°C) under a nitrogen atmosphere.

    • The Tg is determined from the midpoint of the transition in the heating curve.[14]

Protocol: Thermogravimetric Analysis (TGA) TGA measures the thermal stability and decomposition profile of the polymer.[4][15]

  • Sample Preparation: A small sample (5-10 mg) is placed in a TGA pan.

  • Instrumentation: A TGA instrument.

  • Procedure:

    • Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a controlled heating rate (e.g., 10 or 20 K/min).[15]

    • The analysis can be run under an inert (N₂) or oxidative (air) atmosphere.[15]

    • Analysis: The TGA curve shows the weight loss as a function of temperature, indicating the onset of decomposition and the stages of degradation.

Mechanical Characterization

Protocol: Tensile Testing This test measures key mechanical properties like tensile strength, elongation at break, and Young's modulus.[3][16]

  • Sample Preparation: Cut the cured PU films into dumbbell-shaped specimens according to a standard like ASTM D638.

  • Instrumentation: A universal testing machine.

  • Procedure:

    • Mount the specimen in the grips of the machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen fractures.

    • Record the stress-strain curve to determine the mechanical properties.

Morphological Characterization

Protocol: Atomic Force Microscopy (AFM) AFM is used to investigate the surface topography and phase-separated morphology of the polyurethanes.[7][17]

  • Sample Preparation: A small section of the cured PU film is mounted on an AFM sample holder.

  • Instrumentation: An AFM instrument.

  • Procedure:

    • Operate the AFM in tapping mode.

    • Scan the sample surface to obtain height and phase images.

    • Analysis: Phase images can distinguish between the hard and soft segments due to differences in their mechanical properties, revealing the extent of microphase separation.[17][18] Smaller microdomains are often observed with increasing vinyl content in the HTPB backbone.[7][17]

Part 3: Data Presentation

The properties of HTPB-based polyurethanes are highly dependent on their formulation. The following tables summarize typical quantitative data.

Table 1: Effect of NCO/OH Ratio on Mechanical Properties of HTPB-MDI Polyurethanes

NCO/OH Ratio Tensile Strength (MPa) Elongation at Break (%) Young's Modulus (MPa)
1.2 0.45 455 0.25
1.4 0.61 550 0.35
1.6 0.85 625 0.50
1.8 1.15 580 0.75
2.0 1.50 510 1.10

(Data synthesized from reference[3])

Table 2: Effect of HTPB Microstructure on Mechanical Properties of HTPB-HMDI Polyurethanes

HTPB Grade Tensile Strength ( kg/cm ²) Elongation at Break (%)
Grade 1 3.52 83.39
Grade 2 4.64 104.7
Grade 3 4.46 50.94

(Data from reference[16]. Grade 2 HTPB had a higher content of cis and trans microstructure compared to the other grades.)

Table 3: Thermal Properties of HTPB-Based Polyurethanes

Polymer System Glass Transition Temp. (Tg) by DSC (°C) Decomposition Temp. (Td) by TGA (°C)
HTPB-TDI PU -77.29 ~300 (onset)
HTPB-IPDI PU ~ -65 ~326 (peak 1)
High cis-HTPB-MDI PU ~ -85 to -90 Not specified

(Data synthesized from references[4][14][15])

References

Application Notes and Protocols for the Development of Polybutadiene Composites with Enhanced Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of polybutadiene (PB) composites with enhanced mechanical, thermal, and electrical properties. The following sections detail the fabrication of these composites through various methods, surface modification of fillers to improve matrix compatibility, and standardized protocols for characterizing their performance.

Introduction to this compound Composites

This compound is a synthetic rubber with high elasticity and excellent abrasion resistance, making it a crucial material in various industrial applications, particularly in tire manufacturing.[1][2] However, to meet the demands of advanced applications, the properties of neat this compound must be enhanced. This is achieved by incorporating various fillers to create composite materials. The selection of fillers, their concentration, and the interfacial adhesion between the filler and the this compound matrix are critical factors that determine the final properties of the composite.[1][3]

Commonly used fillers include:

  • Silica (SiO₂): Improves tensile strength, tear resistance, and reduces rolling resistance in tires.[1][4]

  • Carbon Black: Enhances reinforcement, UV resistance, and conductivity.[2][4]

  • Graphene and Graphene Oxide (GO): Offers significant improvements in mechanical strength, thermal stability, and electrical conductivity at low filler loadings.

  • Boron Nitride (BN): Increases thermal conductivity while maintaining good dielectric properties.[5]

  • Expanded Perlite (EP): A lightweight filler that can be modified to improve interaction with the rubber matrix.[6]

  • Cellulose Nanofibers (CNFs): A renewable reinforcement option that can significantly enhance mechanical properties.[7]

Effective dispersion of these fillers and strong interfacial bonding with the this compound matrix are paramount for achieving the desired property enhancements.[3][8] Surface modification of the fillers is often a necessary step to improve compatibility with the nonpolar this compound.[3][9]

Data Presentation: Quantitative Properties of this compound Composites

The following tables summarize the quantitative data from various studies on this compound composites, providing a clear comparison of the effects of different fillers and fabrication methods on the material's properties.

Table 1: Mechanical Properties of this compound Composites

Filler TypeFiller Loading (phr)Fabrication MethodTensile Strength (MPa)Elongation at Break (%)Modulus at 300% (MPa)Reference
None0-1.11210.40-[8]
Isocyanate Functionalized Graphene Oxide (IGO)0.5Solution Casting1.38324.00-[8]
Silica (Untreated)50Melt Mixing~5~400~2.5Fictional Example
Silica (Silane-Treated)50Melt Mixing~18~550~8Fictional Example
Carbon Black (N330)45Melt Mixing--Increased with loading[2]
Pristine Cellulose Nanofibers (CNFs)7Solution Casting8.06786-[7]
Phenolic Formaldehyde (PF) treated Silica Carbon Black (SiCB)3 wt%Melt Mixing7.1--[3]

Table 2: Thermal and Electrical Properties of this compound Composites

Filler TypeFiller LoadingKey PropertyValueUnitReference
None-Glass Transition Temperature47.50°C[5]
Nano-SiO₂ (PETMP-treated)-Glass Transition Temperature58.62°C[5]
None-Thermal Conductivity-W·m⁻¹·K⁻¹[5]
Boron Nitride (h-BN)-Thermal Conductivity1.802W·m⁻¹·K⁻¹[5]
None-Dielectric Constant3.12-[5]
Nano-SiO₂ (PETMP-treated)-Dielectric Constant2.94-[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the fabrication and characterization of this compound composites.

Fabrication of this compound Composites

Objective: To prepare a this compound composite with 50 phr (parts per hundred rubber) of silica using an internal mixer.

Materials and Equipment:

  • This compound (BR)

  • Precipitated Silica (e.g., Hi-Sil™ 233)

  • Silane coupling agent (e.g., bis(3-triethoxysilylpropyl)tetrasulfide - TESPT)

  • Zinc Oxide (ZnO)

  • Stearic Acid

  • Antioxidant (e.g., N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine - 6PPD)

  • Sulfur

  • Accelerator (e.g., N-cyclohexyl-2-benzothiazolesulfenamide - CBS)

  • Internal mixer (e.g., Brabender or Haake) with a temperature controller and variable rotor speed.

  • Two-roll mill

Procedure:

Stage 1: Non-Productive Mixing (Masterbatch Preparation)

  • Set the internal mixer temperature to 110°C and the rotor speed to 60 rpm.

  • Add the this compound to the mixer and masticate for 2 minutes until a band is formed.

  • Add the zinc oxide, stearic acid, and antioxidant and mix for 1 minute.

  • Add half of the silica and the silane coupling agent. Mix for 2 minutes.

  • Add the remaining half of the silica and mix for 3 minutes.

  • Increase the rotor speed to 80 rpm and mix until the temperature reaches 145-155°C to facilitate the silanization reaction. Hold for 2-3 minutes.

  • Discharge the masterbatch and sheet it out on a two-roll mill. Allow the masterbatch to cool to room temperature for at least 4 hours.

Stage 2: Productive Mixing (Addition of Curatives)

  • Set the two-roll mill temperature to 60-70°C.

  • Pass the masterbatch through the mill until it forms a smooth, continuous sheet.

  • Add the sulfur and accelerator to the rubber sheet.

  • Continuously cut and fold the rubber on the mill for 5-7 minutes to ensure uniform dispersion of the curatives.

  • Sheet out the final compound and allow it to mature for 24 hours at room temperature before vulcanization.

Vulcanization:

  • Cut the uncured rubber compound into the desired shape for testing specimens.

  • Place the sample in a compression mold preheated to 160°C.

  • Apply a pressure of 10 MPa and cure for the optimal cure time (determined by rheometry).

  • Remove the vulcanized sample from the mold and allow it to cool to room temperature.

Objective: To prepare a this compound composite film with a low loading of graphene oxide (e.g., 0.5 wt%) via solution casting.

Materials and Equipment:

  • This compound (PB)

  • Graphene Oxide (GO)

  • Toluene (or another suitable solvent like chloroform or xylene)

  • Ultrasonic bath or probe sonicator

  • Magnetic stirrer with hot plate

  • Petri dishes or a flat casting surface

  • Vacuum oven

Procedure:

  • Dispersion of Graphene Oxide:

    • Weigh the desired amount of GO and disperse it in a calculated volume of toluene.

    • Sonicate the GO-toluene suspension for 1-2 hours in an ultrasonic bath to exfoliate the GO sheets.

  • Dissolution of this compound:

    • In a separate beaker, dissolve the this compound in toluene (e.g., a 5% w/v solution) by stirring with a magnetic stirrer at a slightly elevated temperature (e.g., 40-50°C) until fully dissolved.

  • Mixing:

    • Add the GO-toluene dispersion to the this compound solution.

    • Stir the mixture vigorously for 30 minutes, followed by further sonication for 30 minutes to ensure a homogeneous dispersion of GO in the polymer matrix.

  • Casting:

    • Pour the homogeneous mixture into a petri dish or onto a level casting surface.

    • Cover the setup to allow for slow evaporation of the solvent at room temperature for 24-48 hours. This slow evaporation helps to prevent the formation of defects in the film.

  • Drying:

    • Once a solid film has formed, place it in a vacuum oven at 60°C for at least 24 hours to remove any residual solvent.

  • Film Removal:

    • Carefully peel the dried composite film from the casting surface.

Surface Modification of Fillers

Objective: To functionalize the surface of silica nanoparticles with a silane coupling agent to improve their compatibility with the this compound matrix.

Materials and Equipment:

  • Silica nanoparticles

  • Toluene (anhydrous)

  • Silane coupling agent (e.g., TESPT)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) - as a catalyst

  • Three-neck round-bottom flask with a condenser, nitrogen inlet, and thermometer

  • Heating mantle with a magnetic stirrer

  • Centrifuge

  • Vacuum oven

Procedure:

  • Catalyst Pre-loading (Optional but recommended):

    • Suspend 30 g of silica in 500 mL of a 0.34 g/L DBU solution in THF.

    • Stir at room temperature for 10 minutes.

    • Separate the silica by centrifugation and dry under reduced pressure at room temperature.[6]

  • Silanization Reaction:

    • In the three-neck flask, suspend 30 g of the DBU-treated (or untreated) silica in 170 mL of anhydrous toluene.

    • Heat the suspension to 110°C under a nitrogen atmosphere with vigorous stirring.

    • Add the desired amount of silane coupling agent (e.g., 0.023 mol of TESPT) to the heated suspension.[6]

    • Maintain the reaction at 110°C with continuous stirring for 24 hours.[6]

  • Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Separate the silane-treated silica from the toluene by centrifugation.

    • Wash the treated silica by re-dispersing it in fresh toluene and centrifuging again. Repeat this washing step at least three times to remove any unreacted silane.

  • Drying:

    • Dry the final product in a vacuum oven at 80°C for 24 hours to remove any residual solvent.

    • The surface-modified silica is now ready for incorporation into the this compound matrix.

Characterization Protocols

Objective: To determine the tensile properties (tensile strength, elongation at break, and modulus) of vulcanized this compound composites.

Materials and Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Grips for holding elastomeric specimens

  • Extensometer (optional, for precise strain measurement)

  • Die cutter for preparing dumbbell-shaped specimens (Die C is common)

  • Thickness gauge

Procedure:

  • Specimen Preparation:

    • Cut dumbbell-shaped specimens from the vulcanized rubber sheet using the die cutter. The standard thickness is typically 2.0 ± 0.2 mm.[6]

    • Ensure the cutting edges are sharp to avoid nicks or tears in the specimen.

    • Measure the thickness and width of the narrow section of at least three specimens and calculate the average cross-sectional area.

  • Test Setup:

    • Set the test speed of the UTM to 500 ± 50 mm/min.[5][6]

    • Mount the specimen in the grips, ensuring it is aligned vertically and not under any pre-load. The grip separation should be set according to the standard.

  • Testing:

    • Start the test and record the force and elongation data until the specimen breaks.

    • Test at least five specimens for each composite formulation.

  • Data Analysis:

    • Tensile Strength: The maximum stress applied during the test, calculated by dividing the maximum force by the original cross-sectional area.

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.

    • Modulus: The stress at a specific elongation (e.g., 100% or 300%), calculated by dividing the force at that elongation by the original cross-sectional area.

    • Calculate the average and standard deviation for each property from the tested specimens.

Objective: To evaluate the thermal stability and composition (e.g., filler content) of this compound composites.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen and air (or oxygen) gas supplies

  • Sample pans (e.g., platinum or ceramic)

  • Microbalance

Procedure:

  • Sample Preparation:

    • Cut a small, representative sample of the composite (typically 5-10 mg).

  • Instrument Setup:

    • Place the sample in the TGA pan.

    • Tare the balance.

    • Set the desired atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions) with a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a constant heating rate (e.g., 10 or 20°C/min) to a final temperature (e.g., 800°C).

  • Data Acquisition and Analysis:

    • Record the sample mass as a function of temperature.

    • Analyze the resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature).

    • Determine the onset temperature of degradation (the temperature at which significant mass loss begins).

    • Quantify the mass loss at different temperature ranges, which can correspond to the degradation of different components (e.g., polymer, additives).

    • The final residual mass at the end of the test in an inert atmosphere can be used to estimate the inorganic filler content.

Objective: To observe the morphology of the composite, including the dispersion of fillers within the this compound matrix and the fracture surface.

Materials and Equipment:

  • Scanning Electron Microscope (SEM)

  • Sputter coater (for non-conductive samples)

  • Sample stubs

  • Conductive adhesive (e.g., carbon tape)

  • Liquid nitrogen (for cryo-fracturing)

  • Sharp razor blade

Procedure:

  • Sample Preparation:

    • Fracture Surface: To observe the internal morphology and filler dispersion, cryo-fracture the composite sample by immersing it in liquid nitrogen for a few minutes and then fracturing it. This provides a clean break without deforming the rubber.

    • Surface Imaging: For surface analysis, a small, flat piece of the composite can be used.

  • Mounting:

    • Mount the fractured or surface sample onto an SEM stub using conductive adhesive. Ensure the surface to be imaged is facing up.

  • Coating:

    • Since this compound composites are typically non-conductive, a thin layer of a conductive material (e.g., gold, platinum, or carbon) must be sputter-coated onto the sample surface to prevent charging under the electron beam. The coating thickness is typically 5-10 nm.

  • Imaging:

    • Place the coated sample into the SEM chamber and evacuate to a high vacuum.

    • Apply an appropriate accelerating voltage (e.g., 5-15 kV).

    • Focus the electron beam on the sample surface and adjust the magnification to observe the desired features.

    • Capture images of the filler dispersion, agglomerates, and the interface between the filler and the polymer matrix.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the development of this compound composites.

Experimental_Workflow_Melt_Mixing cluster_preparation Material Preparation cluster_processing Composite Processing cluster_characterization Characterization PB This compound Mastication Mastication of PB PB->Mastication Filler Filler (e.g., Silica) Mixing_NP Non-Productive Mixing (Masterbatch) Filler->Mixing_NP Additives Additives (ZnO, Stearic Acid, etc.) Additives->Mixing_NP Curatives Curatives (Sulfur, Accelerator) Mixing_P Productive Mixing (Add Curatives) Curatives->Mixing_P Mastication->Mixing_NP Mixing_NP->Mixing_P Vulcanization Vulcanization (Compression Molding) Mixing_P->Vulcanization Mechanical Mechanical Testing (ASTM D412) Vulcanization->Mechanical Thermal Thermal Analysis (TGA, DSC) Vulcanization->Thermal Morphological Morphological Analysis (SEM) Vulcanization->Morphological

Caption: Workflow for this compound Composite Fabrication via Melt Mixing.

Logical_Relationship_Filler_Properties cluster_filler Filler Properties cluster_interface Interfacial Properties cluster_composite Composite Properties Filler_Type Filler Type (e.g., Silica, Carbon Black) Dispersion Filler Dispersion Filler_Type->Dispersion Electrical_Props Electrical Conductivity Filler_Type->Electrical_Props Filler_Size Particle Size Filler_Size->Dispersion Filler_Loading Loading Level Filler_Loading->Dispersion Surface_Mod Surface Modification Adhesion Filler-Matrix Adhesion Surface_Mod->Adhesion Mechanical_Props Mechanical Properties (Tensile Strength, Modulus) Dispersion->Mechanical_Props Thermal_Props Thermal Stability Dispersion->Thermal_Props Dispersion->Electrical_Props Adhesion->Mechanical_Props Adhesion->Thermal_Props

Caption: Influence of Filler Characteristics on Composite Properties.

References

Application Notes and Protocols for Amine-Functionalized Polybutadiene: Synthesis and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and diverse applications of amine-functionalized polybutadiene (AFPB). Detailed protocols for key synthetic methods and applications are included, along with quantitative data to facilitate comparison and implementation in research and development settings.

Synthesis of Amine-Functionalized this compound

Amine-functionalized this compound can be synthesized through several methods, each offering distinct advantages in terms of control over molecular weight, functionality, and polymer architecture. The primary synthetic routes include post-polymerization modification of this compound, chemical transformation of hydroxyl-terminated this compound (HTPB), and anionic polymerization.

Post-Polymerization Hydroaminoalkylation

This method involves the direct addition of amines to the double bonds of a this compound backbone, often catalyzed by transition metals. Tantalum and titanium-based catalysts have shown high efficacy in this reaction, allowing for tunable incorporation of amine functionalities.[1][2][3]

Experimental Protocol: Tantalum-Catalyzed Hydroaminoalkylation of this compound

  • Materials: this compound (PBD), selected secondary amine (e.g., N-methylaniline), tantalum catalyst (e.g., Ta(NMe2)5), anhydrous toluene, and an inert atmosphere glovebox or Schlenk line.

  • Procedure:

    • In a glovebox, dissolve this compound in anhydrous toluene in a reaction vessel.

    • Add the desired molar equivalent of the secondary amine to the solution.

    • Introduce the tantalum catalyst (e.g., 1-5 mol%) to the reaction mixture.

    • Seal the vessel and heat the reaction to the desired temperature (e.g., 100-160 °C) with stirring.[4]

    • Monitor the reaction progress using 1H NMR spectroscopy by observing the disappearance of vinyl protons and the appearance of new signals corresponding to the aminated product.

    • Upon completion, cool the reaction to room temperature and precipitate the functionalized polymer in a non-solvent such as methanol.

    • Wash the precipitate multiple times with the non-solvent to remove unreacted reagents and catalyst residues.

    • Dry the purified amine-functionalized this compound under vacuum.

Characterization: The degree of amination can be quantified using 1H NMR spectroscopy by comparing the integration of the newly formed C-H protons adjacent to the nitrogen with the remaining vinyl protons.[1] Gel permeation chromatography (GPC) can be used to assess changes in molecular weight and polydispersity. Thermal properties such as the glass transition temperature (Tg) can be determined by differential scanning calorimetry (DSC).[3]

Conversion of Hydroxyl-Terminated this compound (HTPB)

A common and versatile method involves the chemical modification of commercially available hydroxyl-terminated this compound (HTPB). This multi-step process typically involves the conversion of the terminal hydroxyl groups to a more reactive intermediate, followed by nucleophilic substitution with an amine.

Experimental Protocol: Synthesis of Amine-Terminated this compound (ATPB) from HTPB

This protocol involves a two-step process: tosylation of HTPB followed by nucleophilic substitution with an amine.

  • Step 1: Tosylation of HTPB

    • Dissolve HTPB in a suitable solvent like dichloromethane in a round-bottom flask.

    • Cool the solution in an ice bath and add triethylamine.

    • Slowly add a solution of p-toluenesulfonyl chloride in dichloromethane to the flask with constant stirring.

    • Allow the reaction to proceed for several hours at room temperature.

    • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain tosylated HTPB.

  • Step 2: Amination of Tosylated HTPB

    • Dissolve the tosylated HTPB in a polar aprotic solvent such as dimethylformamide (DMF).

    • Add a large excess of the desired amine (e.g., hexamethylenediamine).

    • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours to facilitate the nucleophilic substitution.

    • After cooling, precipitate the amine-terminated this compound (ATPB) in a non-solvent like methanol.

    • Purify the product by repeated washing and drying under vacuum.

Anionic Polymerization

Anionic polymerization offers excellent control over molecular weight, polydispersity, and end-group functionality. This "living" polymerization technique allows for the synthesis of well-defined amine-terminated polymers by using a protected amine initiator or by terminating the living polymer chain with an appropriate electrophile.[5][6]

Experimental Protocol: Anionic Polymerization of Butadiene with a Protected Amine Initiator

  • Initiator Synthesis: Prepare a lithium initiator containing a protected amine group, for example, by reacting n-butyllithium with a silyl-protected secondary amine.

  • Polymerization:

    • In a meticulously cleaned and dried reactor under an inert atmosphere, add the purified solvent (e.g., cyclohexane).

    • Introduce the protected amine initiator.

    • Add purified butadiene monomer to the reactor. The polymerization will proceed.

    • Monitor the reaction until the desired molecular weight is achieved.

  • Termination and Deprotection:

    • Terminate the living polymerization by adding a proton source like degassed methanol.[7]

    • Remove the protecting group (e.g., silyl group) by treating the polymer with an appropriate deprotecting agent (e.g., acid or fluoride source).

    • Purify the resulting amine-terminated this compound by precipitation and drying.

Applications of Amine-Functionalized this compound

The introduction of amine groups onto the this compound backbone imparts unique properties that lead to a wide range of applications, from toughening agents in thermosets to advanced materials for drug delivery and solid propellants.

Toughening Agent for Epoxy Resins

Amine-functionalized this compound, particularly amine-terminated this compound (ATPB), serves as an excellent toughening agent for brittle epoxy resins. The amine end-groups can react with the epoxy matrix, leading to improved interfacial adhesion and the formation of a dispersed rubbery phase that enhances fracture toughness.[8]

Quantitative Data: Mechanical Properties of ATPB-Toughened Epoxy

PropertyNeat Epoxy10 phr HTPB-Epoxy10 phr ATPB-Epoxy
Tensile Strength (MPa)~70-80DecreasedMaintained or slightly decreased
Elongation at Break (%)~3-5IncreasedSignificantly Increased
Impact Strength (kJ/m²)~0.38Increased3.02
Fracture Toughness (KIC, MPa·m1/2)~0.85Increased2.16

phr: parts per hundred parts of resin

Experimental Protocol: Preparation of ATPB-Toughened Epoxy

  • Materials: Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin, amine-terminated this compound (ATPB), and a suitable curing agent (e.g., an aliphatic or aromatic amine).

  • Procedure:

    • Preheat the epoxy resin to reduce its viscosity.

    • Add the desired amount of ATPB to the epoxy resin and mix thoroughly until a homogeneous mixture is obtained.

    • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

    • Add the stoichiometric amount of the curing agent to the epoxy-ATPB blend and mix carefully.

    • Pour the mixture into a preheated mold and cure according to the recommended curing schedule for the specific epoxy and curing agent system.

    • Post-cure the samples at an elevated temperature to ensure complete crosslinking.

Binder for Solid Propellants

In the field of solid rocket propellants, the binder matrix plays a crucial role in determining the mechanical properties and performance of the propellant grain. Replacing the commonly used hydroxyl-terminated this compound (HTPB) with amine-functionalized this compound can offer several advantages. The amine groups can interact more strongly with other propellant ingredients, potentially leading to improved mechanical strength and aging characteristics. Furthermore, the higher reactivity of amines with isocyanate curing agents compared to hydroxyl groups can alter the curing kinetics and final network structure. While specific performance data for ATPB-based propellants is limited in open literature, the enhanced mechanical properties of the resulting polyurethane network are notable.[9] HTPB-based propellants typically exhibit a tensile strength of 7-8 kgf/cm² and an elongation of 40-50%.[10] Propellants based on amine-functionalized binders are expected to show improvements in these areas due to stronger interfacial interactions.

Conceptual Application: The use of ATPB in composite solid propellants can lead to a more robust binder with improved adhesion to solid fillers like ammonium perchlorate (AP) and aluminum powder. This can enhance the structural integrity of the propellant grain, which is critical during storage, handling, and motor operation. The faster curing kinetics could also be beneficial for manufacturing processes.

Drug Delivery Systems

The amine functionalities on the this compound backbone can be protonated at physiological pH, rendering the polymer cationic. This positive charge facilitates interaction with negatively charged cell membranes, promoting cellular uptake of drug-loaded nanoparticles formulated from these polymers.[11][12] This makes amine-functionalized this compound a promising candidate for the development of targeted and controlled drug delivery systems.

Conceptual Signaling Pathway and Cellular Uptake

Amine-functionalized polymer-based drug carriers are typically internalized by cells through endocytosis. The cationic surface of the nanoparticles interacts with the anionic cell surface, triggering uptake. Once inside the cell, the nanoparticles are enclosed in endosomes. The "proton sponge" effect, where the amine groups buffer the acidic environment of the endosome, can lead to endosomal rupture and the release of the drug into the cytoplasm.

Experimental Protocol: Preparation of Amine-Functionalized this compound Nanoparticles for Drug Delivery

  • Materials: Amine-functionalized this compound, a hydrophobic drug, a suitable organic solvent (e.g., tetrahydrofuran - THF), and an aqueous buffer solution.

  • Procedure (Nanoprecipitation Method):

    • Dissolve the amine-functionalized this compound and the hydrophobic drug in THF.

    • Add this organic solution dropwise to a vigorously stirring aqueous buffer solution.

    • The rapid solvent exchange will cause the polymer to precipitate, forming drug-loaded nanoparticles.

    • Stir the suspension for a period to allow for solvent evaporation.

    • Purify the nanoparticles by centrifugation or dialysis to remove the organic solvent and unloaded drug.

Drug Release Kinetics: The release of the drug from the nanoparticles can be studied using a dialysis method. The nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off and immersed in a release medium (e.g., phosphate-buffered saline at pH 7.4 and 5.5 to simulate physiological and endosomal conditions, respectively). Aliquots of the release medium are withdrawn at different time intervals and the drug concentration is quantified using techniques like UV-Vis spectroscopy or HPLC. The cumulative drug release is then plotted against time to determine the release profile.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Amine-Functionalized this compound cluster_methods Synthetic Methods PBD This compound (PBD) Hydroaminoalkylation Post-Polymerization Hydroaminoalkylation PBD->Hydroaminoalkylation HTPB Hydroxyl-Terminated This compound (HTPB) Conversion Chemical Conversion HTPB->Conversion Butadiene Butadiene Monomer Anionic Anionic Polymerization Butadiene->Anionic AFPB Amine-Functionalized This compound (AFPB) Hydroaminoalkylation->AFPB Conversion->AFPB Anionic->AFPB Epoxy_Toughening_Mechanism cluster_mechanism Toughening Mechanism Epoxy Epoxy Resin Matrix (Brittle) Curing Curing Process Epoxy->Curing ATPB Amine-Terminated This compound (ATPB) ATPB->Curing PhaseSeparation Phase Separation of ATPB into Rubbery Domains Curing->PhaseSeparation ToughenedEpoxy Toughened Epoxy Composite (Improved Fracture Resistance) CrackPinning Crack Pinning and Deflection by Particles PhaseSeparation->CrackPinning ShearYielding Shear Yielding of Epoxy Matrix PhaseSeparation->ShearYielding CrackPinning->ToughenedEpoxy ShearYielding->ToughenedEpoxy Drug_Delivery_Pathway Nanoparticle AFPB-Drug Nanoparticle (Cationic Surface) Cell Target Cell (Anionic Membrane) Nanoparticle->Cell Electrostatic Interaction Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Internalization ProtonSponge Proton Sponge Effect Endosome->ProtonSponge Acidification EndosomalEscape Endosomal Escape ProtonSponge->EndosomalEscape DrugRelease Drug Release into Cytoplasm EndosomalEscape->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

References

Application Notes and Protocols for Blending Polybutadiene with Other Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the property enhancements achieved by blending polybutadiene (BR) with other common elastomers, namely Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), and Nitrile Butadiene Rubber (NBR). This document includes quantitative data on the mechanical and dynamic properties of these blends, detailed experimental protocols for their preparation and characterization, and visual representations of experimental workflows and property relationships.

Application Notes: Enhancing Elastomer Properties with this compound Blends

This compound is a versatile synthetic rubber known for its excellent abrasion resistance, high resilience, and low-temperature flexibility. However, to meet the demanding requirements of various applications, particularly in the automotive and industrial sectors, BR is often blended with other elastomers. This practice allows for the synergistic combination of properties, leading to materials with a superior performance profile compared to the individual components.

This compound (BR) and Natural Rubber (NR) Blends

Blending this compound with natural rubber is a common practice in the tire industry. This combination leverages the high tensile strength and tear resistance of NR with the excellent abrasion resistance and low heat buildup of BR. The resulting blends exhibit a balanced set of properties ideal for tire treads and other high-performance applications.

Key Property Improvements:

  • Enhanced Abrasion Resistance: The addition of BR significantly improves the wear characteristics of NR.

  • Improved Wet Grip and Rolling Resistance: The blend ratio can be tailored to optimize the balance between wet grip (safety) and rolling resistance (fuel efficiency) in tires.

  • Good Resilience and Flexibility: The blend maintains a high level of elasticity and flexibility over a wide temperature range.

This compound (BR) and Styrene-Butadiene Rubber (SBR) Blends

Styrene-butadiene rubber is another widely used synthetic rubber, and its blends with this compound are prevalent in applications requiring a combination of good wet grip, abrasion resistance, and cost-effectiveness. The styrene content in SBR contributes to its hardness and wear characteristics.

Key Property Improvements:

  • Balanced Wet Grip and Wear: SBR/BR blends offer a good compromise between wet traction and tread wear in tires.[1]

  • Improved Processability: Blending can enhance the mixing and processing behavior of the rubber compounds.

  • Versatility in Compounding: The properties of SBR/BR blends can be further modified through the addition of various fillers and additives.

This compound (BR) and Nitrile Butadiene Rubber (NBR) Blends

Nitrile butadiene rubber is known for its excellent resistance to oils, fuels, and other chemicals. Blending NBR with BR can improve the low-temperature flexibility and resilience of NBR, which can be a limitation in some applications.

Key Property Improvements:

  • Enhanced Low-Temperature Performance: The addition of BR improves the flexibility of NBR at colder temperatures.

  • Improved Resilience: BR contributes to a higher rebound elasticity in the blend.

  • Tailored Oil and Chemical Resistance: The blend ratio can be adjusted to achieve the desired level of chemical resistance for specific applications.

Data Presentation: Quantitative Properties of this compound Blends

The following tables summarize the mechanical properties of various this compound blends. The data has been compiled from multiple sources and it is important to note that properties can vary depending on the specific grades of elastomers used, the presence and type of fillers, and the curing system.

Table 1: Mechanical Properties of this compound (BR) / Natural Rubber (NR) Blends

BR/NR RatioTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
100/012.545055
70/3018.252058
50/5021.558062
30/7024.865065
0/10028.075068

Note: Data is indicative and can vary based on compound formulation.

Table 2: Mechanical Properties of this compound (BR) / Styrene-Butadiene Rubber (SBR) Blends

BR/SBR RatioTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)Abrasion Resistance (mm³/rev)
100/012.54505520.1
75/2515.84805925.5
50/5018.35106331.0
25/7520.15306636.7
0/10022.55507040.0

Source: Adapted from various studies.[2] Abrasion resistance can vary significantly with test method and conditions.

Table 3: Mechanical Properties of this compound (BR) / Nitrile Butadiene Rubber (NBR) Blends (with Cis-Polybutadiene as Compatibilizer)

BR/NBR RatioTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
0/10018.540072
20/8020.243070
40/6022.146068
60/4019.844066
80/2017.541064
100/012.545055

Source: Adapted from a study on SBR/NBR blends with cis-polybutadiene as a compatibilizer, indicating trends for BR/NBR systems.[3][4]

Experimental Protocols

The following protocols provide a general framework for the preparation and characterization of this compound elastomer blends. It is recommended to consult the specific ASTM standards for detailed procedures.

Protocol for Blend Preparation using a Two-Roll Mill

This protocol is based on the general principles outlined in ASTM D3182.

Objective: To prepare a homogeneous blend of this compound with another elastomer and incorporate necessary additives.

Materials and Equipment:

  • This compound (BR)

  • Secondary Elastomer (NR, SBR, or NBR)

  • Two-roll mill with temperature control and adjustable nip gap

  • Standard compounding ingredients (e.g., zinc oxide, stearic acid, antioxidants, accelerators, sulfur)

  • Safety equipment (gloves, safety glasses)

Procedure:

  • Mill Preparation: Set the temperature of the two-roll mill to approximately 50-70°C. Adjust the nip gap to a small opening (e.g., 1-2 mm).

  • Mastication of Elastomers:

    • Individually pass each elastomer through the mill several times to soften and create a continuous sheet (banding). This process, known as mastication, reduces the viscosity of the rubber.

    • For blends, the higher viscosity elastomer is typically added first.

  • Blending:

    • Introduce the masticated elastomers to the mill together.

    • Continuously cut and fold the rubber sheet on the mill to ensure thorough mixing. This is typically done by making cuts from the edges towards the center and rolling the sheet back into the nip.

  • Incorporation of Additives:

    • Widen the nip gap slightly (e.g., to 2-3 mm).

    • Add the compounding ingredients in the following order, allowing for complete dispersion between each addition:

      • Zinc oxide and stearic acid (activators)

      • Antioxidants and other processing aids

      • Fillers (if any, added in portions)

      • Accelerators and sulfur (curing agents, added last to prevent premature vulcanization, or "scorch").

  • Homogenization: After all ingredients are incorporated, continue to mix for a specified period (e.g., 10-15 minutes), making regular cuts and folds to ensure a homogeneous compound.

  • Sheeting Out: Reduce the nip gap to the desired final thickness and pass the compound through the mill to create a smooth sheet. The sheet is then removed and allowed to cool.

Protocol for Curing of Elastomer Blends

Objective: To vulcanize the prepared rubber compound to achieve its final, cross-linked properties.

Materials and Equipment:

  • Uncured rubber compound sheet

  • Compression molding press with temperature and pressure control

  • Mold of desired dimensions

  • Mold release agent

Procedure:

  • Mold Preparation: Clean the mold and apply a thin layer of mold release agent.

  • Sample Placement: Cut the uncured rubber sheet to a size slightly larger than the mold cavity. Place the rubber in the mold.

  • Curing:

    • Place the mold in the preheated compression molding press. Curing temperatures typically range from 140°C to 160°C.[5][6]

    • Apply a specified pressure (e.g., 10-15 MPa) to the mold.[5]

    • The curing time will depend on the blend composition and the curing system used, typically ranging from 10 to 30 minutes.[5][7] The optimal cure time can be determined using a rheometer.

  • Demolding and Cooling: After the specified curing time, carefully remove the mold from the press and allow it to cool before demolding the vulcanized rubber sample.

Protocol for Mechanical Property Testing

This protocol is based on the principles of ASTM D412 for tensile testing.

Objective: To determine the tensile properties of the vulcanized elastomer blends.

Materials and Equipment:

  • Vulcanized rubber sheet

  • Die cutter for preparing dumbbell-shaped test specimens

  • Universal Testing Machine (UTM) with appropriate grips and an extensometer

  • Thickness gauge

Procedure:

  • Specimen Preparation:

    • Allow the vulcanized rubber sheet to condition at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours.

    • Use a die cutter to cut dumbbell-shaped specimens from the sheet.

    • Measure the thickness and width of the narrow section of each specimen at three points and use the average values to calculate the cross-sectional area.

  • Tensile Testing:

    • Mount the specimen in the grips of the Universal Testing Machine, ensuring it is aligned vertically.

    • Attach the extensometer to the gauge length section of the specimen.

    • Set the crosshead speed of the UTM, typically 500 mm/min for rubber.

    • Start the test and record the force and elongation data until the specimen breaks.

  • Data Analysis:

    • From the stress-strain curve, determine the following properties:

      • Tensile Strength: The maximum stress applied before the specimen ruptures.

      • Elongation at Break: The percentage increase in length at the point of rupture.

      • Modulus: The stress at a specific elongation (e.g., 100%, 300%).

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual relationship between blend composition and properties.

Experimental_Workflow cluster_preparation Blend Preparation cluster_processing Processing cluster_characterization Characterization Mastication Mastication Blending Blending Mastication->Blending Two-Roll Mill Additive_Incorporation Additive Incorporation Blending->Additive_Incorporation Curing Curing Additive_Incorporation->Curing Compression Molding Mechanical_Testing Mechanical Testing Curing->Mechanical_Testing Dynamic_Testing Dynamic Mechanical Analysis Curing->Dynamic_Testing Physical_Testing Physical Property Testing Curing->Physical_Testing

Caption: Experimental workflow for elastomer blend preparation and characterization.

Property_Relationship cluster_inputs Input Variables cluster_outputs Resulting Properties Blend_Ratio BR / Elastomer Ratio Mechanical Mechanical Properties (Tensile, Hardness, Tear) Blend_Ratio->Mechanical Dynamic Dynamic Properties (Tan δ, Storage Modulus) Blend_Ratio->Dynamic Physical Physical Properties (Abrasion, Compression Set) Blend_Ratio->Physical Curing_System Curing System Curing_System->Mechanical Curing_System->Dynamic Filler_Type Filler Type & Loading Filler_Type->Mechanical Filler_Type->Physical

Caption: Relationship between blend composition and resulting properties.

References

Application Notes and Protocols for Crosslinking Polybutadiene: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary methods for crosslinking polybutadiene (PB), a versatile polymer widely used in various industrial and research applications. This document details the effects of different crosslinking strategies on the material's properties and provides detailed experimental protocols for their implementation.

Introduction to this compound Crosslinking

This compound is a synthetic rubber characterized by its high resistance to abrasion and low-temperature flexibility. Its properties can be significantly enhanced and tailored for specific applications through crosslinking, which involves the formation of chemical bonds between polymer chains. This process transforms the linear or branched polymer into a three-dimensional network, improving its mechanical strength, thermal stability, and chemical resistance. The choice of crosslinking method is critical as it dictates the final properties of the material. This guide explores four major crosslinking methodologies: sulfur vulcanization, peroxide crosslinking, photo-crosslinking, and Diels-Alder reactions.

Crosslinking Methods and Their Effects on this compound Properties

The selection of a crosslinking method has a profound impact on the mechanical, thermal, and chemical properties of this compound. This section provides a comparative overview of the most common techniques.

Sulfur Vulcanization

Sulfur vulcanization is the most traditional and widely used method for crosslinking diene elastomers like this compound. The process involves heating the polymer with sulfur and various accelerators, which form sulfidic crosslinks between the polymer chains.

Effects on Properties:

  • Mechanical: Sulfur vulcanization leads to a significant improvement in tensile strength and modulus while maintaining good elasticity. The resulting materials exhibit high tensile and tear strength and good dynamic properties. However, the polysulfidic crosslinks can be prone to reversion at high temperatures.

  • Thermal: The glass transition temperature (Tg) of this compound can be influenced by the crosslink density. Crosslinking, in general, can eliminate the glass transition.[1] The thermal stability of sulfur-vulcanized PB is generally lower than that of peroxide-cured systems due to the lower bond energy of the sulfur-sulfur bonds compared to carbon-carbon bonds.

  • Chemical: The crosslinked network enhances resistance to solvents, as indicated by a lower swelling ratio in organic solvents like toluene.

Peroxide Crosslinking

Peroxide crosslinking utilizes organic peroxides as a source of free radicals. Upon heating, the peroxide decomposes to form radicals that abstract hydrogen atoms from the this compound chains, leading to the formation of carbon-carbon crosslinks.

Effects on Properties:

  • Mechanical: Peroxide curing results in a stable network with high thermal stability and low compression set. An increase in peroxide concentration generally leads to an increase in crosslink density, resulting in higher tensile strength and hardness, but a decrease in elongation at break.[2][3]

  • Thermal: The C-C crosslinks are more thermally stable than the sulfidic links from vulcanization, providing better high-temperature performance. The crosslinking process typically initiates at temperatures between 165–195 °C, with a maximum rate around 183 °C.[4][5]

  • Chemical: The robust C-C network provides excellent resistance to chemicals and solvents.

Photo-Crosslinking (UV Curing)

Photo-crosslinking involves the use of photoinitiators that generate reactive species (radicals or cations) upon exposure to ultraviolet (UV) light. These species then initiate crosslinking reactions within the polymer matrix. A common and efficient method is the thiol-ene reaction, where a thiol and an alkene (the vinyl groups in this compound) react in the presence of a photoinitiator.[6][7]

Effects on Properties:

  • Mechanical: This method allows for rapid curing at ambient temperatures and precise control over the crosslinking process. The mechanical properties can be tuned by adjusting the formulation, with increased crosslink density leading to higher tensile stress and lower strain at break.[8]

  • Thermal: As a low-temperature process, it avoids thermal degradation of the polymer. The thermal properties of the final product are dependent on the crosslink density achieved.

  • Chemical: Photo-crosslinked this compound exhibits good solvent resistance due to the formation of a covalent network.

Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool in synthetic chemistry that can be employed to create thermoreversible crosslinks. This "click chemistry" approach involves modifying the this compound with furan groups, which can then react with a bismaleimide crosslinker via a Diels-Alder cycloaddition.[9][10][11]

Effects on Properties:

  • Mechanical: This method allows for the creation of materials that can be remolded and self-healed. The mechanical properties are tunable by adjusting the amount of furan modification and the ratio of furan to bismaleimide.[9] For instance, with a low crosslinking degree, the material can exhibit low tensile strength (e.g., 1.92 MPa) and high elongation at break (e.g., 342.5%), while a higher crosslinking degree can increase the tensile strength to 5.59 MPa with a reduced elongation at break of 44.8%.

  • Thermal: The crosslinks are thermally reversible. At elevated temperatures, a retro-Diels-Alder reaction occurs, breaking the crosslinks and allowing the material to flow. Upon cooling, the Diels-Alder reaction proceeds again, reforming the network. DSC analyses show a consistent glass transition temperature around -103 °C, regardless of the crosslinking.[7]

  • Chemical: The crosslinked material demonstrates good solvent resistance at ambient and moderately elevated temperatures (up to 100 °C).[9]

Data Presentation: Quantitative Effects of Crosslinking Methods

The following tables summarize the quantitative effects of different crosslinking methods on the properties of this compound.

Table 1: Effect of Sulfur Vulcanization on Mechanical Properties of this compound

Sulfur (phr)Accelerator (phr)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
1.00.515.255055
2.00.518.548065
3.00.520.142072

Note: Data is representative and can vary based on the specific type of this compound, accelerator system, and curing conditions.

Table 2: Effect of Peroxide Concentration on Mechanical Properties of this compound

Peroxide (DCP, phr)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
1.010.540060
2.014.232070
3.016.825078

Note: phr = parts per hundred rubber. Data is illustrative and depends on the specific peroxide and processing conditions.

Table 3: Comparison of Thermal and Chemical Properties

Crosslinking MethodGlass Transition Temperature (Tg)Swelling Ratio in Toluene (%)
Uncrosslinked~ -105 °C-
Sulfur VulcanizedCan be eliminated with high crosslinking250-400
Peroxide CrosslinkedCan be eliminated with high crosslinking150-300
Photo-Crosslinked (Thiol-ene)Dependent on crosslink density200-350
Diels-Alder~ -103 °C (remains consistent)~300 (at room temp)

Note: Swelling ratio is inversely proportional to crosslink density. Lower values indicate higher crosslink density and better solvent resistance.

Experimental Protocols

This section provides detailed, step-by-step protocols for the key crosslinking methods described.

Protocol for Sulfur Vulcanization of this compound

Materials:

  • High cis-polybutadiene (100 g)

  • Sulfur (2.0 g, 2 phr)

  • N-tert-butyl-2-benzothiazole sulfenamide (TBBS) accelerator (0.5 g, 0.5 phr)

  • Zinc Oxide (5.0 g, 5 phr)

  • Stearic Acid (2.0 g, 2 phr)

  • Two-roll mill

  • Hydraulic press with heating platens

  • Mold for sample preparation

Procedure:

  • Mastication: Soften the this compound on a two-roll mill at room temperature for 5-10 minutes.

  • Compounding: Add the zinc oxide and stearic acid to the rubber and mix until fully dispersed. Subsequently, add the TBBS accelerator and continue mixing. Finally, add the sulfur and mix thoroughly, ensuring a homogeneous compound. The total mixing time should be around 15-20 minutes.

  • Sheeting: Sheet out the compounded rubber from the mill to a thickness of approximately 2 mm.

  • Vulcanization: a. Preheat the hydraulic press to 160 °C. b. Place the rubber sheet into the mold and position the mold between the press platens. c. Apply a pressure of 10 MPa and cure for the optimal time determined by a rheometer (typically 15-20 minutes).

  • Cooling and Demolding: After the curing time, cool the mold under pressure using water circulation, and then carefully remove the vulcanized this compound sheet.

  • Post-Cure Conditioning: Allow the samples to rest for at least 24 hours at room temperature before testing.

Protocol for Peroxide Crosslinking of this compound

Materials:

  • This compound (100 g)

  • Dicumyl peroxide (DCP) (2.0 g, 2 phr)

  • Two-roll mill

  • Hydraulic press with heating platens

  • Mold for sample preparation

Procedure:

  • Mastication: Masticate the this compound on a two-roll mill at a temperature below the decomposition temperature of DCP (e.g., 70-80 °C) for 5 minutes.

  • Compounding: Add the dicumyl peroxide to the rubber and mix for approximately 10 minutes, ensuring uniform dispersion. It is crucial to maintain the temperature below the activation temperature of the peroxide to prevent premature crosslinking (scorch).

  • Sheeting: Sheet out the compound to the desired thickness.

  • Curing: a. Preheat the hydraulic press to a temperature suitable for DCP decomposition (e.g., 180 °C). b. Place the sheet in the mold and into the preheated press. c. Apply a pressure of 10 MPa and cure for a predetermined time (e.g., 10-15 minutes).

  • Cooling and Demolding: Cool the mold under pressure and then remove the crosslinked sample.

  • Post-Treatment: To remove peroxide byproducts, the samples can be post-cured in an oven at a slightly lower temperature (e.g., 150 °C) for a few hours.

Protocol for UV Photo-Crosslinking via Thiol-Ene Reaction

Materials:

  • Liquid this compound (with vinyl groups)

  • Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) as the thiol crosslinker

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) as the photoinitiator

  • Solvent (e.g., Toluene or THF)

  • UV curing system (e.g., a mercury lamp with an appropriate wavelength, typically 365 nm)

  • Glass slides or a suitable mold

Procedure:

  • Formulation Preparation: a. Dissolve the liquid this compound in a minimal amount of solvent. b. Add the PETMP crosslinker. The stoichiometric ratio of thiol groups to vinyl groups is typically 1:1 for optimal network formation. c. Add the photoinitiator (typically 1-3 wt% of the total resin). d. Mix the solution thoroughly in the dark to ensure homogeneity.

  • Casting: Cast the formulated resin onto a glass slide or into a mold to the desired thickness.

  • UV Curing: a. Place the sample under the UV lamp. b. Expose the sample to UV radiation for a specific duration (this can range from a few seconds to several minutes depending on the lamp intensity and formulation).

  • Post-Curing: A post-cure step, either with further UV exposure or gentle heating, can sometimes be beneficial to ensure complete reaction.

Protocol for Diels-Alder Crosslinking of this compound

This is a two-step process involving the modification of this compound followed by crosslinking.

Step 1: Furan-Modification of this compound

  • Materials: this compound, furfuryl mercaptan, AIBN (azobisisobutyronitrile) as a radical initiator, toluene.

  • Procedure: a. Dissolve this compound in toluene in a round-bottom flask. b. Add furfuryl mercaptan and AIBN to the solution. c. Heat the mixture under an inert atmosphere (e.g., nitrogen) at 70-80 °C for several hours. d. Precipitate the modified polymer in a non-solvent like methanol and dry it under vacuum.

Step 2: Crosslinking with Bismaleimide

  • Materials: Furan-modified this compound, 1,1'-(Methylene-di-4,1-phenylene)bismaleimide, toluene.

  • Procedure: a. Dissolve the furan-modified this compound in toluene. b. Add the bismaleimide crosslinker to the solution. c. Cast the solution into a mold. d. Heat the mold in an oven at a temperature that facilitates the Diels-Alder reaction (e.g., 60-80 °C) until the solvent has evaporated and the crosslinking is complete.[12]

Visualization of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the chemical pathways and experimental workflows for the described crosslinking methods.

Sulfur_Vulcanization_Mechanism cluster_activation Activation cluster_crosslinking Crosslinking Sulfur (S8) Sulfur (S8) Active Sulfurating Agent (A-Sx-A) Active Sulfurating Agent (A-Sx-A) Sulfur (S8)->Active Sulfurating Agent (A-Sx-A) Opens ring Accelerator (A) Accelerator (A) Accelerator (A)->Active Sulfurating Agent (A-Sx-A) ZnO/Stearic Acid ZnO/Stearic Acid ZnO/Stearic Acid->Active Sulfurating Agent (A-Sx-A) Activates Pendant Persulfenyl Radical (PB-Sx*) Pendant Persulfenyl Radical (PB-Sx*) Active Sulfurating Agent (A-Sx-A)->Pendant Persulfenyl Radical (PB-Sx*) Reacts with PB This compound Chain (PB) This compound Chain (PB) Crosslinked this compound Crosslinked this compound Pendant Persulfenyl Radical (PB-Sx*)->Crosslinked this compound Reacts with another PB chain Another PB Chain This compound Chain (PB)

Caption: Mechanism of Accelerated Sulfur Vulcanization.

Peroxide_Crosslinking_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Peroxide (ROOR) Peroxide (ROOR) Alkoxy Radicals (2RO) Alkoxy Radicals (2RO) Peroxide (ROOR)->Alkoxy Radicals (2RO) Heat This compound Radical (PB) This compound Radical (PB) Alkoxy Radicals (2RO)->this compound Radical (PB) H-abstraction This compound Chain (PB-H) This compound Chain (PB-H) Alcohol (ROH) Alcohol (ROH) Alkoxy Radicals (2RO*) Alkoxy Radicals (2RO*) Two PB Radicals (2PB) Two PB Radicals (2PB) Crosslinked this compound (PB-PB) Crosslinked this compound (PB-PB) Two PB Radicals (2PB)->Crosslinked this compound (PB-PB) Combination

Caption: Free-Radical Mechanism of Peroxide Crosslinking.

Thiol_Ene_Mechanism cluster_initiation Initiation cluster_propagation Propagation Photoinitiator (PI) Photoinitiator (PI) Radical (R*) Radical (R*) Photoinitiator (PI)->Radical (R*) UV Light Radical (R) Radical (R) Thiol (R'-SH) Thiol (R'-SH) Thiyl Radical (R'-S*) Thiyl Radical (R'-S*) Thiyl Radical (R'-S) Thiyl Radical (R'-S) Radical (R*)->Thiyl Radical (R'-S*) H-abstraction Carbon Radical Carbon Radical Thiyl Radical (R'-S*)->Carbon Radical Addition to double bond PB Vinyl Group PB Vinyl Group Thioether Linkage Thioether Linkage Carbon Radical->Thioether Linkage Chain transfer with R'-SH New Thiyl Radical New Thiyl Radical

Caption: Photo-Initiated Thiol-Ene Crosslinking Mechanism.

Diels_Alder_Workflow Start Start This compound This compound Start->this compound Furan Modification Thiol-ene reaction with furfuryl mercaptan This compound->Furan Modification Furan-Modified PB Furan-Modified PB Furan Modification->Furan-Modified PB Crosslinking Add Bismaleimide Heat to form network Furan-Modified PB->Crosslinking Crosslinked Network Crosslinked Network Crosslinking->Crosslinked Network Heating (Retro-DA) Heat > 120°C Crosslinked Network->Heating (Retro-DA) End End Crosslinked Network->End Decrosslinked Polymer Decrosslinked Polymer Heating (Retro-DA)->Decrosslinked Polymer Cooling (DA) Cool < 100°C Decrosslinked Polymer->Cooling (DA) Cooling (DA)->Crosslinked Network

Caption: Workflow for Thermoreversible Diels-Alder Crosslinking.

References

Application Notes and Protocols: Polybutadiene in Adhesives, Coatings, and Sealants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of polybutadiene (PB) and its derivatives in the formulation of high-performance adhesives, coatings, and sealants. The unique properties of this compound, including its low glass transition temperature, excellent elasticity, and inherent hydrophobicity, make it a versatile polymer for a wide range of applications demanding durability and flexibility.[1][2] This document outlines the different types of this compound, presents quantitative performance data, details experimental protocols for formulation and testing, and provides visual representations of key processes.

Types of this compound and Their Applications

This compound is a synthetic rubber produced by the polymerization of 1,3-butadiene. The microstructure of the polymer, particularly the ratio of cis-1,4, trans-1,4, and 1,2-vinyl isomers, significantly influences its physical and chemical properties.[3][4]

  • High-Cis this compound: Characterized by a high content of cis-1,4 units (>90%), this type of PB exhibits excellent elasticity, high resilience, and good abrasion resistance.[3][4] It is a key component in tire manufacturing and is also utilized in adhesives and sealants where high flexibility and strength are required.[3][5]

  • Low-Cis this compound: With a lower cis-1,4 content (around 35-40%), this form of PB offers easier processing and good tensile strength.[4][6] It is often used in blends with other polymers to modify their properties and is found in various adhesive and sealant formulations.[4][6]

  • Hydroxyl-Terminated this compound (HTPB): This liquid telechelic polymer has hydroxyl (-OH) groups at the ends of the polymer chains.[2] HTPB is a crucial prepolymer for the synthesis of polyurethanes (PU) used in a wide array of applications, including adhesives, coatings, and sealants.[2][7][8] The resulting polyurethanes are known for their excellent mechanical properties, water resistance, and low-temperature flexibility.[2][8]

  • Maleic Anhydride-Grafted this compound (PB-g-MA): The grafting of maleic anhydride onto the this compound backbone introduces polar functional groups.[9][10] This modification enhances adhesion to various substrates, particularly metals, and improves the compatibility of this compound with other polymers in blends.[9][10][11] PB-g-MA is frequently used as a coupling agent and adhesion promoter in coatings and adhesives.[9][12]

Quantitative Performance Data

The performance of this compound-based formulations can be tailored by adjusting the type of this compound, the curing chemistry, and the addition of fillers and other additives. The following tables summarize key performance data from various studies.

Table 1: Mechanical Properties of HTPB-Based Polyurethane Adhesives

Formulation DescriptionTensile Strength (MPa)Elongation at Break (%)Reference
HTPB-based PU (Pristine)3.21727[7]
HTPB-based PU with functionalization (P3-PU)4.84958[7]
HTPB (Grade 1)-PU0.3583.39[13]
HTPB (Grade 2)-PU0.46104.7[13]
HTPB (Grade 3)-PU0.4550.94[13]
WPU with 20% HTPB (at -50°C)76.7785.2[14]

Table 2: Lap Shear Strength of this compound-Based Adhesives

Adhesive SystemSubstrateLap Shear Strength (psi)Reference
This compound Polyol-based PolyurethaneClean Aluminum1450 (after humidity aging)[15]
This compound Polyol-based PolyurethaneClean Aluminum1330 (initial)[15]
This compound Polyol-based PolyurethaneClean Aluminum1387 (after water immersion)[15]

Table 3: Properties of this compound-Based Coatings

Coating TypeTestResultReference
Waterborne Epoxy with PU topcoatSalt Spray (ASTM B117) - 1440 hoursZero blistering, minimal corrosion[16]
Solventborne Epoxy with PU topcoatSalt Spray (ASTM B117) - 1440 hoursZero blistering, no undercoat corrosion[16]
Marine/Protective co-blendSalt Spray (ASTM B117) - 750 hoursLittle red rust, minimal creep[16]

Experimental Protocols

Formulation of an HTPB-Based Polyurethane Adhesive

This protocol describes the synthesis of a basic polyurethane adhesive from hydroxyl-terminated this compound (HTPB) and a diisocyanate.

Materials:

  • Hydroxyl-terminated this compound (HTPB)

  • Isophorone diisocyanate (IPDI) or Toluene diisocyanate (TDI)

  • Dibutyltin dilaurate (DBTDL) catalyst (optional)

  • Solvent (e.g., anhydrous toluene or tetrahydrofuran)

  • Mechanical stirrer

  • Reaction vessel with a nitrogen inlet

  • Vacuum oven

Procedure:

  • Drying of HTPB: Dry the HTPB under vacuum at 80-90°C for at least 4 hours to remove any residual moisture, which can react with the isocyanate.

  • Prepolymer Preparation:

    • In a clean, dry reaction vessel under a nitrogen atmosphere, add the dried HTPB.

    • If using a solvent, add it to the HTPB and stir until a homogenous solution is obtained.

    • Slowly add the diisocyanate (IPDI or TDI) to the HTPB solution while stirring continuously. The NCO/OH ratio is a critical parameter and is typically controlled between 1.2 and 2.0.

    • If using a catalyst, add a small amount of DBTDL (e.g., 0.01-0.05% by weight of the total reactants).

  • Curing:

    • Continue stirring the mixture for a specified period (e.g., 2 hours) at a controlled temperature (e.g., 60-80°C). The viscosity of the mixture will gradually increase as the polymerization proceeds.

    • Pour the prepolymer onto a substrate or into a mold.

    • Cure the adhesive in an oven at a specified temperature (e.g., 70°C) for an extended period (e.g., 24-72 hours) to ensure complete reaction of the isocyanate groups.

Lap Shear Strength Testing (ASTM D1002)

This protocol outlines the procedure for determining the shear strength of an adhesive bonded joint.[15][17][18][19][20]

Materials and Equipment:

  • Universal Testing Machine (UTM) with grips

  • Test specimens (e.g., metal strips as per ASTM D1002 specifications)[17]

  • Adhesive to be tested

  • Applicator for the adhesive

  • Curing oven

Procedure:

  • Specimen Preparation:

    • Clean the surfaces of the metal strips to be bonded according to a specified procedure (e.g., solvent wipe, acid etch).

    • Apply a uniform layer of the prepared adhesive to the overlap area of one of the metal strips.

    • Carefully place the second metal strip over the adhesive to form a lap joint with a defined overlap area (typically 0.5 inches).[17]

    • Apply uniform pressure to the joint during curing to ensure a consistent bond line thickness.

    • Cure the bonded specimens according to the adhesive manufacturer's instructions or the formulation protocol.

  • Testing:

    • Mount the cured specimen in the grips of the Universal Testing Machine, ensuring that the load is applied along the centerline of the bond.

    • Apply a tensile load at a constant rate of crosshead movement (e.g., 1.3 mm/min) until the joint fails.[15][17]

    • Record the maximum load at failure.

  • Calculation:

    • Calculate the lap shear strength by dividing the maximum load by the bond area.

Salt Spray (Fog) Testing for Coatings (ASTM B117)

This protocol describes the standardized method for evaluating the corrosion resistance of a coating.[21][22][23][24][25]

Materials and Equipment:

  • Salt spray chamber

  • Coated test panels

  • 5% Sodium Chloride (NaCl) solution (pH 6.5-7.2)[21][22]

  • Scribing tool

Procedure:

  • Sample Preparation:

    • Prepare coated test panels according to the desired specifications.

    • Create a scribe (a scratch through the coating to the substrate) on the test panels if required by the test plan.

  • Test Execution:

    • Place the test panels in the salt spray chamber at a specified angle (typically 15-30 degrees from the vertical).[23]

    • Operate the salt spray chamber according to ASTM B117, maintaining a continuous fog of the 5% NaCl solution at a temperature of 35°C.[21][22]

    • Expose the panels for a predetermined duration (e.g., 24, 100, 500, or 1000+ hours).[24]

  • Evaluation:

    • After the exposure period, remove the panels from the chamber and gently rinse them with clean water.

    • Evaluate the panels for signs of corrosion, such as blistering, rusting, and creepage from the scribe. The results are often reported qualitatively (e.g., degree of rusting) or quantitatively (e.g., width of corrosion from the scribe).

Diagrams

Curing Mechanism of HTPB-Based Polyurethane

The following diagram illustrates the chemical reaction pathway for the formation of a polyurethane network from hydroxyl-terminated this compound (HTPB) and a diisocyanate.

G HTPB Hydroxyl-Terminated This compound (HTPB) HO-(PB)-OH Prepolymer Isocyanate-Terminated Prepolymer HTPB->Prepolymer Reaction with excess Diisocyanate Diisocyanate Diisocyanate OCN-R-NCO Diisocyanate->Prepolymer PU_Network Polyurethane Network Prepolymer->PU_Network Curing Crosslinking Cross-linking with additional HTPB or diol Crosslinking->PU_Network

Caption: Curing reaction of HTPB and diisocyanate.

Experimental Workflow for Adhesive Formulation and Testing

This diagram outlines the typical workflow for preparing and evaluating a this compound-based adhesive.

G cluster_prep Formulation cluster_test Testing start Start: Define Formulation drying Dry HTPB (Vacuum Oven) start->drying mixing Mix HTPB, Diisocyanate, and Catalyst drying->mixing degassing Degas Mixture mixing->degassing application Apply Adhesive to Substrate degassing->application curing Cure Adhesive (Oven) application->curing lap_shear Lap Shear Test (ASTM D1002) curing->lap_shear data_analysis Analyze Data (Strength, Failure Mode) lap_shear->data_analysis end End: Performance Evaluation data_analysis->end

Caption: Adhesive formulation and testing workflow.

Logical Relationship of this compound Properties and Applications

This diagram illustrates how the inherent properties of different types of this compound lead to their specific applications in adhesives, coatings, and sealants.

G cluster_props This compound Properties cluster_apps Applications prop1 Low Tg (Flexibility at low temp) app1 High-Performance Adhesives prop1->app1 app3 Durable Sealants prop1->app3 prop2 Elasticity & Resilience prop2->app1 prop2->app3 prop3 Hydrophobicity (Water Resistance) app2 Protective Coatings prop3->app2 prop3->app3 prop4 Chemical Resistance prop4->app2 prop5 Functional Groups (-OH, -COOH) prop5->app1 Enhanced Adhesion prop5->app2

References

Troubleshooting & Optimization

Technical Support Center: Controlling Molecular Weight Distribution in Polybutadiene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for polybutadiene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling molecular weight distribution (MWD) during polymerization. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing this compound with a narrow molecular weight distribution (low polydispersity index - PDI)?

A1: Living anionic polymerization is the most effective method for producing this compound with a narrow MWD (PDI close to 1.0).[1][2] This technique proceeds in the absence of chain termination and chain transfer reactions, allowing for precise control over the polymer chain length.[1][2] By controlling the stoichiometry of the monomer and initiator, polymers with predictable molecular weights and narrow distributions can be synthesized.[3]

Q2: How does the choice of initiator impact the molecular weight distribution in this compound synthesis?

A2: The initiator plays a crucial role in determining the MWD.

  • Anionic Initiators (e.g., n-butyllithium): When used under strict, impurity-free conditions, these initiators can lead to living polymerization, resulting in a very narrow MWD.[1][3] The efficiency of the initiator (the proportion of initiator molecules that start a polymer chain) is critical; slow initiation relative to propagation can lead to a broader MWD.

  • Ziegler-Natta Catalysts (e.g., neodymium-based systems): These catalyst systems can also produce this compound with a narrow MWD and high cis-1,4 content.[4][5] The homogeneity of the catalyst system is important; poorly dissolved catalysts can lead to broader MWDs.[4]

  • Free Radical Initiators (e.g., hydrogen peroxide): Free radical polymerization generally results in a broader MWD due to the prevalence of chain transfer and termination reactions.[6] The initiator-to-monomer ratio is a key parameter to control, as a higher ratio typically leads to lower molecular weight but can also broaden the PDI.[6]

Q3: Can the solvent choice affect the molecular weight distribution?

A3: Yes, the solvent can significantly influence the MWD. In anionic polymerization, polar solvents like tetrahydrofuran (THF) can affect the reactivity of the propagating chain end and the microstructure of the polymer, which can in turn influence the MWD. In Ziegler-Natta polymerization, the solubility of the catalyst components in the chosen solvent (e.g., hexane, cyclohexane, toluene) is critical for achieving a homogeneous polymerization and a narrow MWD.[4]

Q4: What is a common cause of a bimodal molecular weight distribution in my GPC results?

A4: A bimodal MWD in this compound synthesis can arise from several factors:

  • Impurities: The presence of certain impurities can lead to the deactivation of some propagating chains, resulting in a population of shorter chains alongside the main polymer distribution.

  • Non-uniform Initiation: If the initiator is not dispersed rapidly and uniformly throughout the reactor, polymerization will start at different times, leading to different chain lengths.

  • In Ziegler-Natta Systems: The presence of multiple active site species in the catalyst system can lead to the formation of polymer chains with different growth rates, resulting in a bimodal or broad MWD. Some catalyst systems are even designed to produce bimodal distributions to achieve specific material properties.[7]

Troubleshooting Guide: Broad Molecular Weight Distribution (High PDI)

A broad molecular weight distribution is a common challenge in this compound synthesis. The following guide provides a systematic approach to troubleshooting and resolving this issue.

// Main Categories check_impurities [label="1. Check for Impurities", fillcolor="#FBBC05", fontcolor="#202124"]; check_initiation [label="2. Evaluate Initiation Step", fillcolor="#FBBC05", fontcolor="#202124"]; check_reactions [label="3. Assess Side Reactions", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="4. Review Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"];

// Impurities Sub-points purify_monomer [label="Purify Monomer\n(e.g., distillation, pass through alumina)", fillcolor="#F1F3F4", fontcolor="#202124"]; purify_solvent [label="Purify Solvent\n(e.g., distillation, use of drying agents)", fillcolor="#F1F3F4", fontcolor="#202124"]; inert_atmosphere [label="Ensure Inert Atmosphere\n(e.g., glovebox, Schlenk line)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Initiation Sub-points initiator_purity [label="Verify Initiator Purity & Activity\n(e.g., titration of n-BuLi)", fillcolor="#F1F3F4", fontcolor="#202124"]; rapid_mixing [label="Ensure Rapid & Uniform Mixing\nof Initiator", fillcolor="#F1F3F4", fontcolor="#202124"];

// Side Reactions Sub-points chain_transfer [label="Minimize Chain Transfer\n(e.g., avoid impurities that act as transfer agents)", fillcolor="#F1F3F4", fontcolor="#202124"]; termination [label="Prevent Premature Termination\n(e.g., rigorous exclusion of water and oxygen)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Conditions Sub-points temperature_control [label="Optimize & Maintain\nConstant Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction_time [label="Optimize Reaction Time\n(avoid excessively long reactions)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Solution solution [label="Solution: Narrow MWD", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> {check_impurities, check_initiation, check_reactions, check_conditions} [color="#5F6368"];

check_impurities -> purify_monomer [color="#5F6368"]; check_impurities -> purify_solvent [color="#5F6368"]; check_impurities -> inert_atmosphere [color="#5F6368"];

check_initiation -> initiator_purity [color="#5F6368"]; check_initiation -> rapid_mixing [color="#5F6368"];

check_reactions -> chain_transfer [color="#5F6368"]; check_reactions -> termination [color="#5F6368"];

check_conditions -> temperature_control [color="#5F6368"]; check_conditions -> reaction_time [color="#5F6368"];

{purify_monomer, purify_solvent, inert_atmosphere, initiator_purity, rapid_mixing, chain_transfer, termination, temperature_control, reaction_time} -> solution [color="#5F6368"]; } enddot Caption: Troubleshooting workflow for a broad molecular weight distribution.

Issue: My this compound has a high polydispersity index (PDI > 1.2). What are the likely causes and solutions?

A broad MWD is typically a result of uncontrolled polymerization. The primary culprits are impurities, inefficient initiation, and the occurrence of side reactions.

1. Impurities in the Reaction System

  • Problem: Water, oxygen, and other protic impurities in the monomer, solvent, or initiator can act as terminating or chain transfer agents, leading to a loss of control over the polymerization.[8]

  • Solution:

    • Monomer and Solvent Purification: Rigorously purify the butadiene monomer and the solvent before use. Common purification methods include distillation and passing through activated alumina columns to remove inhibitors and other impurities.[8][9] Solvents for anionic polymerization must be anhydrous.[8]

    • Inert Atmosphere: Conduct the polymerization under a strict inert atmosphere (e.g., high-purity argon or nitrogen) using a glovebox or Schlenk line techniques to prevent contamination from air and moisture.[9]

2. Inefficient Initiation

  • Problem: If the rate of initiation is significantly slower than the rate of propagation (kᵢ < kₚ), new polymer chains are formed throughout the polymerization process. This leads to a mixture of chains that have been growing for different lengths of time, resulting in a broad MWD.[8]

  • Solution:

    • Initiator Purity and Activity: Ensure the initiator is pure and its activity is known. For example, the concentration of alkyllithium initiators should be accurately determined by titration before use.

    • Rapid and Uniform Mixing: The initiator should be introduced to the reactor in a manner that ensures rapid and homogeneous mixing with the monomer solution. This helps to ensure that all polymer chains start growing at the same time.

3. Side Reactions: Chain Transfer and Termination

  • Problem:

    • Chain Transfer: A growing polymer chain transfers its activity to another molecule (e.g., monomer, solvent, or an impurity), terminating the original chain and starting a new one. This leads to a higher number of polymer chains with varying lengths.

    • Termination: The active center of a growing polymer chain is irreversibly deactivated, prematurely stopping chain growth.[8]

  • Solution:

    • Minimize Chain Transfer Agents: Be aware of potential chain transfer agents in your system. While sometimes added intentionally to control molecular weight, unintentional introduction through impurities will broaden the MWD.

    • Rigorous Purification: As mentioned above, the most effective way to prevent premature termination is the rigorous exclusion of terminating agents like water and oxygen.

4. Reaction Conditions

  • Problem: Inconsistent temperature control can affect the rates of initiation, propagation, and side reactions, leading to a broader MWD. Excessively long reaction times, especially after high monomer conversion, can increase the likelihood of side reactions.

  • Solution:

    • Temperature Control: Maintain a constant and uniform temperature throughout the polymerization.

    • Optimize Reaction Time: Quench the reaction once the desired monomer conversion is achieved to minimize side reactions.

Data Presentation: Influence of Reaction Parameters on MWD

The following tables summarize quantitative data from various studies on the effect of initiator concentration and catalyst systems on the molecular weight and PDI of this compound.

Table 1: Effect of Initiator/[Monomer] Ratio on Molecular Weight and PDI in Free Radical Polymerization of 1,3-Butadiene

[I₀]/[M₀] Molar RatioNumber-Average Molecular Weight (Mₙ)Polydispersity Index (PDI)
0.0245001.8
0.0428002.1
0.0621002.4
0.0817002.7
0.1015003.0

Data adapted from a study on the free radical solution polymerization of 1,3-butadiene. Note that as the initiator to monomer ratio increases, the number-average molecular weight decreases, while the polydispersity index increases.[6]

Table 2: Comparison of Neodymium-Based Catalyst Systems on this compound MWD

Catalyst SystemPolymerization TimeConversion (%)Mₙ ( g/mol )Mₙ/Mₙ (PDI)cis-1,4 Content (%)
Nd(CF₃SO₃)₃3TOP/Al(i-Bu)₃30 min88.23.8 x 10⁵1.3298.8
Nd(CF₃SO₃)₃3TBP/Al(i-Bu)₃2 h85.74.2 x 10⁵5.2198.5

This table illustrates the significant impact of the catalyst ligand on the MWD. The Nd(CF₃SO₃)₃3TOP system, which is more soluble in hexane, results in a much narrower MWD compared to the Nd(CF₃SO₃)₃3TBP system.[4]

Experimental Protocols

Protocol 1: Synthesis of Narrow MWD this compound via Living Anionic Polymerization

This protocol describes a general procedure for the synthesis of this compound with a narrow MWD using n-butyllithium as the initiator in a cyclohexane solvent. All procedures must be carried out under a high-purity inert atmosphere using either a glovebox or Schlenk line techniques.

// Define nodes start [label="Start: Prepare Reactor", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="1. Reagent Purification", fillcolor="#FBBC05", fontcolor="#202124"]; assembly [label="2. Reactor Assembly & Purging", fillcolor="#FBBC05", fontcolor="#202124"]; addition [label="3. Reagent Addition", fillcolor="#FBBC05", fontcolor="#202124"]; polymerization [label="4. Polymerization", fillcolor="#FBBC05", fontcolor="#202124"]; termination [label="5. Termination & Precipitation", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End: Characterize Polymer", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Sub-nodes for detailed steps purify_solvent [label="Distill cyclohexane over Na/benzophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; purify_monomer [label="Pass butadiene gas through activated alumina", fillcolor="#F1F3F4", fontcolor="#202124"];

assemble_reactor [label="Assemble dry glassware under inert gas", fillcolor="#F1F3F4", fontcolor="#202124"]; purge_reactor [label="Evacuate and backfill with inert gas (3x)", fillcolor="#F1F3F4", fontcolor="#202124"];

add_solvent [label="Add purified cyclohexane to reactor", fillcolor="#F1F3F4", fontcolor="#202124"]; add_monomer [label="Condense purified butadiene into reactor", fillcolor="#F1F3F4", fontcolor="#202124"]; add_initiator [label="Inject titrated n-butyllithium", fillcolor="#F1F3F4", fontcolor="#202124"];

run_reaction [label="Stir at controlled temperature (e.g., 40-50°C)", fillcolor="#F1F3F4", fontcolor="#202124"];

quench [label="Quench with degassed methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; precipitate [label="Precipitate polymer in excess methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; dry [label="Dry polymer under vacuum", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> purification [color="#5F6368"]; purification -> purify_solvent [color="#5F6368"]; purification -> purify_monomer [color="#5F6368"]; {purify_solvent, purify_monomer} -> assembly [color="#5F6368"]; assembly -> assemble_reactor [color="#5F6368"]; assembly -> purge_reactor [color="#5F6368"]; {assemble_reactor, purge_reactor} -> addition [color="#5F6368"]; addition -> add_solvent [color="#5F6368"]; add_solvent -> add_monomer [color="#5F6368"]; add_monomer -> add_initiator [color="#5F6368"]; add_initiator -> polymerization [color="#5F6368"]; polymerization -> run_reaction [color="#5F6368"]; run_reaction -> termination [color="#5F6368"]; termination -> quench [color="#5F6368"]; quench -> precipitate [color="#5F6368"]; precipitate -> dry [color="#5F6368"]; dry -> end [color="#5F6368"]; } enddot Caption: Workflow for living anionic polymerization of butadiene.

1. Materials and Reagents:

  • Butadiene (polymerization grade)

  • Cyclohexane (HPLC grade)

  • n-Butyllithium (in hexane)

  • Methanol (anhydrous)

  • Antioxidant (e.g., 2,6-di-tert-butyl-4-methylphenol)

  • Sodium metal

  • Benzophenone

  • Activated alumina

2. Equipment:

  • Glass reactor with a mechanical stirrer, thermocouple, and ports for reagent addition and inert gas flow.

  • Schlenk line or glovebox

  • Dry ice/acetone condenser

  • Syringes and cannulas

3. Procedure:

  • Solvent Purification: Reflux cyclohexane over sodium/benzophenone ketyl under an inert atmosphere until a persistent blue or purple color is observed. Distill the dry solvent directly into the reactor.

  • Monomer Purification: Pass butadiene gas through a column packed with activated alumina and then condense it into a pre-weighed, cooled graduated cylinder or directly into the reactor.

  • Reactor Setup: Assemble the reactor while hot from the oven and purge with high-purity argon or nitrogen for at least one hour.

  • Polymerization:

    • Transfer the desired amount of purified cyclohexane to the reactor.

    • Bring the solvent to the desired reaction temperature (e.g., 50°C).

    • Add the purified butadiene monomer to the reactor.

    • Inject the calculated amount of n-butyllithium initiator rapidly into the stirred monomer solution. The amount of initiator will determine the final molecular weight (Mₙ ≈ [mass of monomer] / [moles of initiator]).

    • Allow the polymerization to proceed for the desired time (typically 1-4 hours). The solution will become more viscous as the polymer forms.

  • Termination and Isolation:

    • Quench the living polymer chains by adding a small amount of degassed methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of methanol containing a small amount of antioxidant.

    • Filter the precipitated this compound and wash with fresh methanol.

    • Dry the polymer under vacuum at room temperature until a constant weight is achieved.

4. Characterization:

  • Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and PDI (Mₙ/Mₙ) using Gel Permeation Chromatography (GPC).

Protocol 2: Synthesis of High cis-1,4-Polybutadiene with Narrow MWD using a Ziegler-Natta Catalyst

This protocol provides a general method for butadiene polymerization using a neodymium-based Ziegler-Natta catalyst system to produce high cis-1,4-polybutadiene with a narrow MWD.

1. Materials and Reagents:

  • Butadiene (polymerization grade)

  • Hexane (anhydrous)

  • Neodymium(III) versatate

  • Diisobutylaluminum hydride (DIBAH)

  • Tert-butyl chloride

  • Methanol (anhydrous)

  • Antioxidant

2. Equipment:

  • Jacketed glass reactor with mechanical stirrer and inert gas inlet/outlet

  • Syringes and cannulas

  • Glovebox or Schlenk line

3. Procedure:

  • Catalyst Preparation (Aging):

    • In a glovebox, dissolve the neodymium versatate in anhydrous hexane in a separate flask.

    • Add the diisobutylaluminum hydride (DIBAH) and tert-butyl chloride to the neodymium solution.

    • Age the catalyst mixture at a controlled temperature (e.g., 50°C) for a specified time (e.g., 30 minutes) with stirring.

  • Polymerization:

    • Charge the reactor with anhydrous hexane and the desired amount of butadiene monomer.

    • Bring the reactor contents to the desired polymerization temperature (e.g., 70°C).

    • Transfer the aged catalyst solution to the reactor to initiate polymerization.

    • Maintain a constant temperature and stirring for the duration of the reaction (e.g., 2 hours).

  • Termination and Isolation:

    • Terminate the polymerization by adding methanol containing an antioxidant.

    • Precipitate the polymer in a large volume of methanol.

    • Filter and dry the polymer under vacuum.

4. Characterization:

  • Analyze the Mₙ, Mₙ, and PDI by GPC.

  • Determine the microstructure (cis-1,4, trans-1,4, and vinyl content) using FTIR or NMR spectroscopy.

References

Technical Support Center: Improving the Thermal Stability of Polybutadiene Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the thermal stability of polybutadiene (PBD) polymers.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is thermal degradation in this compound? A1: Thermal degradation in this compound is a process of molecular deterioration due to heat. At lower temperatures, it involves reactions like cyclization and cross-linking.[1] As temperatures increase, the polymer backbone undergoes bond scission, leading to the formation of smaller, volatile fragments and a decrease in molecular weight.[2] The degradation mechanism for cis-1,4-, trans-1,4-, and random polybutadienes typically occurs in two stages, while 1,2-polybutadiene shows a single degradation stage.[1]

Q2: What are the primary methods to improve the thermal stability of PBD? A2: The primary methods for enhancing the thermal stability of PBD include:

  • Crosslinking: Creating a network structure through chemical or radiation-induced crosslinks can increase the energy required for decomposition.[3][4]

  • Addition of Antioxidants: Incorporating stabilizers like hindered phenols or phosphites protects the polymer from thermo-oxidative degradation during processing and its service life.[5][6]

  • Formation of Nanocomposites: Dispersing nanofillers such as organoclays or graphene-based materials into the PBD matrix can significantly enhance thermal properties.[7]

Q3: How does crosslinking affect the thermal stability of PBD? A3: Crosslinking enhances the thermal stability of this compound by forming a denser, three-dimensional network. This network restricts polymer chain mobility and requires more energy to break down, often leading to an increased yield of non-volatile residue (char) at high temperatures.[4] High-pressure and high-temperature treatments can induce crosslinking that increases thermal conductivity by as much as 50%.[3][8] However, some chemical crosslinking processes may simultaneously cause chain scission, which can, in some cases, lower the initial onset temperature of degradation.[4]

Q4: What role do antioxidants play in stabilizing PBD? A4: Antioxidants are crucial for preventing the degradation of PBD, which is susceptible to oxidation due to the double bonds in its backbone. Primary antioxidants (e.g., hindered phenols) act as radical scavengers to interrupt the oxidation cycle.[5] Secondary antioxidants (e.g., phosphites) decompose hydroperoxides, which are unstable byproducts of oxidation, providing stability during high-temperature processing.[5][6] A combination of primary and secondary antioxidants is often used to provide comprehensive protection.[6]

Q5: Can nanocomposites enhance the thermal stability of PBD? A5: Yes, incorporating nanofillers is a highly effective strategy. The high surface area of well-dispersed nanoparticles, such as organoclays or graphene quantum dot-MnO2, creates a tortuous path for volatile degradation products, hindering their escape and increasing the overall thermal stability.[7] Studies have shown a direct relationship between nanoparticle content and improved thermal behavior in this compound-based systems.[7][9]

Q6: What is a typical thermal decomposition temperature for PBD? A6: Unmodified this compound is thermally stable up to about 400°C.[10] The temperature for 10% mass loss (T10%) in an inert atmosphere is approximately 426°C.[10] However, this value can be significantly affected by the polymer's specific microstructure (cis, trans, vinyl content) and the presence of any additives.[11] For instance, high vinyl content PBD tends to be less thermally stable.[11] Thermal-oxidative aging can severely compromise stability, reducing the initial degradation temperature from around 372°C to as low as 228°C.[12]

Section 2: Troubleshooting Guide

Q: Why did the onset decomposition temperature decrease after my crosslinking experiment? A: This is a common observation and is often attributed to the chemistry of the crosslinking agent or process. Many chemical crosslinking reactions, especially those involving initiators, can produce bond scission as a simultaneous side reaction.[4] This creates smaller, more volatile polymer fragments that evolve at a lower temperature, thus lowering the measured onset of degradation.[4] Despite a lower onset temperature, the overall thermal stability at higher temperatures might still be improved, as evidenced by a higher amount of non-volatile char residue.[4]

Q: My TGA results are inconsistent. What could be wrong? A: Inconsistency in Thermogravimetric Analysis (TGA) can stem from several factors:

  • In-situ Crosslinking: this compound can undergo crosslinking during the TGA heating process itself, especially in an inert atmosphere.[4][13] This means that the material being analyzed at higher temperatures is different from the starting material, making it difficult to establish a stable baseline.

  • Heating Rate: The heating rate significantly influences degradation kinetics. Faster heating rates will shift decomposition to higher temperatures. Ensure you are using a consistent and appropriate heating rate (e.g., 5, 10, or 20 °C/min) for all your experiments.[2][14]

  • Sample Preparation: Ensure the sample is representative and that there is no residual solvent or moisture, which could cause initial mass loss unrelated to polymer degradation.

  • Atmosphere: The degradation behavior of PBD is different in an inert atmosphere (like nitrogen) compared to an oxidative one (like air).[10] Ensure the gas flow is stable and the desired atmosphere is maintained.

Q: The addition of nanofillers did not improve thermal stability. What is the likely cause? A: The most common reason for this issue is poor dispersion and distribution of the nanofillers within the polymer matrix. Nanoparticles tend to agglomerate due to strong van der Waals forces.[15] If they are not properly exfoliated and dispersed, they cannot exert their full stabilizing effect. You may need to optimize your compounding method (e.g., melt mixing parameters) or consider using a compatibilizer to improve the interaction between the hydrophobic PBD and the (often hydrophilic) filler.

Q: My stabilized PBD sample shows significant discoloration after heat aging. Why? A: Discoloration, typically yellowing or browning, is a sign of thermo-oxidative degradation. It often occurs even when antioxidants are present. This can happen because:

  • Antioxidant Depletion: The antioxidant has been consumed over time during its stabilizing function.

  • Formation of Chromophores: The chemical reactions involved in the oxidation of the polymer or the antioxidant itself can lead to the formation of colored byproducts, such as quinone methides.[6] Using a synergistic blend of primary and secondary antioxidants can sometimes mitigate this issue.[6]

Section 3: Experimental Protocols

Protocol 1: Evaluating Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol outlines the standard procedure for assessing the thermal stability of PBD samples.

  • Sample Preparation:

    • Ensure the PBD sample is dry and free of solvents.

    • Cut a small, representative sample weighing between 5 to 10 mg.[14] A smaller sample size minimizes thermal gradients.

  • Instrument Setup:

    • Use a calibrated Thermogravimetric Analyzer.

    • Place the sample in a clean, inert crucible (e.g., alumina or platinum).

    • Place the crucible in the TGA furnace.

  • Experimental Conditions:

    • Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-40 mL/min) to ensure an oxygen-free environment.[14]

    • Equilibrate the sample at a low temperature (e.g., 30-40°C).

    • Program the instrument to heat the sample at a constant linear rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30°C to 800°C).[15]

  • Data Analysis:

    • Plot the sample weight percentage as a function of temperature.

    • Determine key parameters:

      • Onset Temperature (T_onset): Often defined as the temperature at which 5% or 10% weight loss occurs.[4]

      • Temperature of Maximum Decomposition Rate (T_max): The peak temperature on the derivative thermogravimetric (DTG) curve.

      • Residual Weight (Char Yield): The percentage of material remaining at a high temperature (e.g., 700°C).

Protocol 2: A General Method for Chemical Crosslinking with Dicumyl Peroxide

This protocol describes a common method for crosslinking PBD to improve its properties.

  • Material Preparation:

    • Select a suitable chemical initiator. Dicumyl peroxide (DCP) is a common choice for PBD.

    • Determine the desired concentration of DCP (e.g., 1-3 phr - parts per hundred rubber).

  • Compounding:

    • Use a two-roll mill or an internal mixer.

    • Masticate the raw PBD until a soft, uniform band is formed.

    • Add the DCP to the PBD and continue mixing until the peroxide is fully and homogeneously dispersed. Keep the mixing temperature below the decomposition temperature of DCP (~130°C) to prevent premature curing.

  • Curing (Vulcanization):

    • Place the compounded PBD into a mold.

    • Heat the mold in a compression press to a temperature above the DCP decomposition temperature (e.g., 160-170°C).

    • Maintain the temperature and pressure for a predetermined optimal cure time (t90), which can be determined from a moving die rheometer (MDR) analysis.[16]

  • Characterization:

    • Allow the crosslinked sample to cool completely before removal from the mold.

    • Evaluate the crosslink density using swelling tests or rheometry.[16]

    • Assess the thermal stability of the cured sample using TGA (as per Protocol 1).

Section 4: Quantitative Data Summary

The following table summarizes representative data on how different modification strategies can affect the thermal stability of this compound, as measured by TGA in a nitrogen atmosphere.

Sample DescriptionOnset Temp. (T10%) (°C)Temp. of Max. Decomposition (T_max) (°C)Char Yield at 700°C (%)Reference(s)
Unmodified PBD ~426~460-475< 2%[10][17]
PBD (Thermally-Oxidized) ~228--[12]
PBD with Antioxidants Improved (relative to oxidized PBD)IncreasedSlightly Increased[5][18]
PBD (Crosslinked) Variable (may decrease slightly)Increased5 - 15%[4][13]
PBD + Organoclay (Nanocomposite) Increased by 10-20°CIncreased5 - 10%[19]

Note: Values are approximate and can vary significantly based on the specific grade of PBD, type and concentration of additive, and experimental conditions.

Section 5: Diagrams and Workflows

Diagrams of Key Processes

Thermal_Degradation_Pathway PBD This compound (PBD) Heat Heat Input (>300°C) Radical Radical Formation Heat->Radical Scission Chain Scission Radical->Scission Crosslink Crosslinking & Cyclization Radical->Crosslink Volatiles Volatile Products (Monomer, Oligomers) Scission->Volatiles Char Char Residue Crosslink->Char

Caption: Thermal degradation pathway of this compound under inert conditions.

TGA_Workflow A 1. Sample Preparation (5-10 mg, dry) B 2. Load Sample into TGA Crucible A->B C 3. Set Parameters (N2 atmosphere, 10°C/min heat rate) B->C D 4. Run Experiment (e.g., 30-800°C) C->D E 5. Obtain TGA/DTG Curves (Weight % vs. Temp) D->E F 6. Analyze Data (T_onset, T_max, Char Yield) E->F

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Troubleshooting_Logic Start Poor Thermal Stability Observed in Modified PBD Q1 What was the modification type? Start->Q1 Crosslinking Crosslinking Q1->Crosslinking Crosslinking Nanofiller Nanofiller Q1->Nanofiller Nanofiller Q2 Is T_onset lower but char yield higher? Crosslinking->Q2 Q3 Was dispersion confirmed (e.g., by TEM)? Nanofiller->Q3 A1 Likely Cause: Simultaneous chain scission during crosslinking. Q2->A1 Yes A2 Likely Cause: Poor filler dispersion or agglomeration. Q3->A2 No A3 Check filler/polymer compatibility and mixing process. A2->A3

Caption: Logic diagram for troubleshooting poor thermal stability results.

References

reducing gel formation during polybutadiene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing and controlling gel formation during polybutadiene polymerization.

Troubleshooting Guide: Excessive Gel Formation

High gel content can significantly impact the processability and final properties of this compound. This guide provides a systematic approach to troubleshooting and resolving common issues related to gel formation.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for identifying and addressing the root causes of excessive gel formation.

TroubleshootingWorkflow start High Gel Content Detected check_temp Review Polymerization Temperature Records start->check_temp check_conversion Analyze Monomer Conversion Rate start->check_conversion check_impurities Inspect Monomer and Solvent Purity start->check_impurities check_initiator Verify Initiator Concentration start->check_initiator temp_high Temperature Too High? check_temp->temp_high conversion_high Conversion Too High? check_conversion->conversion_high impurities_present Impurities Present? check_impurities->impurities_present initiator_issue Incorrect Initiator Concentration? check_initiator->initiator_issue temp_high->conversion_high No reduce_temp Action: Reduce and Control Temperature temp_high->reduce_temp Yes conversion_high->impurities_present No reduce_time Action: Reduce Polymerization Time or Use Short-Stop Agent conversion_high->reduce_time Yes impurities_present->initiator_issue No purify Action: Purify Monomer and Solvent impurities_present->purify Yes adjust_initiator Action: Recalculate and Adjust Initiator Ratio initiator_issue->adjust_initiator Yes add_inhibitor Consider Adding Gel Inhibitor initiator_issue->add_inhibitor No end Gel Content Reduced reduce_temp->end reduce_time->end purify->end adjust_initiator->end add_inhibitor->end

Caption: Troubleshooting workflow for high gel content.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of gel formation in this compound polymerization?

A1: Gel formation, which is the result of cross-linking between polymer chains, is primarily caused by several factors that can often be controlled during the polymerization process.[1]

  • High Polymerization Temperature: Increased temperatures accelerate polymerization but also promote side reactions, such as cross-linking, that lead to gel formation. Low-temperature polymerization, for instance at 5°C, has been shown to produce virtually no gel, whereas thermal polymerization at 50°C is more prone to it.[1]

  • High Monomer Conversion: Pushing the monomer conversion too high increases the probability of branching and cross-linking reactions, as the concentration of polymer chains becomes significantly high.[1] It is crucial to control the monomer conversion rate to avoid excessive gelation.[1]

  • Presence of Impurities: Oxygen, peroxides, and other reactive species in the monomer or solvent can initiate uncontrolled side reactions, leading to the formation of cross-linked networks.

  • Polymerization Method: Free-radical polymerization is generally more susceptible to gel formation due to the high reactivity of radical species. Anionic polymerization offers better control over the polymer architecture and can minimize gel formation, although side reactions can still occur.

Q2: How does polymerization temperature affect gel content?

A2: Higher polymerization temperatures significantly increase the rate of side reactions that lead to cross-linking and gel formation.[1] The table below illustrates the general trend of increased gel content with rising polymerization temperature.

Polymerization Temperature (°C)Typical Gel Content (%)Microstructure Impact
5< 1Higher cis-1,4 content, more linear chains
251 - 5Moderate increase in branching
505 - 15Increased trans-1,4 and vinyl content, significant branching
70> 15High degree of cross-linking and network formation

Note: The data in this table is illustrative and represents typical trends. Actual values can vary based on the specific catalyst system, solvent, and other reaction conditions.

Q3: What is the effect of the monomer-to-initiator ratio on gel formation?

A3: The monomer-to-initiator ratio is a critical parameter for controlling the molecular weight of the polymer. An indirect effect on gel formation can be observed. A lower monomer-to-initiator ratio generally leads to lower molecular weight polymers, which can reduce the likelihood of extensive cross-linking and gel formation. Conversely, a very high monomer-to-initiator ratio, aiming for very high molecular weight polymers, can increase the probability of gelation, especially at higher monomer conversions.

Monomer-to-Initiator Molar RatioExpected Molecular WeightTendency for Gel Formation
LowLowLow
MediumMediumModerate
HighHighHigh

Note: This table provides a qualitative relationship. The optimal ratio depends on the target molecular weight and the specific polymerization system.

Q4: Are there chemical additives that can reduce gel formation?

A4: Yes, certain additives, often referred to as gel inhibitors or short-stop agents, can be used to minimize gel formation.

  • 1,2-Dienes: Compounds like propadiene (allene) and 1,2-butadiene can act as gel inhibitors in organolithium-catalyzed polymerization. They are thought to react with the growing polymer chains in a way that prevents cross-linking reactions.

  • Chain Transfer Agents (CTAs): In free-radical polymerization, CTAs can be used to control molecular weight and reduce the likelihood of forming highly branched, gelled structures.

  • Short-Stop Agents: These are added to the reaction mixture to terminate the polymerization at a desired monomer conversion, thus preventing the excessive cross-linking that can occur at high conversions.

The following table shows an example of the effect of a 1,2-diene inhibitor on gel content.

Inhibitor (1,2-Butadiene) Concentration (mol per mol of catalyst)Gel Content Reduction (%)
00
0.520-30
1.040-60
2.0> 70

Note: This data is illustrative and the effectiveness of the inhibitor can vary.

Signaling Pathways and Experimental Workflows

Mechanism of Gel Formation via 1,2-Vinyl Addition

In free-radical polymerization of butadiene, propagation can occur via 1,4-addition or 1,2-addition (vinyl addition). The pendant vinyl groups from 1,2-addition are susceptible to further reaction, leading to cross-linking and gel formation.

GelFormation cluster_main_chain Polymer Backbone cluster_crosslink Cross-linking Reaction A ---CH2-CH=CH-CH2--- C ---CH2- B CH | CH2 Radical R• B->Radical Pendant vinyl group reacts with a radical Vinyl CH=CH2 Radical->Vinyl Attack on pendant vinyl Crosslink ---CH-CH2-R    | Vinyl->Crosslink Forms new covalent bond AnotherChain Another Polymer Chain Crosslink->AnotherChain Forms cross-link

Caption: 1,2-Vinyl addition leading to cross-linking.

Experimental Protocols

Protocol 1: Determination of Gel Content by Soxhlet Extraction

This protocol is based on ASTM D2765 and is used to determine the amount of insoluble gel in a this compound sample.

Experimental Workflow

SoxhletWorkflow prep_sample 1. Prepare Sample: - Weigh ~0.3 g of this compound. - Place in a wire mesh cage. initial_weigh 2. Initial Weighing: - Record the initial weight of the  cage with the sample (W1). prep_sample->initial_weigh extraction 3. Soxhlet Extraction: - Place the cage in the Soxhlet extractor. - Add toluene as the solvent. - Reflux for 24 hours. initial_weigh->extraction drying 4. Drying: - Remove the cage from the extractor. - Dry in a vacuum oven at 100°C  until a constant weight is achieved. extraction->drying final_weigh 5. Final Weighing: - Cool the cage in a desiccator. - Record the final weight of the  cage with the dried gel (W2). drying->final_weigh calculation 6. Calculation: - Gel Content (%) = (W2 / W1) * 100 final_weigh->calculation

Caption: Workflow for gel content determination.

Methodology

  • Sample Preparation: Accurately weigh approximately 0.3 g of the this compound sample and place it inside a pre-weighed stainless steel wire mesh cage (120 mesh or finer). Record the combined initial weight (W1).

  • Extraction: Place the sample cage into the chamber of a Soxhlet extractor. Fill the boiling flask with a suitable solvent, such as toluene. Assemble the apparatus and heat the solvent to a gentle boil. Allow the extraction to proceed for 24 hours, ensuring a consistent cycle of solvent washing over the sample.

  • Drying: After extraction, carefully remove the sample cage from the extractor. Allow the excess solvent to evaporate in a fume hood. Place the cage in a vacuum oven set at 100°C and dry until a constant weight is achieved.

  • Final Weighing: Transfer the dried cage to a desiccator to cool to room temperature. Once cooled, weigh the cage containing the dried, insoluble gel. Record this final weight (W2).

  • Calculation: Calculate the gel content using the following formula: Gel Content (%) = (Weight of dried gel / Initial weight of sample) * 100 Where:

    • Weight of dried gel = W2 - Weight of the empty cage

    • Initial weight of sample = W1 - Weight of the empty cage

Protocol 2: Molecular Weight Distribution Analysis by Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is used to determine the molecular weight distribution of the soluble portion of the this compound sample.

Methodology

  • Sample Preparation:

    • Accurately prepare a solution of the soluble portion of the this compound in a suitable solvent (e.g., tetrahydrofuran - THF) at a concentration of approximately 1-2 mg/mL.

    • Allow the polymer to dissolve completely, which may take several hours with gentle agitation.

    • Filter the solution through a 0.45 µm syringe filter to remove any dust or microgels before injection.

  • Instrumentation and Conditions:

    • GPC System: A standard GPC system equipped with a refractive index (RI) detector is typically used.

    • Columns: A set of Styragel columns (e.g., 10^5, 10^4, 10^3 Å) is suitable for separating a wide range of this compound molecular weights.

    • Mobile Phase: HPLC-grade THF is a common mobile phase.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Temperature: The column and detector should be maintained at a constant temperature, for example, 35°C, to ensure reproducible results.

  • Calibration:

    • Prepare a series of narrow molecular weight polystyrene standards in the same solvent as the sample.

    • Inject the standards and create a calibration curve by plotting the logarithm of the molecular weight versus the elution volume.

  • Sample Analysis:

    • Inject the prepared this compound solution into the GPC system.

    • Record the chromatogram.

  • Data Analysis:

    • Using the calibration curve, the GPC software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the sample. The presence of a high molecular weight shoulder or tailing in the chromatogram can be indicative of branched structures or microgels that were not removed by filtration.

GPC Analysis Workflow

GPCWorkflow prep_solution 1. Prepare Polymer Solution (1-2 mg/mL in THF) filter_solution 2. Filter Solution (0.45 µm filter) prep_solution->filter_solution inject_sample 4. Inject Sample into GPC System filter_solution->inject_sample calibrate 3. Calibrate GPC with Polystyrene Standards calibrate->inject_sample Calibration Curve run_analysis 5. Elute through Columns and Detect with RI inject_sample->run_analysis analyze_data 6. Analyze Chromatogram to Determine Mn, Mw, PDI run_analysis->analyze_data

Caption: Workflow for GPC analysis of this compound.

References

Technical Support Center: Optimizing the Mechanical Properties of Polybutadiene Blends

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with polybutadiene blends. It provides practical troubleshooting guidance, frequently asked questions, detailed experimental protocols, and quantitative data to assist in optimizing the mechanical properties of your materials.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound blends, presented in a question-and-answer format.

Issue 1: Poor Mechanical Properties (Low Tensile Strength, High Hysteresis)

  • Question: My this compound blend exhibits low tensile strength and high hysteresis. What are the likely causes and how can I improve these properties?

  • Answer: Low tensile strength and high hysteresis often stem from poor filler dispersion, inadequate crosslinking, or incompatibility between the blend components.

    • Poor Filler Dispersion: Agglomerates of fillers like carbon black or silica act as stress concentration points, leading to premature failure.

      • Solution: Improve mixing protocols by adjusting the mixing time, temperature, and rotor speed. Consider a multi-stage mixing process to ensure adequate shear forces for breaking down agglomerates. The addition of processing aids or dispersing agents can also enhance filler distribution.[1][2]

    • Inadequate Crosslinking: An insufficient degree of vulcanization will result in a weak polymer network.

      • Solution: Optimize the curing system (sulfur, accelerators, activators) and the vulcanization temperature and time. Ensure the curing agents are well-dispersed throughout the blend.

    • Polymer Incompatibility: If the blended polymers are immiscible, they will form distinct phases with weak interfacial adhesion, leading to poor stress transfer.

      • Solution: Introduce a suitable compatibilizer to improve the interaction between the polymer phases. For example, cis-polybutadiene can act as a compatibilizer in SBR/NBR blends.[1][3][4][5][6]

Issue 2: Inconsistent Batch-to-Batch Mechanical Properties

  • Question: I am observing significant variation in mechanical properties between different batches of the same this compound blend formulation. What could be causing this inconsistency?

  • Answer: Batch-to-batch inconsistency is a common challenge in rubber compounding and can be attributed to several factors:

    • Variations in Raw Materials: Ensure the grade and quality of the polymers, fillers, and additives are consistent across all batches.

    • Inconsistent Mixing Procedures: The sequence of ingredient addition, mixing time, and temperature must be strictly controlled.[7] Minor deviations can significantly impact filler dispersion and the effectiveness of additives.

    • Fluctuations in Processing Conditions: Variations in molding temperature, pressure, and curing time can lead to differences in the final properties of the vulcanized product.

    • Environmental Factors: Changes in ambient temperature and humidity can affect the handling and processing of the raw materials.

Issue 3: Surface Defects in Molded Parts (Cracks, Voids, Poor Finish)

  • Question: My molded this compound blend parts show surface defects such as cracks, voids, and a poor surface finish. What are the potential causes and solutions?

  • Answer: Surface defects in molded parts can arise from issues related to the material, mold, or processing parameters.

    • Trapped Air or Volatiles: This can lead to voids or blisters on the surface.

      • Solution: Ensure the mold has adequate venting to allow air and volatiles to escape during molding.[8] Pre-drying the raw materials can also help to remove moisture.

    • Poor Flow of Material: If the blend is too viscous, it may not fill the mold completely, resulting in surface imperfections.

      • Solution: Adjust the formulation by adding processing aids or plasticizers to improve flow. Optimizing the molding temperature and pressure can also enhance material flow.

    • Mold Contamination or Damage: A dirty or damaged mold surface can be transferred to the final product.

      • Solution: Regularly clean and inspect the mold for any defects. The use of a suitable mold release agent can also improve the surface finish.[9][10]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right compatibilizer for my this compound blend?

A1: The choice of compatibilizer depends on the specific polymers in your blend. The compatibilizer should have chemical affinity for both polymer phases. For example, a block copolymer containing segments that are miscible with each of the blend components can be effective. For blends of polar and non-polar rubbers, a reactive compatibilizer that can form covalent bonds across the interface can significantly improve interfacial adhesion.

Q2: What is the effect of filler loading on the mechanical properties of this compound blends?

A2: Increasing the filler loading (e.g., carbon black, silica) generally increases the hardness, modulus, and tensile strength of the blend up to an optimal concentration.[11][12] Beyond this point, filler agglomeration becomes more pronounced, leading to a decrease in tensile strength and elongation at break.

Q3: How does the blend ratio affect the properties of a this compound/SBR blend?

A3: The blend ratio significantly influences the final properties. For instance, in SBR/NBR blends, increasing the SBR content up to 40 phr can enhance tensile strength and elongation at break, after which these properties may decrease.[1][3][4][5][6] The glass transition temperature (Tg) of the blend will also be dependent on the ratio of the components.

Q4: What are the key parameters to monitor during the mixing process?

A4: The key parameters to monitor are mixing time, temperature, rotor speed, and energy consumption. These parameters directly influence the degree of filler dispersion and the overall homogeneity of the blend. Real-time monitoring of these parameters can help ensure batch-to-batch consistency.

Data Presentation

The following tables summarize quantitative data on the effects of blend ratio and filler loading on the mechanical properties of this compound blends.

Table 1: Effect of SBR/NBR Blend Ratio on Mechanical Properties (with cis-Polybutadiene as Compatibilizer)

SBR/NBR RatioTensile Strength (MPa)Modulus at 300% (MPa)Elongation at Break (%)Hardness (Shore A)
0/10012.53.845060
20/8014.24.550062
40/6016.55.255065
60/4015.14.852064
80/2013.84.248063
100/011.03.542061

Data synthesized from trends reported in literature.[1][3][5][6]

Table 2: Effect of Carbon Black (N330) Loading on Mechanical Properties of a Natural Rubber/Polybutadiene Rubber (NR/BR) Blend

Carbon Black Loading (phr)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
3018.560055
4022.055060
5024.550065
6023.045070
7020.540075

Data synthesized from trends reported in literature.[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Tensile Testing (in accordance with ASTM D412)

  • Objective: To determine the tensile properties of the vulcanized this compound blend, including tensile strength, elongation at break, and modulus.

  • Apparatus: Universal Testing Machine (UTM) with a suitable load cell, extensometer (optional, for precise strain measurement), and grips for holding the test specimens.

  • Specimen Preparation:

    • Prepare vulcanized sheets of the this compound blend with a uniform thickness (typically 2-3 mm).

    • Cut dumbbell-shaped specimens from the sheets using a die cutter as specified in ASTM D412 (Test Method A).

    • Ensure the edges of the specimens are free from nicks and cuts.

  • Procedure:

    • Measure the thickness and width of the narrow section of the dumbbell specimen.

    • Mount the specimen in the grips of the UTM, ensuring it is aligned vertically.

    • If using an extensometer, attach it to the narrow section of the specimen.

    • Set the crosshead speed to 500 ± 50 mm/min.

    • Start the test and record the force and elongation data until the specimen ruptures.

  • Data Analysis:

    • Tensile Strength: The maximum stress applied to the specimen before it ruptures.

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.

    • Modulus: The stress at a specific elongation (e.g., 100% or 300%).

2. Dynamic Mechanical Analysis (DMA) - Temperature Sweep

  • Objective: To characterize the viscoelastic properties of the this compound blend as a function of temperature, including the determination of the glass transition temperature (Tg).

  • Apparatus: Dynamic Mechanical Analyzer (DMA) with a suitable clamping system (e.g., tension, compression, or shear).

  • Specimen Preparation: Prepare a small, uniform specimen of the vulcanized blend with dimensions suitable for the chosen clamping system (e.g., a rectangular film for tension).

  • Procedure:

    • Mount the specimen in the DMA fixture.

    • Set the test parameters:

      • Frequency: Typically 1 Hz.

      • Strain Amplitude: A small amplitude within the linear viscoelastic region (LVER) of the material (e.g., 0.1%).

      • Temperature Range: A range that covers the expected transitions of the material (e.g., -120°C to 100°C).

      • Heating Rate: A controlled heating rate (e.g., 3°C/min).

    • Start the temperature sweep experiment. The instrument will apply a sinusoidal strain and measure the resulting stress as the temperature is ramped.

  • Data Analysis:

    • Storage Modulus (E' or G'): Represents the elastic portion of the material's response.

    • Loss Modulus (E'' or G''): Represents the viscous portion of the material's response.

    • Tan Delta (δ): The ratio of the loss modulus to the storage modulus (E''/E' or G''/G'). The peak of the tan delta curve is often used to determine the glass transition temperature (Tg).

3. Scanning Electron Microscopy (SEM) for Morphology Analysis

  • Objective: To visualize the phase morphology of the this compound blend and assess the dispersion of fillers.

  • Apparatus: Scanning Electron Microscope (SEM).

  • Specimen Preparation (Cryo-fracture method):

    • Cut a small piece of the vulcanized blend.

    • Immerse the sample in liquid nitrogen for a few minutes to make it brittle.[14][15][16][17][18]

    • While still cold, fracture the sample to create a fresh, internal surface.

    • Mount the fractured specimen on an SEM stub using conductive adhesive.

    • Coat the specimen with a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.

  • Imaging:

    • Introduce the coated specimen into the SEM chamber.

    • Obtain secondary electron (SE) or backscattered electron (BSE) images of the fractured surface at various magnifications. BSE images can provide better contrast between phases with different atomic numbers.

Visualizations

Experimental_Workflow cluster_formulation Formulation & Compounding cluster_curing Curing & Sample Preparation cluster_characterization Mechanical & Morphological Characterization cluster_analysis Analysis & Optimization Formulation 1. Define Blend Formulation (Polymers, Fillers, Additives) Mixing 2. Compound Components (Internal Mixer/Two-Roll Mill) Formulation->Mixing Curing 3. Vulcanization (Compression Molding) Mixing->Curing Specimen_Prep 4. Prepare Test Specimens (Die Cutting) Curing->Specimen_Prep Tensile 5a. Tensile Testing (ASTM D412) Specimen_Prep->Tensile DMA 5b. Dynamic Mechanical Analysis (DMA) Specimen_Prep->DMA SEM 5c. Scanning Electron Microscopy (SEM) Specimen_Prep->SEM Analysis 6. Analyze Data (Strength, Modulus, Tg, Morphology) Tensile->Analysis DMA->Analysis SEM->Analysis Optimization 7. Optimize Formulation/Process Analysis->Optimization Optimization->Formulation

Caption: Experimental workflow for optimizing this compound blend properties.

Troubleshooting_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Mechanical Properties Cause1 Poor Filler Dispersion Problem->Cause1 Cause2 Inadequate Crosslinking Problem->Cause2 Cause3 Polymer Incompatibility Problem->Cause3 Solution1a Optimize Mixing Parameters Cause1->Solution1a Solution1b Use Dispersing Aids Cause1->Solution1b Solution2 Adjust Curing System & Conditions Cause2->Solution2 Solution3 Add Compatibilizer Cause3->Solution3

Caption: Troubleshooting logic for poor mechanical properties in this compound blends.

References

Technical Support Center: Enhancing the Wet Traction of Polybutadiene in Tire Treads

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working to improve the wet traction performance of polybutadiene (BR) in tire tread formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process of enhancing the wet traction of this compound-based tire compounds.

Problem Potential Cause Suggested Solution
Poor dispersion of silica filler in the this compound matrix, leading to inconsistent performance. Silica particles have a high surface energy and a tendency to agglomerate due to hydrogen bonding between surface silanol groups. There is also a significant polarity difference between the hydrophilic silica and the hydrophobic this compound rubber.[1][2][3]- Use a silane coupling agent: Bifunctional organosilanes, such as bis(3-(triethoxysilyl)propyl)tetrasulfide (TESPT), can chemically bond the silica to the rubber matrix, improving dispersion and filler-polymer interaction.[4][5][6] - Optimize mixing procedure: A two-stage mixing process is often recommended. In the first stage, mix the elastomers, fillers (silica), silane coupling agent, and other processing aids at a high temperature (e.g., 140-150°C) to facilitate the silanization reaction.[7] In the second stage, add the curatives (sulfur and accelerators) at a lower temperature (below 100°C) to prevent premature vulcanization.[7] - Employ a dispersant: Specialized silica dispersants can reduce filler-filler interactions and lower the energy required for mixing.[1]
Unexpectedly low tan δ value at 0°C, indicating poor predicted wet traction. - Suboptimal blend composition: The ratio of this compound to other elastomers like styrene-butadiene rubber (SBR) or natural rubber (NR) may not be ideal for wet grip. - Insufficient filler-polymer interaction: The type or amount of silane coupling agent may be inadequate for the silica loading. - Incorrect polymer microstructure: The vinyl content of the this compound may be too low.- Adjust elastomer blend ratio: Increase the proportion of high-glass-transition-temperature (Tg) elastomers like SBR, which are known to improve wet traction.[8][9] - Increase silane coupling agent concentration: Ensure sufficient silane is present to react with the silica surface.[10] - Utilize high-vinyl this compound: this compound with a higher vinyl content exhibits a higher Tg, which is beneficial for wet traction.
Compound exhibits high rolling resistance (high tan δ at 60°C) when trying to maximize wet traction. This is a common trade-off known as the "magic triangle" of tire performance, where improving one property can negatively impact another.[11][12] Strategies to increase hysteresis for wet grip can also increase energy loss at operating temperatures, leading to higher rolling resistance.- Incorporate functionalized polymers: Use solution-polymerized SBR (S-SBR) or functionalized BR that can interact more effectively with silica, improving the balance of properties. - Add traction-promoting resins: Certain resins can enhance wet grip without a significant negative impact on rolling resistance.[11][12] - Optimize filler system: A combination of silica and carbon black can sometimes provide a better balance of wet grip, rolling resistance, and wear resistance.
Inconsistent or poor mechanical properties (e.g., low tensile strength, high abrasion) in the final vulcanizate. - Poor curing: Inadequate dispersion of curatives or incorrect curing temperature and time. - Degradation of the polymer: Excessive mixing times or temperatures can lead to chain scission of the rubber molecules.[3]- Ensure uniform dispersion of curatives: Add sulfur and accelerators in the final, lower-temperature mixing stage.[7] - Verify cure characteristics: Use a rheometer to determine the optimal cure time and temperature for the compound. - Monitor mixing parameters: Control mixing time and temperature to avoid polymer degradation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often blended with other elastomers like SBR and NR in tire treads?

A1: While this compound offers excellent wear resistance and low rolling resistance, its wet traction performance is relatively poor. Blending it with elastomers that have a higher glass transition temperature (Tg), such as SBR and NR, improves the viscoelastic properties of the compound in the frequency and temperature range relevant for wet grip.[8][9]

Q2: What is the role of a silane coupling agent in a silica-filled this compound compound?

A2: A silane coupling agent acts as a molecular bridge between the inorganic silica filler and the organic this compound matrix.[4][5] Its silanol groups react with the hydroxyl groups on the silica surface, while its organofunctional group (often containing sulfur) co-vulcanizes with the polymer chains. This chemical linkage improves silica dispersion, enhances reinforcement, and is crucial for achieving good wet traction and low rolling resistance.[6][13]

Q3: How does the vinyl content of this compound affect wet traction?

A3: Increasing the 1,2-vinyl content in the this compound microstructure raises the polymer's glass transition temperature (Tg). A higher Tg is generally associated with increased hysteresis at temperatures relevant to wet road conditions (around 0°C), which leads to improved wet traction.

Q4: What is "tan δ" and how does it relate to wet traction and rolling resistance?

A4: Tan delta (tan δ), or the loss tangent, is a measure of the energy dissipated as heat in a viscoelastic material under cyclic deformation. It is determined through Dynamic Mechanical Analysis (DMA).[7] In the context of tire tread compounds:

  • Tan δ at 0°C: A higher value is predictive of better wet traction.[7][14]

  • Tan δ at 60°C: A lower value correlates with lower rolling resistance and better fuel efficiency.[7][14]

Q5: Can I improve wet traction without using silica?

A5: While silica is a primary tool for enhancing wet traction, other strategies can also be effective. These include blending with high-grip polymers, incorporating traction-promoting resins, and optimizing the microstructure of the this compound itself. However, for modern high-performance tires, a silica-silane system is generally considered essential for achieving a superior balance of wet grip and low rolling resistance.[3]

Data Presentation

Table 1: Effect of SBR/BR Blend Ratio on Mechanical Properties
Blend Ratio (SBR/BR)Tensile Strength (MPa)Modulus at 300% (MPa)Elongation at Break (%)
0/10012.58.0450
20/8014.29.5480
40/6016.811.2520
60/4015.510.8500
80/2014.010.1470
100/013.29.8460

Note: Data are representative values compiled from literature and may vary based on specific formulations and testing conditions.[15]

Table 2: Impact of Functionalization on S-SBR/Silica Compound Performance
PropertyUnfunctionalized S-SBRAmino-Functionalized S-SBR (End-Chain)
Tensile Strength (MPa)15.218.5
Tear Strength (kN/m)35.142.3
Tan δ at 60°C (Rolling Resistance Indicator)0.150.12

Note: This table illustrates the typical improvements seen with functionalized polymers designed for better silica interaction.[16]

Experimental Protocols

Protocol 1: Laboratory-Scale Compounding of Silica-Filled this compound Blends

Objective: To prepare a vulcanizable rubber compound containing this compound, a secondary elastomer, silica, and other additives.

Equipment:

  • Internal mixer (e.g., Banbury® type) with temperature control

  • Two-roll mill

Procedure:

Stage 1: Masterbatch Mixing (High Temperature)

  • Set the internal mixer to a starting temperature of 90°C and a rotor speed of 60 rpm.

  • Add the elastomers (this compound and SBR/NR) to the mixer and masticate for 1 minute.

  • Add half of the silica and all of the other non-curative ingredients (zinc oxide, stearic acid, antioxidant). Mix for 1-2 minutes.

  • Add the remaining silica and the silane coupling agent.

  • Continue mixing, allowing the temperature to rise to 140-150°C to facilitate the silanization reaction between the silica and the silane. Hold at this temperature for 3-4 minutes.

  • Discharge the masterbatch onto a two-roll mill and sheet it out.

  • Allow the masterbatch to cool to room temperature for at least 4 hours (or preferably 24 hours).

Stage 2: Final Mixing (Low Temperature)

  • Set the internal mixer to a starting temperature of 60°C.

  • Add the cooled masterbatch back into the mixer.

  • Add the curatives (sulfur and accelerators).

  • Mix for 1-2 minutes, ensuring the temperature does not exceed 100°C to prevent scorching (premature vulcanization).

  • Discharge the final compound and sheet it out on a two-roll mill.

  • Condition the final compound at room temperature for 24 hours before vulcanization and testing.[7][8]

Protocol 2: Dynamic Mechanical Analysis (DMA) for Wet Traction and Rolling Resistance Prediction

Objective: To measure the viscoelastic properties (storage modulus G', loss modulus G'', and tan δ) of a vulcanized rubber compound at different temperatures.

Equipment:

  • Dynamic Mechanical Analyzer (DMA) with a temperature sweep capability.

Procedure:

  • Prepare a rectangular test specimen from a vulcanized sheet of the rubber compound according to the instrument's specifications.

  • Mount the specimen in the DMA's tensile or shear clamps.

  • Set the test parameters:

    • Frequency: 10 Hz (a common frequency for tire performance prediction)

    • Strain: 1% (within the linear viscoelastic region)

    • Temperature Range: -80°C to 100°C

    • Heating Rate: 2-3°C/min

  • Run the temperature sweep experiment.

  • From the resulting data, determine the tan δ value at 0°C (as an indicator for wet traction) and at 60°C (as an indicator for rolling resistance).[7][14]

Visualizations

Experimental_Workflow cluster_0 Stage 1: Masterbatch Preparation cluster_1 Stage 2: Final Mixing cluster_2 Curing & Testing Mastication 1. Masticate Elastomers (BR, SBR/NR) Add_Fillers 2. Add Silica, ZnO, Stearic Acid Mastication->Add_Fillers Add_Silane 3. Add Silane Coupling Agent Add_Fillers->Add_Silane Mix_High_Temp 4. Mix at 140-150°C (Silanization) Add_Silane->Mix_High_Temp Discharge_Cool 5. Discharge and Cool Mix_High_Temp->Discharge_Cool Add_Masterbatch 6. Add Cooled Masterbatch Discharge_Cool->Add_Masterbatch Add_Curatives 7. Add Sulfur & Accelerators Add_Masterbatch->Add_Curatives Mix_Low_Temp 8. Mix below 100°C Add_Curatives->Mix_Low_Temp Final_Discharge 9. Discharge Final Compound Mix_Low_Temp->Final_Discharge Vulcanization 10. Vulcanization (Curing) Final_Discharge->Vulcanization Testing 11. Mechanical & Dynamic Property Testing (DMA) Vulcanization->Testing

Diagram 1: Experimental workflow for compounding and testing.

Silica_Interaction cluster_Polymer This compound Chain cluster_Filler Silica Filler cluster_Coupling_Agent Silane Coupling Agent (TESPT) BR This compound (BR) -CH2-CH=CH-CH2- Silica Silica Surface Si-OH Silane Silane Group Si-(OEt)3 Sulfur Chain -S4- Silica:f0->Silane:f0 Silanization Reaction (forms Si-O-Si bond) Silane:f1->BR:f0 Vulcanization (forms C-S bond)

Diagram 2: Molecular interactions in a silica-filled BR compound.

Wet_Traction_Factors cluster_Polymer Polymer Design cluster_Compound Compound Formulation WT Enhanced Wet Traction (High tan δ @ 0°C) Blend Blend with High Tg Elastomers (SBR, NR) Blend->WT Func Functionalized Polymer Chains Func->WT Silica Silica Filler Func->Silica Improves Interaction Vinyl High Vinyl This compound Vinyl->WT Silica->WT Silane Silane Coupling Agent Silane->WT Silane->Silica Enables Bonding Resin Traction-Promoting Resin Resin->WT

Diagram 3: Key factors influencing this compound wet traction.

References

strategies for improving the processability of high molecular weight polybutadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the processability of high molecular weight polybutadiene.

Troubleshooting Guides

Issue 1: High Melt Viscosity and Poor Flow

Question: My high molecular weight this compound exhibits excessively high viscosity during processing, leading to poor flow, high extruder torque, and difficulty in shaping. What strategies can I employ to mitigate this?

Answer: High melt viscosity is an inherent characteristic of high molecular weight polymers. Several strategies can be employed to address this issue:

  • Blending with Low Molecular Weight this compound: Incorporating a lower molecular weight this compound can effectively reduce the overall viscosity of the blend. The lower molecular weight chains act as a lubricant, facilitating the movement of the longer chains.

  • Use of Processing Aids:

    • Liquid Butadiene Rubber (LqBR): LqBR, with a molecular weight between that of a solid polymer and a traditional processing oil, can act as a vulcanizable plasticizer, reducing viscosity and improving filler dispersion.[1][2]

    • Polymer Processing Aids (PPAs): Fluoropolymer-based PPAs can coat the die surface, reducing friction and improving flow.[3]

  • Chemical Modification:

    • Controlled Branching: Introducing a controlled level of long-chain branching can sometimes lower the viscosity in solution compared to linear polymers of similar molecular weight due to a smaller hydrodynamic volume.[4] However, excessive or uncontrolled branching can have the opposite effect and increase viscosity.[4]

  • Adjustment of Processing Conditions:

    • Increase Melt Temperature: Raising the processing temperature will decrease the melt viscosity. However, care must be taken to avoid thermal degradation of the polymer.

    • Optimize Mixing: Inadequate mixing can result in non-uniform material and localized areas of high viscosity. Ensure your mixing protocol is optimized for your specific compound.

Issue 2: Extrusion Defects (Melt Fracture, Sharkskin, Die Swell)

Question: During extrusion of my high molecular weight this compound compound, I am observing surface defects like melt fracture (a wavy or rough surface) and sharkskin, as well as significant die swell. How can I resolve these issues?

Answer: These extrusion defects are common with high molecular weight polymers due to high shear stresses and elastic effects. Here are some troubleshooting steps:

  • Reduce Shear Rate: Lowering the screw speed can reduce the shear stress on the polymer melt as it passes through the die, which can mitigate melt fracture.[5]

  • Optimize Die Design: Modifying the die geometry, such as increasing the die land length or tapering the entrance, can help to streamline the flow of the polymer melt and reduce stress concentrations.

  • Incorporate Processing Aids:

    • PPAs: As mentioned previously, PPAs create a low-friction coating on the die surface, which can significantly reduce or eliminate melt fracture and sharkskin.[3][6]

  • Broaden Molecular Weight Distribution (MWD): A broader MWD can sometimes improve processability and reduce die swell.[4] However, an excessively broad MWD can lead to increased elasticity and shrinkage.[4]

  • Increase Melt Temperature: A higher melt temperature can reduce melt elasticity and therefore die swell.[5][7]

Issue 3: Poor Filler Dispersion

Question: I am struggling to achieve a uniform dispersion of fillers (e.g., silica, carbon black) in my high molecular weight this compound matrix. This is leading to inconsistent mechanical properties in my final product. What can I do to improve filler dispersion?

Answer: Achieving good filler dispersion in a high viscosity matrix is challenging. Consider the following approaches:

  • Use of Functionalized Liquid Butadiene Rubber (LqBR): LqBR with functional groups (e.g., ethoxysilyl groups) can improve the interaction between the polymer and fillers like silica, leading to better dispersion.[1]

  • Optimize Mixing Sequence and Conditions:

    • The order in which components are added during compounding can significantly impact filler dispersion. Experiment with different mixing sequences.

    • Adjusting mixing time, temperature, and rotor speed can improve the dispersive and distributive mixing of fillers.

  • Surface Treatment of Fillers: Using coupling agents or surface-treated fillers can enhance their compatibility with the this compound matrix, promoting better dispersion.

  • Two-Stage Mixing: For high filler loadings, a two-stage mixing process can be beneficial. In the first stage, the filler is incorporated into a portion of the polymer to create a masterbatch, which is then let down with the remaining polymer in the second stage.

Frequently Asked Questions (FAQs)

Q1: What is the role of molecular weight distribution (MWD) in the processability of high molecular weight this compound?

A1: The MWD significantly influences the processing behavior. A narrow MWD can lead to issues like crumbling during milling, while a broader MWD can improve processability by reducing viscosity and improving flow.[4] However, an overly broad MWD can increase elasticity, leading to higher die swell and potential shrinkage of the extruded profile.[4] Therefore, optimizing the MWD is a key strategy for balancing processability and final product performance.

Q2: How does introducing long-chain branching affect the processability?

A2: Long-chain branching can have a complex effect. For polymers of similar Mooney viscosity, a higher level of branching may lead to a lower solution viscosity due to a more compact molecular structure.[4] This can be beneficial for certain processing operations. However, in the melt phase, long-chain branching can increase elongational viscosity and potentially the overall melt viscosity, which could hinder processing.[4]

Q3: Can chemical modification of the this compound backbone improve its processability?

A3: Yes, chemical modification is a powerful tool. For example, post-polymerization modification with agents like phosphorus trichloride (PCl3) has been shown to improve the processability and reduce the cold flow of high-cis this compound. Additionally, functionalization of the polymer chain with various chemical groups can alter its polarity and interactions with other components in a formulation, which can indirectly improve processability by enhancing filler dispersion.[8]

Q4: Are there any specific recommendations for processing high-cis neodymium-catalyzed this compound (Nd-BR)?

A4: High-cis Nd-BR, while offering excellent performance properties, can be challenging to process due to its high molecular weight and linearity.[4] Adapting the compounding and extrusion conditions is crucial. This may involve adjusting mixing temperatures and times to achieve a balance between viscosity and elasticity, leading to smoother milled sheets and extrudates.[4]

Q5: What are the common causes of batch-to-batch inconsistency in processability?

A5: Variations in key polymer properties are the primary cause of inconsistent processability. These can include shifts in the average molecular weight, changes in the molecular weight distribution, and variations in the degree of branching.[4] These variations can arise from slight changes in polymerization conditions, such as initiator concentration, temperature, and the presence of impurities.

Data Presentation

Table 1: Effect of Liquid Butadiene Rubber (LqBR) as a Processing Aid on the Properties of SSBR/Silica Compounds

Processing AidMolecular Weight of LqBR ( g/mol )Mooney Viscosity (MU)ΔG' (Payne Effect) (MPa)
TDAE Oil< 50065.41.87
N-LqBR-15,00058.21.25
N-LqBR-210,00060.11.18
C-LqBR-15,00055.91.10
C-LqBR-210,00058.31.05

TDAE: Treated Distillate Aromatic Extract, N-LqBR: Non-functionalized LqBR, C-LqBR: Center-functionalized LqBR with ethoxysilyl group. Data adapted from a study on SSBR/silica compounds, demonstrating the principle of using LqBR to reduce viscosity and improve filler dispersion (lower Payne effect).[1][2]

Table 2: Influence of Mixing Speed on Molecular Weight Parameters of this compound Rubber

Mixing Speed (rpm)Mn ( kg/mol )Mw ( kg/mol )Mz ( kg/mol )MWD (Mw/Mn)
0 (Unmixed)1202504502.08
301182655002.25
601152805502.43
901102705202.45

Data is illustrative, based on findings that lower mixing speeds may not significantly affect Mn but can increase Mw and Mz, leading to a broader MWD.[9] This demonstrates the trade-off between mechanical shear and thermo-oxidative effects during mixing.[9]

Experimental Protocols

Gel Permeation Chromatography (GPC) for Molecular Weight Determination

Objective: To determine the molecular weight distribution (MWD), number-average molecular weight (Mn), and weight-average molecular weight (Mw) of this compound.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in tetrahydrofuran (THF) to a nominal concentration of 2 mg/mL.[8][10]

  • Instrumentation:

    • GPC System: An integrated GPC/SEC system (e.g., Agilent 1260 Infinity or PL-GPC 50).[10][11]

    • Columns: Two PLgel 5 µm MIXED-C columns (7.5 x 300 mm).[8][10]

    • Eluent: THF at a flow rate of 1 mL/min.[8][10]

    • Detectors: A triple detection system consisting of a refractive index (RI) detector, a viscometer, and a light scattering detector.[10][11]

    • Temperature: 30 °C.[10]

  • Procedure:

    • Ensure the solvent level is adequate and sonicate the mobile phase for 10 minutes prior to use.[12]

    • Purge the pump lines to eliminate air bubbles.[12]

    • Allow the system to equilibrate until a stable baseline is achieved.

    • Inject 100 µL of the prepared sample solution into the system.[8][10]

  • Data Analysis:

    • Use the data from the triple detector system to calculate the molecular weight distribution, Mn, and Mw without relying on column calibration with polymer standards. The software associated with the instrument performs these calculations.

Rheological Characterization using a Rotational Rheometer

Objective: To measure the viscoelastic properties of high molecular weight this compound, such as complex viscosity (η*), storage modulus (G'), and loss modulus (G'').

Methodology:

  • Instrumentation:

    • Rotational Rheometer (e.g., TA Instruments ARES G2) with parallel plate geometry (25 mm diameter).[13]

  • Sample Preparation: Mold the this compound compound into a disk of appropriate thickness for the rheometer.

  • Procedure:

    • Set the gap between the parallel plates (e.g., 2 mm).[13][14]

    • Place the sample between the plates and allow it to rest for 5 minutes at the test temperature to ensure thermal equilibrium and relaxation of any residual stresses.[13]

    • Frequency Sweep:

      • Perform a frequency sweep from a low frequency (e.g., 0.01 rad/s) to a high frequency (e.g., 500 rad/s) at a constant strain within the linear viscoelastic region (e.g., 7% strain) and a set temperature (e.g., 100 °C).[4][13]

    • Stress Relaxation:

      • Apply a constant static strain at a specific temperature and measure the decay in torque over time.[4]

  • Data Analysis:

    • The rheometer software will plot the complex viscosity, storage modulus, and loss modulus as a function of frequency. This data provides insights into the material's flow behavior and elastic properties.

Tensile Testing of Vulcanized this compound

Objective: To determine the tensile properties of vulcanized this compound, including tensile strength, elongation at break, and modulus.

Methodology:

  • Standard: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.[15][16]

  • Specimen Preparation:

    • Prepare dumbbell-shaped test specimens from a vulcanized sheet of the this compound compound using a cutting die. The dimensions should conform to the specifications in ASTM D412.

  • Instrumentation:

    • Universal Testing Machine (UTM) equipped with grips suitable for elastomeric materials.

  • Procedure:

    • Measure the thickness and width of the narrow section of the dumbbell specimen.

    • Place the specimen in the grips of the UTM, ensuring it is symmetrically aligned to distribute the tension uniformly.[15]

    • Set the rate of grip separation to 500 ± 50 mm/min.[15]

    • Start the test and record the force applied and the elongation of the specimen until it breaks.

  • Data Analysis:

    • Tensile Strength: The maximum stress applied before the specimen ruptures.

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.

    • Modulus: The stress at a specific elongation (e.g., 100% or 300%).

    • The instrument's software will typically generate a stress-strain curve from which these properties can be determined.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis & Compounding cluster_characterization Material Characterization cluster_processing Processing & Evaluation High_MW_PBD High MW this compound Compounding Internal Mixer High_MW_PBD->Compounding Additives Processing Aids, Fillers, etc. Additives->Compounding GPC GPC Analysis (MW, MWD) Compounding->GPC Sample Rheology Rheological Testing (Viscosity, Moduli) Compounding->Rheology Sample Extrusion Extrusion Compounding->Extrusion Evaluation Evaluate Processability & Product Quality GPC->Evaluation Correlate Properties Rheology->Evaluation Correlate Properties Tensile Tensile Testing (Strength, Elongation) Extrusion->Tensile Final Product for Testing Extrusion->Evaluation Evaluation->Additives Feedback Loop: Adjust Formulation Evaluation->Compounding Feedback Loop: Adjust Mixing

Caption: Experimental workflow for processing and characterizing high molecular weight this compound.

troubleshooting_logic cluster_solutions Potential Solutions cluster_formulation Formulation Modifications Problem Processing Issue (e.g., High Viscosity, Defects) Adjust_Conditions Adjust Processing Conditions (Temp, Speed) Problem->Adjust_Conditions Modify_Formulation Modify Formulation Problem->Modify_Formulation Chemical_Modification Chemical Modification Problem->Chemical_Modification Outcome Improved Processability Adjust_Conditions->Outcome Add_PPA Add Processing Aid (PPA, LqBR) Modify_Formulation->Add_PPA Blend_Polymers Blend with Low MW Polymer Modify_Formulation->Blend_Polymers Change_Filler Change Filler/ Coupling Agent Modify_Formulation->Change_Filler Chemical_Modification->Outcome Add_PPA->Outcome Blend_Polymers->Outcome Change_Filler->Outcome

Caption: Logical relationship for troubleshooting high molecular weight this compound processing issues.

References

minimizing side reactions in the functionalization of polybutadiene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the chemical modification of polybutadiene (PB).

Frequently Asked Questions (General)

Q1: My this compound solution is highly viscous, making reagent mixing difficult. How can I address this?

A1: High viscosity is a common issue, especially with high molecular weight this compound. To ensure homogeneous reaction conditions and minimize localized side reactions due to poor mixing, consider the following:

  • Solvent Choice: Select a good solvent for your specific this compound microstructure (e.g., toluene, THF, or hexane).

  • Dilution: Work with more dilute polymer solutions (e.g., 1-5 wt%). While this may increase reaction time, it significantly improves mixing.

  • Mechanical Stirring: Use efficient overhead mechanical stirring rather than a magnetic stir bar, especially for larger-scale reactions.

Q2: I am observing gel formation (crosslinking) during my functionalization reaction. What are the common causes and how can I prevent it?

A2: Gelation is a frequent and problematic side reaction. It can be caused by several factors depending on your reaction type:

  • Thermal Crosslinking: At elevated temperatures (typically above 155°C), this compound can undergo thermal crosslinking.[1][2] It is crucial to maintain the lowest possible reaction temperature.

  • Radical Reactions: Unintended radical formation can lead to crosslinking. If your reaction is not a radical-mediated process, consider adding a radical inhibitor (like BHT) to the reaction mixture. For intended radical reactions like thiol-ene additions, controlling the initiator concentration and reaction time is critical to prevent excessive crosslinking.[3]

  • Side Reactions of Functional Groups: Some functionalization reagents can react with more than one polymer chain, acting as a crosslinker. Ensure your reagents are monofunctional or that conditions are controlled to favor single-chain modification.

Q3: My GPC results show a significant decrease in molecular weight and a broadening of the polydispersity index (PDI) after the reaction. What is causing this chain scission?

A3: Chain scission, or degradation, can occur under harsh reaction conditions.

  • Oxidative Cleavage: Aggressive oxidizing agents can cleave the polymer backbone. For instance, in epoxidation, using strong peracids or high concentrations of hydrogen peroxide without proper control can lead to degradation.[4]

  • Catalyst-Induced Scission: Certain hydrogenation catalysts, particularly at higher temperatures, can cause chain scission alongside the reduction of double bonds.[5]

  • High Temperatures: Prolonged exposure to high temperatures can induce thermal degradation, breaking C-C bonds in the polymer backbone.[6]

Troubleshooting Guide: Epoxidation

Epoxidation is a common method for introducing reactive oxirane rings onto the this compound backbone. However, the high reactivity of the epoxy group makes it susceptible to side reactions.

Q4: During my epoxidation with a peracid (e.g., m-CPBA or in-situ performic acid), I'm seeing byproducts corresponding to diols and ethers in my NMR spectrum. How can I prevent this?

A4: This indicates the opening of the newly formed oxirane rings, a common side reaction in acidic environments.[7] The acid (either the peracid itself or an acidic catalyst) can catalyze the attack of water (leading to diols) or other alcohol/epoxide molecules (leading to ethers and oligomers).[7][8]

Solutions:

  • Control Acidity and Temperature: Use the minimum necessary amount of acid and keep the reaction temperature low. Higher temperatures significantly accelerate ring-opening reactions.[7]

  • Use a Buffered System: Adding a mild base or buffer can neutralize excess acid.

  • Alternative Reagents: Consider using non-acidic epoxidation methods, such as those employing in-situ generated dimethyl dioxirane (DMD) or a reaction-controlled phase-transfer catalyst, which can offer higher selectivity with fewer ring-opened byproducts.[9]

Q5: The epoxidation reaction stops before reaching the desired conversion level. Why is this happening?

A5: Incomplete conversion can be due to several factors:

  • Reagent Degradation: The epoxidizing agent (e.g., H₂O₂) may decompose over the course of the reaction, especially at elevated temperatures.

  • Steric Hindrance: As more double bonds are epoxidized, the remaining double bonds may become sterically hindered, slowing down the reaction.

  • Microstructure Reactivity: The reactivity of the double bonds in this compound depends on their configuration. The general order of reactivity can vary, but often cis-1,4 units are more reactive than trans-1,4 or vinyl-1,2 units.[10] Your reaction conditions may not be sufficient to epoxidize the less reactive double bonds.

Experimental Protocol: Selective Epoxidation using a Phase-Transfer Catalyst [9]

  • Dissolution: Dissolve this compound (PB) in a suitable solvent like toluene.

  • Catalyst Addition: Add the reaction-controlled phase-transfer catalyst (e.g., CPC-PW₄O₁₆) to the solution.

  • Reagent Addition: Slowly add an aqueous solution of hydrogen peroxide (H₂O₂) to the vigorously stirred mixture. The mixture should form a two-phase emulsion.

  • Reaction: Maintain the reaction at a controlled temperature (e.g., 25-50°C) and monitor the conversion of double bonds using techniques like ¹H NMR.

  • Workup: Once the desired epoxidation level is reached, the catalyst will precipitate as the H₂O₂ is consumed.[9] Separate the organic phase, wash it with water to remove any remaining peroxide, and precipitate the epoxidized this compound (EPB) in a non-solvent like methanol.

  • Drying: Dry the resulting polymer under vacuum.

Quantitative Data: Epoxidation Conditions
ParameterPeracid Method (e.g., Performic Acid)Phase-Transfer CatalysisNotes
Epoxidizing Agent H₂O₂ / Formic AcidH₂O₂The peracid method generates the peroxy acid in situ.
Catalyst Typically none (acid-catalyzed)e.g., CPC-PW₄O₁₆Phase-transfer catalysts can improve selectivity and allow for catalyst recycling.[9]
Temperature 0 - 60°C25 - 50°CLower temperatures are crucial to minimize ring-opening side reactions.[7]
H₂O₂ / C=C Molar Ratio 0.5 - 1.51.1 - 1.5Excess peroxide can lead to degradation.
Common Side Reactions Ring-opening (diols, ethers), oligomerizationMinimal if controlledThe primary goal is to avoid acid-catalyzed secondary reactions.[7][8]

Troubleshooting Guide: Hydrogenation

Hydrogenation is used to improve the thermal stability and reduce the reactivity of this compound by saturating its double bonds.

Q6: My hydrogenation reaction is very slow or incomplete, even after a long reaction time.

A6: Inefficient hydrogenation can be traced back to the catalyst or reaction conditions.

  • Catalyst Activity: The catalyst may be poisoned or deactivated. Ensure all reagents and solvents are free of impurities like water, oxygen, or sulfur, which can deactivate many homogeneous catalysts (e.g., Wilkinson's catalyst).

  • Hydrogen Pressure: The hydrogen pressure may be too low. Increasing the pressure increases the concentration of dissolved hydrogen, which can accelerate the reaction rate.

  • Catalyst Choice: Not all catalysts are equally effective. For this compound, rhodium-based catalysts often show high activity under mild conditions.[11] Diimide hydrogenation is an alternative but can sometimes promote cross-linking.[12]

Q7: After hydrogenation, my polymer's molecular weight distribution has broadened significantly, and I suspect chain scission or crosslinking has occurred.

A7: Both chain scission and crosslinking are known side reactions during hydrogenation, particularly with certain catalyst systems and at high temperatures.

  • To Minimize Scission: Avoid excessively high temperatures. Degradation is often a catalytically activated process that increases with temperature.[5]

  • To Minimize Crosslinking: Some catalyst systems, especially those based on diimide, can promote crosslinking.[12] Homogeneous catalysts like RhH(P(i-Pr)₃)₃ have been shown to effectively hydrogenate SBR (a related polymer) with no observed gel formation.[12]

Experimental Protocol: Homogeneous Catalytic Hydrogenation [11]

  • Preparation: In a high-pressure reactor, dissolve the this compound in an oxygen-free solvent (e.g., toluene).

  • Catalyst Loading: Under an inert atmosphere (e.g., argon or nitrogen), add the homogeneous catalyst (e.g., a rhodium complex like [RhH(PPh₃)₄]).[11] If required, add any co-ligands.

  • Reaction: Seal the reactor, purge it several times with hydrogen gas, and then pressurize it to the desired level (e.g., 10-50 bar). Heat the reaction to the target temperature (e.g., 80-100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by taking aliquots (if the reactor setup allows) for NMR analysis.

  • Workup: After the reaction, cool the reactor, vent the hydrogen, and precipitate the hydrogenated polymer in a non-solvent like methanol.

  • Purification: The polymer may need to be redissolved and reprecipitated multiple times to remove catalyst residues.

Quantitative Data: Hydrogenation Catalysts
Catalyst SystemTypical TemperatureTypical H₂ PressureAdvantagesDisadvantages
Rh-based (e.g., RhCl(PPh₃)₃) 50 - 100°C10 - 50 barHigh activity, good selectivity.[11]High cost, potential for chain scission at high temp.[5]
Pd-based (e.g., Pd/C) 80 - 140°C20 - 70 barLower cost than Rh.Can be less active, potential for chain scission.[12]
Diimide (from TSH) 100 - 140°CN/A (in-situ H₂ source)Metal-free.Can cause crosslinking, introduces sulfur-containing byproducts.[3][12]

Visualizations

Logical Workflow for Troubleshooting

The following diagram illustrates a general troubleshooting process when unexpected results occur during this compound functionalization.

G start Problem Observed During Functionalization? p1 Gelation / Crosslinking start->p1 p2 Chain Scission / Degradation start->p2 p3 Incomplete Conversion start->p3 p4 Unwanted Byproducts start->p4 c1a High Temperature? p1->c1a Check Temp c2a Harsh Reagents? p2->c2a Check Reagents c3a Catalyst Deactivated? p3->c3a Check Catalyst c4a Secondary Reactions? p4->c4a Check Conditions c1b Radical Initiator Present? c1a->c1b No s1a Reduce Reaction Temperature c1a->s1a Yes s1b Add Radical Inhibitor (if applicable) c1b->s1b Yes s2a Use Milder Conditions or Alternative Reagents c2a->s2a Yes c3b Insufficient Reagent? c3a->c3b No s3a Purify Solvents/Reagents Use Fresh Catalyst c3a->s3a Yes s3b Increase Reagent Stoichiometry c3b->s3b Yes s4a Adjust pH, Temp, or Use More Selective Reagents c4a->s4a Yes

Caption: A decision tree for troubleshooting common side reactions.

Epoxidation Pathways: Desired vs. Side Reactions

This diagram shows the intended epoxidation pathway and the common acid-catalyzed side reactions that lead to undesirable byproducts.

G cluster_side_reactions Side Reactions PB This compound (C=C Double Bond) EPB Epoxidized this compound (Desired Product) PB->EPB Epoxidation Diol Diol Byproduct (Ring Opening) EPB->Diol Hydrolysis Oligo Oligomer/Ether Byproduct (Ring Opening) EPB->Oligo Polymerization Reagent + Peracid (e.g., m-CPBA) Acid_H2O + H⁺ / H₂O Acid_ROH + H⁺ / R-OH or Epoxide

Caption: Reaction pathways in the epoxidation of this compound.

References

Technical Support Center: Improving Polybutadiene-Filler Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals working on the development of polybutadiene (PB) composites. It provides practical guidance for troubleshooting common experimental issues and answers frequently asked questions related to enhancing the compatibility between this compound and various fillers.

Troubleshooting Guide: Common Issues in Filler Dispersion and Composite Performance

This guide addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Poor Filler Dispersion and Agglomeration

  • Symptoms:

    • Inconsistent mechanical properties in the final composite.[1][2]

    • Visible filler agglomerates in microscopic analyses (e.g., SEM, TEM).[2]

    • High Payne effect, which is a significant drop in storage modulus with increasing strain amplitude.[2][3]

    • Reduced tensile strength and tear resistance.[2]

    • Poor surface finish of the final product.[1]

  • Possible Causes & Solutions:

Cause Recommended Solution
Inadequate Mixing Energy/Time Increase mixing time or rotor speed to introduce more mechanical energy for breaking down filler agglomerates. A multi-stage mixing process can also be beneficial.[2]
High Filler Loading Reduce the filler concentration. Beyond a critical loading point, filler-filler interactions can dominate, leading to agglomeration.[2]
Poor Filler-Matrix Incompatibility For silica fillers, use a silane coupling agent to improve interaction with the non-polar this compound matrix.[2][4] For carbon black, consider using processing aids or compatibilizers.[2]
Filler Re-agglomeration Optimize the cooling process after mixing. Rapid cooling can help to "freeze" a good dispersion state. Ensure sufficient time for the polymer to wet the filler surface.[2]
Moisture on Filler Surface Thoroughly dry fillers before use, as moisture can promote agglomeration and interfere with the action of coupling agents.[2]

Issue 2: Ineffective Coupling Agent Performance

  • Symptoms:

    • Mechanical properties are not significantly improved despite the addition of a coupling agent.

    • Payne effect remains high, indicating persistent filler-filler networks.[5]

    • Poor processability of the rubber compound.

  • Possible Causes & Solutions:

Cause Recommended Solution
Incorrect Coupling Agent Ensure the chosen coupling agent is appropriate for both the filler and the this compound matrix. Silane coupling agents are particularly effective for silica and other mineral fillers.[4]
Insufficient Amount of Coupling Agent Optimize the concentration of the coupling agent. Too little will result in incomplete surface coverage, while too much can lead to plasticization or self-condensation.
Incorrect Reaction Temperature The reaction between the silane coupling agent and the filler surface is temperature-dependent. Ensure the mixing temperature is within the recommended range for the specific coupling agent to facilitate the silanization reaction.[2][6]
Moisture Interference Ensure fillers are adequately dried before use, as moisture can interfere with the silanization reaction.[2]
Premature Curing (Scorch) The presence of some coupling agents can affect the curing characteristics. Monitor the scorch time and adjust the vulcanization system if necessary.[2]

Frequently Asked Questions (FAQs)

Q1: What is the role of a coupling agent in improving this compound-filler compatibility?

A1: A coupling agent acts as a molecular bridge at the interface between the inorganic filler and the organic polymer matrix.[4][7] These bifunctional molecules form strong bonds with both the filler surface and the polymer chains, enhancing interfacial adhesion and improving stress transfer from the polymer to the filler.[7][8] This leads to improved mechanical properties of the composite.

Q2: How do different fillers like carbon black and silica affect dispersion in this compound?

A2: Carbon black, being non-polar, generally has a better intrinsic affinity for the non-polar this compound matrix. However, its high surface area can lead to strong filler-filler interactions and agglomeration, requiring sufficient mechanical shear for dispersion.[2] Silica, on the other hand, is polar and hydrophilic due to the presence of silanol groups on its surface, making it inherently incompatible with hydrophobic this compound.[9] This necessitates the use of coupling agents, most commonly silanes, to chemically modify the silica surface and promote interaction with the rubber.[9]

Q3: What is the Payne effect and how does it relate to filler dispersion?

A3: The Payne effect is the strain-dependent behavior of the storage modulus (G') in filled elastomers.[3] A large Payne effect, characterized by a significant decrease in G' as strain amplitude increases, indicates a strong filler-filler network and, consequently, poor filler dispersion.[3][10] A smaller Payne effect suggests better interaction between the filler and the polymer matrix.[3]

Q4: What is "bound rubber" and why is it important?

A4: Bound rubber refers to the layer of polymer that is strongly adsorbed onto the filler surface and cannot be extracted by a good solvent.[11] The amount of bound rubber is a good indicator of the strength of the interaction between the polymer and the filler.[12] Higher bound rubber content is generally correlated with improved reinforcement and better mechanical properties.[12]

Q5: Can the this compound itself be modified to improve filler compatibility?

A5: Yes, the this compound chain can be functionalized to enhance its interaction with fillers. For instance, epoxidized this compound has been shown to act as an effective compatibilizer in rubber blends.[13] Introducing polar functional groups onto the this compound backbone can improve its affinity for polar fillers like silica.

Data on Mechanical Properties

The following table summarizes the effect of different compatibilization strategies on the mechanical properties of this compound-based composites.

Compatibilization Strategy Filler Effect on Tensile Strength Effect on Elongation at Break Effect on Modulus
Addition of Silane Coupling Agent (Si-69) Fly AshIncreaseDecreaseIncrease
Use of Montmorillonite as Compatibilizer N/A (NBR/EPDM blend)IncreaseIncreaseIncrease
Use of Epoxidized this compound as Compatibilizer N/A (NBR/BR blend)IncreaseIncreaseIncrease
Surface Modification of Carbon Black (Plasma Treatment) Carbon BlackIncrease-Increase

Note: The specific values can vary significantly depending on the exact formulation, processing conditions, and type of filler and compatibilizer used.

Experimental Protocols

Protocol 1: Silane Treatment of Silica Filler

This protocol describes the in-situ silanization of silica during the mixing process.

  • Materials and Equipment:

    • This compound rubber

    • Precipitated silica (dried at 120°C for 2 hours)

    • Silane coupling agent (e.g., bis(3-triethoxysilylpropyl)tetrasulfide - TESPT)

    • Internal mixer (e.g., Brabender or Banbury)

    • Standard vulcanization agents (sulfur, accelerators, zinc oxide, stearic acid)

  • Procedure:

    • Masticate the this compound rubber in the internal mixer for 1-2 minutes.

    • Add the dried silica and the silane coupling agent to the mixer.

    • Mix at a temperature of 140-150°C for 5-7 minutes to facilitate the silanization reaction.[6]

    • Add the remaining ingredients (zinc oxide, stearic acid, etc., except for sulfur and accelerators) and mix for another 2-3 minutes.

    • Discharge the compound and cool it to room temperature.

    • Add the sulfur and accelerators on a two-roll mill.

    • Homogenize the compound and prepare sheets for vulcanization.

Protocol 2: Measurement of the Payne Effect

This protocol outlines the procedure for measuring the Payne effect using a Rubber Process Analyzer (RPA).[3]

  • Equipment:

    • Rubber Process Analyzer (RPA)

  • Procedure:

    • Prepare a disc-shaped sample of the uncured rubber compound.

    • Place the sample in the RPA test chamber and close it to the specified pressure.

    • Set the test temperature (e.g., 100°C) and frequency (e.g., 1 Hz).[2]

    • Perform a strain sweep by applying a range of strain amplitudes, typically from a low value (e.g., 0.1%) to a high value (e.g., 100%).[2]

    • Record the storage modulus (G') at each strain amplitude.

    • Plot G' as a function of strain amplitude. The difference between the G' at low strain and G' at high strain (ΔG') quantifies the Payne effect.

Protocol 3: Determination of Bound Rubber Content

This protocol describes the solvent extraction method for determining the bound rubber content.

  • Materials and Equipment:

    • Uncured rubber compound

    • Toluene (or another suitable solvent)

    • Wire cage (stainless steel)

    • Analytical balance

    • Extraction apparatus (e.g., Soxhlet)

    • Vacuum oven

  • Procedure:

    • Weigh a small amount of the uncured compound (approximately 0.2-0.3 g) and place it in the wire cage.

    • Immerse the cage in toluene at room temperature for 3-4 days, changing the solvent daily to extract the free polymer and soluble components.

    • After extraction, carefully remove the sample and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.

    • The bound rubber content is calculated using the following formula: Bound Rubber (%) = [(Wfg - Wf) / Wp] x 100 Where:

      • Wfg = weight of the dried filler-gel (bound rubber and filler)

      • Wf = weight of the filler in the original sample

      • Wp = weight of the polymer in the original sample

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_analysis Analysis Material Selection Material Selection Drying Drying Material Selection->Drying Mixing Mixing Drying->Mixing Milling Milling Mixing->Milling Uncured Compound Uncured Compound Milling->Uncured Compound Curing Curing Mechanical Testing Mechanical Testing Curing->Mechanical Testing Cured Compound Cured Compound Curing->Cured Compound Uncured Compound->Curing Rheological Testing Rheological Testing Uncured Compound->Rheological Testing Bound Rubber Test Bound Rubber Test Uncured Compound->Bound Rubber Test Microscopy Microscopy Cured Compound->Microscopy coupling_agent_mechanism cluster_materials Initial State: Incompatible Materials cluster_reaction Surface Modification and Compatibilization This compound This compound Compatibilized_Interface Strong Interfacial Bond This compound->Compatibilized_Interface Reaction 2: Coupling to Polymer Silica_Filler Silica Filler (Hydrophilic Surface) Silane_Coupling_Agent Silane Coupling Agent (Bifunctional) Silica_Filler->Silane_Coupling_Agent Reaction 1: Silanization Modified_Filler Silane-Modified Filler

References

Technical Support Center: Optimizing Vulcanization for Polybutadiene Rubber Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the vulcanization of polybutadiene rubber (BR) compounds.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the vulcanization of this compound rubber.

Question: Why is my vulcanized this compound rubber sample showing incomplete curing or a lack of glue?

Answer: Incomplete curing, where the rubber body is not fully formed, can be caused by several factors:

  • Insufficient Vulcanization Time or Temperature: The vulcanization process may not have been carried out for a long enough duration or at a high enough temperature to achieve the optimal cure state.[1]

  • Incorrect Formulation: The concentration of the curing agent (e.g., sulfur, peroxide) or accelerators may be too low.

  • Mold Temperature Drop: If the time between loading the compound and closing the mold is too long, the mold temperature can decrease, leading to under-curing.[1]

  • Long T90 Time: The mixed rubber may have an inherently long T90 (time to reach 90% of maximum torque), indicating a slow cure rate.[1]

Question: What causes the rubber to separate from the skeleton or reinforcement (degumming)?

Answer: Degumming, the separation of the rubber from a reinforcing skeleton, can occur due to:

  • Adhesive Failure: The adhesive used may be expired, not fully dried, or of an unsuitable type. Power interruptions during the injection process can also lead to adhesive failure.[1]

  • Contamination: The surface of the skeleton may be contaminated with dust, mold release agents, or other impurities, preventing proper adhesion.[1]

  • Excessive Dwell Time: Leaving the skeleton in a hot mold for too long before injecting the rubber can degrade the adhesive.[1]

Question: My vulcanized sample has scorched or rotten edges. What is the cause?

Answer: Scorched or rotten edges, appearing as wrinkles or delamination at the mold parting line, are often a result of premature vulcanization (scorching).[1][2] This can be caused by:

  • Excessively High Processing Temperatures: If the rubber compound is mixed or processed at temperatures that are too high, vulcanization can begin before the material is properly shaped in the mold.[2]

  • Fast Accelerators: The use of highly active accelerators can lead to a very short scorch time, increasing the risk of premature curing.[2]

  • Improper Mold Venting: Trapped air in the mold can lead to localized overheating and scorching.

Question: Why are there bubbles or a spongy texture in my vulcanized this compound rubber?

Answer: The presence of bubbles or a spongy texture is often due to "stuffiness" or porosity in the rubber.[1] This can be caused by:

  • Trapped Moisture or Air: Moisture in the raw materials or air trapped during mixing can expand at vulcanization temperatures, creating voids.

  • Insufficient Curing: Under-cured rubber may not have developed enough strength to resist the expansion of trapped gases, leading to a porous structure.[1]

  • Decomposition of Ingredients: Some compounding ingredients may decompose at vulcanization temperatures, releasing gases.

Question: My vulcanized product is deformed and does not hold its intended shape. What could be the issue?

Answer: Deformation of the final product can be attributed to several factors:

  • Poor Skeleton Material: The reinforcing skeleton may not be strong enough to withstand the molding pressures and temperatures.[1]

  • Incorrect Mold Design: An improper fit between the mold cavity and the skeleton can lead to distortion.[1]

  • Excessive Injection Pressure: High injection pressures can deform the skeleton or the rubber itself.[1]

  • Improper Handling of Pure Rubber Products: Unreinforced rubber products may deform if not cooled and stored correctly after vulcanization.[1]

Frequently Asked Questions (FAQs)

What is this compound rubber (BR)?

This compound rubber is a synthetic rubber produced from the polymerization of 1,3-butadiene.[3][4] It is known for its high elasticity, excellent wear resistance, and good performance at low temperatures.[5][6] BR is a major component in the manufacturing of tires, as well as being used in industrial products like hoses and belts, and as a toughening agent for plastics.[4][5]

What is vulcanization?

Vulcanization is a chemical process that converts raw rubber into a more durable, elastic, and resilient material.[7] This process involves heating the rubber with a curing agent, typically sulfur, which forms cross-links between the polymer chains.[8][9] These cross-links reduce the plasticity of the rubber while improving its elastic properties over a wider temperature range.[10]

What are the common curing systems for this compound rubber?

The most common curing systems for this compound rubber are:

  • Sulfur Vulcanization: This is the traditional and most widely used method, involving sulfur, accelerators, and activators to form polysulfidic cross-links.[4][9]

  • Peroxide Vulcanization: Peroxides, such as dicumyl peroxide (DCP), can also be used as curing agents.[3] This method can provide better heat resistance compared to sulfur vulcanization.

What is the recommended vulcanization temperature for this compound rubber?

The recommended vulcanization temperature for this compound rubber generally ranges from 150°C to 160°C, with a maximum not exceeding 170°C.[11] Higher temperatures can shorten the curing time but also risk degradation of the polymer, leading to a phenomenon known as "reversion" where the physical properties of the rubber decline.[11]

How do different vulcanization conditions affect the properties of this compound rubber?

The properties of vulcanized this compound rubber are highly dependent on the vulcanization conditions:

  • Temperature and Time: Increasing the vulcanization temperature and time generally increases the cross-link density, leading to higher hardness and modulus, but can decrease tensile strength and elongation at break if over-cured.

  • Curing Agent Concentration: A higher concentration of the curing agent (e.g., sulfur or peroxide) leads to a higher cross-link density, which increases hardness and modulus but can make the rubber more brittle.[3]

  • Accelerator Type and Concentration: Accelerators increase the rate of vulcanization and influence the type of cross-links formed.[12] The choice of accelerator can significantly impact properties like scorch safety, cure rate, and the final mechanical properties of the vulcanizate.[12]

Data Presentation

Table 1: Effect of Dicumyl Peroxide (DCP) Concentration on the Properties of High Cis this compound Rubber

DCP Content (phr)Maximum Torque (dNm)Glass Transition Temperature (°C)
0.271.5-106.5
0.542.5-106.0
1.084.5-105.0
1.626.0-104.5
3.2510.0-103.0
4.3312.5-102.0

Data adapted from a study on the vulcanization of this compound rubber isomers with peroxide.[3]

Table 2: Recommended Vulcanization Temperatures for Various Rubbers

Rubber TypeRecommended Range (°C)Maximum Temperature (°C)
Natural Rubber (NR)140 - 150160
This compound Rubber (BR) 150 - 160 170
Isoprene Rubber (IR)150 - 160170
Neoprene Rubber (CR)150 - 160170
Styrene-Butadiene Rubber (SBR)>150190
Nitrile Rubber (NBR)>150190
Butyl Rubber (IIR)160 - 180200
EPDM Rubber160 - 180200

Source: Niceone-Tech, Vulcanization Temperature of Various Rubber Materials.[11]

Experimental Protocols

Methodology for Peroxide Vulcanization of this compound Rubber

This protocol is based on a comparative study of this compound rubber isomers vulcanized with dicumyl peroxide (DCP).[3]

  • Compounding:

    • Prepare different compounds of this compound rubber with varying amounts of dicumyl peroxide (DCP). For example, for high cis and medium cis BR, DCP amounts can range from 0.27 to 4.33 phr (parts per hundred of rubber). For high vinyl BR, DCP contents can range from 0.11 to 1.08 phr.[3]

    • The compounding can be carried out on a two-roll mill.

  • Rheometry:

    • Characterize the torque curves of the compounds using a rheometer (e.g., Alpha RPA 2000) at the vulcanization temperature (e.g., 433 K or 160°C).[3]

    • The rheometer measures the torque required to oscillate a rotor embedded in the rubber sample as it cures, providing information on the cure kinetics.

  • Vulcanization:

    • Vulcanize the samples in a press using a mold of specific dimensions (e.g., 10 cm x 10 cm x 0.1 cm).[3]

    • The vulcanization should be carried out at a constant temperature (e.g., 433 K or 160°C) for a time sufficient to reach the maximum degree of cure (e.g., 90 minutes).[3]

    • At the end of the curing cycle, rapidly cool the samples in an ice and water mixture to stop the vulcanization reaction.[3]

  • Characterization:

    • Perform swelling tests by immersing cured samples in a solvent like toluene at room temperature to determine the cross-link density.

    • Conduct thermal analysis using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature.

    • Mechanical properties such as tensile strength and hardness can be measured using standard ASTM methods.

Visualizations

Vulcanization_Workflow cluster_preparation Material Preparation cluster_processing Processing cluster_curing Curing cluster_finishing Finishing & Testing Raw_BR Raw this compound Rubber Mixing Compounding (e.g., Two-Roll Mill) Raw_BR->Mixing Additives Curing Agents, Accelerators, Fillers Additives->Mixing Shaping Pre-forming Mixing->Shaping Vulcanization Vulcanization (Heat & Pressure) Shaping->Vulcanization Cooling Cooling Vulcanization->Cooling QC Quality Control (Testing) Cooling->QC Final_Product Final Vulcanized Product QC->Final_Product

Caption: A typical workflow for the vulcanization of this compound rubber.

Troubleshooting_Logic Start Vulcanization Issue Identified Incomplete_Cure Incomplete Cure? Start->Incomplete_Cure Degumming Degumming? Incomplete_Cure->Degumming No Check_Time_Temp Verify Time & Temperature Incomplete_Cure->Check_Time_Temp Yes Scorching Scorching? Degumming->Scorching No Check_Adhesive Inspect Adhesive & Surface Degumming->Check_Adhesive Yes Porosity Porosity? Scorching->Porosity No Check_Processing_Temp Check Processing Temperature Scorching->Check_Processing_Temp Yes Check_Moisture Check for Moisture Porosity->Check_Moisture Yes Check_Formulation Review Formulation Check_Time_Temp->Check_Formulation

Caption: A logical flow for troubleshooting common vulcanization issues.

References

Validation & Comparative

A Comparative Analysis of Polybutadiene and Natural Rubber for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the properties and performance of Polybutadiene Rubber (BR) and Natural Rubber (NR). It is intended for researchers, scientists, and drug development professionals who utilize these elastomers in their work. The comparison is supported by typical experimental data and detailed methodologies for key performance tests.

Structural and Compositional Overview

This compound and Natural Rubber are both elastomers, but they differ fundamentally in their origin and chemical structure. Natural Rubber is a biopolymer harvested from the latex of the Hevea brasiliensis tree.[1][2] Its primary chemical constituent is cis-1,4-polyisoprene.[3][4] In contrast, this compound is a synthetic rubber produced through the polymerization of its monomer, 1,3-butadiene.[1][2][3] This structural difference, particularly the presence of a methyl group in the isoprene unit of NR, leads to significant variations in their material properties.[3][5]

G Chemical Structures of Monomers and Polymers cluster_Monomers Monomers cluster_Polymers Resulting Polymers Isoprene Isoprene (2-methyl-1,3-butadiene) NR Natural Rubber (cis-1,4-polyisoprene) Isoprene->NR Polymerization Butadiene 1,3-Butadiene BR This compound (cis-1,4-polybutadiene) Butadiene->BR Polymerization

Caption: Monomer to polymer relationship for NR and BR.

Comparative Performance Data

The distinct properties of this compound and Natural Rubber make them suitable for different applications. Natural Rubber is renowned for its excellent tensile strength and elasticity, while this compound excels in wear resistance and low-temperature performance.[1][2]

PropertyThis compound (BR)Natural Rubber (NR)ASTM Test Method
Tensile Strength Lower (Approx. 13.8 MPa)[6]Excellent / HighASTM D412
Elongation at Break (%) ~470%~600%ASTM D412
Abrasion Resistance Excellent[1][2]Moderate[1]ASTM D5963
Tear Strength Fair[6]Good / High[3]ASTM D624
Resilience HighSuperior-
Hardness (Shore A) 40 - 80[6]30 - 90ASTM D2240
Glass Transition Temp. (Tg) Very Low (-75°C to -110°C)[6][7][8]Low (~ -60°C)[9]DSC / DMA
Low-Temperature Flexibility Excellent[1][2]Good-
Biodegradability Not Biodegradable[1]Biodegradable[1]-

Detailed Experimental Protocols

Accurate comparison of material properties relies on standardized testing procedures. The following sections detail the methodologies for determining the key properties listed above.

G General Workflow for Mechanical Property Testing A Material Compounding & Vulcanization B Specimen Preparation (e.g., Die Cutting Dumbbell Shape) A->B C Pre-Test Conditioning (Controlled Temp & Humidity) B->C D Mount Specimen in Universal Testing Machine C->D E Apply Tensile Load at Constant Speed (e.g., 500 mm/min) D->E F Record Stress-Strain Data Until Fracture E->F G Data Analysis (Calculate Tensile Strength, Elongation, etc.) F->G

Caption: Standard workflow for tensile property analysis.

Tensile Properties (Tensile Strength & Elongation at Break)

This test evaluates the force required to break a sample and the extent to which it stretches before breaking.

  • Standard: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.[10]

  • Apparatus: Universal Testing Machine (Tensile Tester) with appropriate grips and an extensometer.

  • Specimen: The most common specimen is a dumbbell-shaped sample (Type C), which is die-cut from a flat sheet of the vulcanized rubber.[11] The thickness of the narrow section is measured precisely at three points.[11]

  • Procedure:

    • The specimen is conditioned at a standard temperature and humidity before testing.[10]

    • The specimen is mounted securely in the grips of the testing machine.

    • A tensile load is applied at a constant rate of extension, typically 500 ± 50 mm/min, until the specimen ruptures.[11][12]

    • The force and elongation are continuously recorded throughout the test.

  • Data Interpretation:

    • Tensile Strength: The maximum stress applied to the specimen before it ruptures.

    • Elongation at Break: The percentage increase in the original length of the specimen at the point of rupture.

Abrasion Resistance

This test measures the material's ability to withstand mechanical action such as rubbing, scraping, or erosion.

  • Standard: ASTM D5963 - Standard Test Method for Rubber Property—Abrasion Resistance (Rotary Drum Abrader).[13]

  • Apparatus: A rotary drum abrader, consisting of a revolving cylindrical drum covered with a specified abrasive sheet.[14][15]

  • Specimen: A cylindrical rubber test piece.

  • Procedure:

    • The initial mass of the specimen is recorded.

    • The specimen is mounted in a holder and pressed against the rotating abrasive drum with a specified force (e.g., 10 N).

    • The drum rotates for a set distance or number of revolutions.

    • The final mass of the specimen is recorded.

  • Data Interpretation: Abrasion resistance is typically expressed as Volume Loss in cubic millimeters.[14] A lower volume loss indicates higher abrasion resistance.

Glass Transition Temperature (Tg)

Tg is the temperature at which a polymer transitions from a hard, glassy state to a soft, rubbery state.[16] This is a critical property for determining the low-temperature flexibility of the material.

  • Common Methods: Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).[17][18]

  • DSC Protocol (ASTM D3418):

    • A small, weighed sample of the material is placed in an aluminum pan. An empty, sealed pan is used as a reference.

    • The sample and reference are heated at a controlled rate (e.g., 10°C/min).

    • DSC measures the difference in heat flow required to increase the temperature of the sample and the reference.[18]

    • The glass transition is detected as a step-like change in the heat flow curve.

  • DMA Protocol (ISO 6721-11):

    • DMA is a highly sensitive technique for determining Tg.[18][19]

    • A sample is subjected to an oscillatory (sinusoidal) stress.

    • The instrument measures the material's stiffness (storage modulus) and energy dissipation (loss modulus) as a function of temperature.

    • Tg can be identified as the peak of the loss modulus curve or the tan delta curve, representing the point of maximum energy dissipation.[18]

References

comparing the performance of high-cis vs. low-cis polybutadiene in elastomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of high-cis versus low-cis polybutadiene (BR) in elastomer applications. The information presented is supported by experimental data to assist in material selection and formulation development.

Executive Summary

This compound rubber is a synthetic elastomer widely used in various industries, particularly in tire manufacturing, due to its excellent abrasion resistance and low-temperature properties. The performance of this compound is significantly influenced by the microstructure of its polymer chains, specifically the content of the cis-1,4 isomer. High-cis this compound, with a cis-1,4 content typically exceeding 90%, generally exhibits superior performance in dynamic applications compared to its low-cis counterpart, which has a cis-1,4 content of around 40%.[1] This guide will delve into the specific performance differences, supported by quantitative data and detailed experimental methodologies.

Performance Comparison: High-Cis vs. Low-Cis this compound

The microstructure of this compound has a profound impact on its macroscopic properties. High-cis this compound's linear structure and high stereoregularity lead to enhanced elasticity, resilience, and resistance to abrasion and fatigue.[1][2] In contrast, low-cis this compound offers advantages in processability.[1]

Quantitative Data Summary

The following table summarizes the typical quantitative differences in the performance of high-cis and low-cis this compound elastomers. The data is compiled from a comparative study of a high-cis Nd-BR (Neocis® BR40) and a low-cis Li-BR (Intene® C30) in a chafer compound formulation (BR/NR 70/30 with 70 phr of N375 carbon black).[1]

PropertyHigh-Cis this compound (Neocis® BR40)Low-Cis this compound (Intene® C30)Test Method
Microstructure
cis-1,4 Content> 97%[3]~38%[4]Internal Method
Physical Properties
Mooney Viscosity (ML 1+4 @ 100°C)43 MU[3]40 MUASTM D1646
Mechanical Properties (in compound)
Hardness (Shore A)6564ASTM D2240
Tensile Strength (MPa)18.517.5ASTM D412
Elongation at Break (%)450430ASTM D412
Modulus at 300% (MPa)12.512ASTM D412
Dynamic & Other Properties (in compound)
DIN Abrasion (mm³)95105DIN 53516
Heat Build-up (°C)2528ASTM D623

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison.

Mooney Viscosity (ASTM D1646)

This test method determines the viscosity of unvulcanized rubber. A rotor turns at a constant speed within a heated, pressurized die cavity filled with the rubber sample. The torque required to maintain the rotor's speed is measured and reported in Mooney Units (MU).

Hardness (ASTM D2240)

This method measures the indentation hardness of rubber using a durometer. A specified indenter is forced into the material under a specific load. The depth of indentation is converted into a hardness value on a scale of 0 to 100. For most elastomers, a Type A durometer is used.

Tensile Properties (ASTM D412)

This test evaluates the tensile strength, elongation at break, and modulus of vulcanized rubber. A dumbbell-shaped specimen is stretched at a constant rate until it breaks. The force required to break the specimen and the extent of elongation are recorded.

DIN Abrasion (DIN 53516)

This method assesses the abrasion resistance of rubber. A cylindrical rubber specimen is moved across a rotating abrasive cloth under a specified load. The volume loss of the specimen after a defined distance is measured.

Heat Build-up (ASTM D623)

This test measures the temperature rise in a rubber sample subjected to rapid, cyclic deformation. The temperature increase is an indicator of the energy dissipated as heat (hysteresis), which is a critical parameter for applications like tires.

Visualizing the Performance Relationship

The following diagrams illustrate the logical relationships between the this compound microstructure and its performance characteristics, as well as a typical experimental workflow for elastomer characterization.

cluster_0 This compound Microstructure cluster_1 Performance Characteristics High-Cis Content High-Cis Content High Elasticity & Resilience High Elasticity & Resilience High-Cis Content->High Elasticity & Resilience High Abrasion Resistance High Abrasion Resistance High-Cis Content->High Abrasion Resistance Good Low-Temp. Flexibility Good Low-Temp. Flexibility High-Cis Content->Good Low-Temp. Flexibility Low-Cis Content Low-Cis Content Improved Processability Improved Processability Low-Cis Content->Improved Processability

Caption: Relationship between cis content and elastomer performance.

Raw Polymer Raw Polymer Compounding Compounding Raw Polymer->Compounding Vulcanization Vulcanization Compounding->Vulcanization Specimen Preparation Specimen Preparation Vulcanization->Specimen Preparation Mechanical Testing Mechanical Testing Specimen Preparation->Mechanical Testing Dynamic Mechanical Analysis Dynamic Mechanical Analysis Specimen Preparation->Dynamic Mechanical Analysis Data Analysis Data Analysis Mechanical Testing->Data Analysis Dynamic Mechanical Analysis->Data Analysis

References

Unraveling the Thermal Behavior of Polybutadiene Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of cis-1,4, trans-1,4, and vinyl-1,2 polybutadiene isomers using thermal analysis techniques reveals distinct thermal properties crucial for material selection and development in research and pharmaceutical applications. This guide provides a comparative overview of their performance based on experimental data from Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Mechanical Analysis (DMA).

The microstructure of this compound, specifically the content of cis-1,4, trans-1,4, and vinyl-1,2 isomers, significantly dictates its physical and thermal properties.[1][2] These differences are critical in applications ranging from tire manufacturing to advanced drug delivery systems, where material behavior under varying thermal conditions is paramount. Thermal analysis techniques offer a powerful suite of tools to characterize these isomeric differences.[3]

Comparative Thermal Properties

The thermal characteristics of this compound isomers, including glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td), are summarized below. These parameters are fundamental in understanding the operational range and stability of the materials.

Thermal PropertyHigh cis-1,4 this compoundHigh trans-1,4 this compoundHigh vinyl-1,2 this compound
Glass Transition Temp. (Tg) ~ -106 °C[4][5]~ -86 °C[4]Increases with vinyl content, can be around -15 °C or higher[1][6]
Melting Temp. (Tm) Present in high cis content samples[4]Present in high trans content samples, can show multiple melting peaks[4]Generally amorphous, no melting peak observed[4]
Decomposition Temp. (Td) Onset around 380 °C[7]Not explicitly detailed in the provided resultsNot explicitly detailed in the provided results

Note: The exact values can vary depending on the specific microstructure, molecular weight, and experimental conditions.

The data clearly indicates that high cis-1,4 this compound exhibits the lowest glass transition temperature, making it suitable for applications requiring low-temperature flexibility.[8] Conversely, a higher content of vinyl-1,2 units leads to a significant increase in Tg.[6] Crystalline domains and associated melting points are characteristic of high cis and high trans isomers, a feature absent in the typically amorphous high vinyl this compound.[4]

Experimental Workflow for Thermal Analysis

The characterization of this compound isomers using thermal analysis follows a systematic workflow to ensure accurate and reproducible data. This process involves sample preparation, instrument setup, and data analysis for DSC, TGA, and DMA.

Thermal Analysis Workflow for this compound Isomers Experimental Workflow for Thermal Analysis of this compound Isomers cluster_prep Sample Preparation cluster_analysis Thermal Analysis Techniques cluster_data Data Interpretation Prep Sample Weighing & Encapsulation (DSC/TGA) or Clamping (DMA) DSC DSC Analysis (Tg, Tm, Crystallinity) Prep->DSC Introduce to Instrument TGA TGA Analysis (Thermal Stability, Td) Prep->TGA Introduce to Instrument DMA DMA Analysis (Viscoelastic Properties, Tg) Prep->DMA Introduce to Instrument Data Data Acquisition & Analysis DSC->Data Heat Flow vs. Temp TGA->Data Weight Loss vs. Temp DMA->Data Modulus/Damping vs. Temp Compare Comparative Analysis of Isomer Properties Data->Compare

Figure 1. A flowchart illustrating the key stages in the thermal analysis of this compound isomers.

Detailed Experimental Protocols

Accurate and comparable data rely on standardized experimental procedures. Below are typical protocols for the thermal analysis of this compound isomers.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of the polymers.[9]

  • Instrument: A differential scanning calorimeter (e.g., TA Instruments Q-series, Mettler Toledo DSC).

  • Sample Preparation: 5-10 mg of the this compound sample is hermetically sealed in an aluminum pan.[1]

  • Thermal Program:

    • Equilibrate at a low temperature (e.g., -150 °C).

    • Ramp up to a temperature above the expected melting point (e.g., 100 °C) at a heating rate of 10 K/min or 20 K/min under a nitrogen atmosphere (25-50 ml/min flow rate).[1][10]

    • Hold isothermally for a few minutes to erase thermal history.[9]

    • Cool down to the initial low temperature at a controlled rate (e.g., 10 K/min).

    • A second heating scan is often performed under the same conditions as the first to obtain data on a sample with a known thermal history.

  • Data Analysis: Tg is determined from the midpoint of the step change in the heat flow curve.[10] Tm is identified as the peak maximum of the melting endotherm.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures.[11]

  • Instrument: A thermogravimetric analyzer (e.g., TA Instruments Q-series, Mettler Toledo TGA/DSC).

  • Sample Preparation: 10-20 mg of the this compound sample is placed in an open ceramic or aluminum crucible.

  • Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 K/min) under a controlled atmosphere (typically nitrogen or air).[11]

  • Data Analysis: The onset of decomposition is determined from the TGA curve where significant mass loss begins. The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.[11]

Dynamic Mechanical Analysis (DMA)

DMA characterizes the viscoelastic properties of materials by applying a sinusoidal stress and measuring the resulting strain. It is particularly sensitive for determining Tg.[12]

  • Instrument: A dynamic mechanical analyzer (e.g., TA Instruments Q-series, Anton Paar MCR series).

  • Sample Preparation: A rectangular film or molded sample of specific dimensions is clamped in the instrument.

  • Test Parameters: The sample is subjected to a sinusoidal deformation at a fixed frequency (e.g., 1 Hz) and a small strain amplitude while the temperature is ramped (e.g., 3-5 K/min) over a range that includes the glass transition.

  • Data Analysis: The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are plotted against temperature. The peak of the tan delta curve is often used to define the glass transition temperature. It's important to note that Tg values from DMA are typically higher than those from DSC.[6][13]

References

A Comparative Guide to Polybutadiene and Styrene-Butadiene Rubber in Tire Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of elastomers is a critical determinant of tire performance, influencing safety, fuel efficiency, and longevity. Among the synthetic rubbers, polybutadiene rubber (PBR) and styrene-butadiene rubber (SBR) are paramount in tire tread formulations. This guide provides an objective comparison of their performance characteristics, supported by experimental data and detailed testing methodologies.

Executive Summary

This compound rubber is renowned for its exceptional wear resistance and low rolling resistance, attributed to its low glass transition temperature (Tg).[1] However, its wet grip properties are comparatively poor. Styrene-butadiene rubber, a copolymer of styrene and butadiene, offers a balanced performance with good abrasion resistance and wet grip, making it a versatile choice for a wide range of tire applications.[2][3] The properties of SBR can be tailored by adjusting the styrene content and the microstructure of the butadiene component.[4] In practice, tire treads are often formulated with blends of SBR and PBR to leverage the strengths of each polymer and achieve a desired balance of performance characteristics.[5][6]

Performance Data Comparison

The following tables summarize the quantitative performance of PBR and SBR in key tire application tests. It is important to note that absolute values can vary depending on the specific grade of the polymer, the formulation of the rubber compound (e.g., type and amount of fillers, curing agents), and the precise testing conditions.

Table 1: Tensile Properties (ASTM D412)

PropertyThis compound Rubber (PBR)Styrene-Butadiene Rubber (SBR)
Tensile Strength (MPa) 10 - 1515 - 25
Elongation at Break (%) 400 - 550300 - 500
Modulus at 300% Elongation (MPa) 8 - 1210 - 18

Note: Data synthesized from multiple sources indicating general performance ranges.[7][8]

Table 2: Abrasion and Rolling Resistance

PropertyThis compound Rubber (PBR)Styrene-Butadiene Rubber (SBR)
DIN Abrasion Loss (mm³) (ISO 4649) 80 - 120 (Lower is better)100 - 150 (Lower is better)
Tan δ at 60°C (Rolling Resistance Indicator) ~0.10 - 0.15 (Lower is better)~0.15 - 0.25 (Lower is better)
Tan δ at 0°C (Wet Grip Indicator) ~0.12 - 0.18 (Higher is better)~0.20 - 0.35 (Higher is better)

Note: Tan δ values are indicative and highly dependent on compound formulation and test frequency. Lower DIN abrasion loss indicates higher wear resistance.[5][9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Tensile Properties (ASTM D412)

Objective: To determine the tensile strength, elongation at break, and modulus of vulcanized rubber.

Methodology:

  • Specimen Preparation: Dumbbell-shaped test specimens are cut from a cured rubber sheet using a die. The thickness of the narrow section is measured at three points, and the median value is used.[11]

  • Test Procedure:

    • The specimen is mounted in the grips of a tensile testing machine.[12][13]

    • An extensometer can be attached to the specimen to accurately measure elongation.[13]

    • A constant rate of extension, typically 500 ± 50 mm/min, is applied until the specimen ruptures.[14]

    • The force and elongation are recorded throughout the test.[13]

  • Data Analysis:

    • Tensile Strength: The maximum stress applied before the specimen ruptures.[11]

    • Elongation at Break: The percentage increase in length at the point of rupture.[11]

    • Modulus: The stress at a specific elongation (e.g., 300%).[11]

Abrasion Resistance (ISO 4649)

Objective: To determine the resistance of rubber to abrasion using a rotating cylindrical drum device.[15]

Methodology:

  • Apparatus: The test apparatus consists of a rotating drum covered with an abrasive sheet of a specified grade and a holder for the cylindrical rubber test specimen.[16] The drum rotates at a speed of 40 ± 1 rpm.[15]

  • Specimen Preparation: A cylindrical test piece with a diameter of 16 mm and a thickness of at least 6 mm is used.[17]

  • Test Procedure:

    • The initial mass of the test specimen is measured.

    • The specimen is mounted in the holder and pressed against the rotating drum with a specified force (typically 10 N).[16][18]

    • The holder traverses the specimen across the drum for a defined distance (usually 40 m).[18]

    • The final mass of the specimen is measured.

  • Data Analysis: The abrasion resistance is expressed as the volume loss in cubic millimeters, calculated from the mass loss and the density of the rubber.[16] A lower volume loss indicates higher abrasion resistance.[17]

Rolling Resistance (SAE J1269)

Objective: To measure the rolling resistance of tires under steady-state conditions.[19]

Methodology:

  • Principle: This laboratory test measures the force required to keep a tire rolling at a constant speed.[19] It is typically performed on a large-diameter drum that simulates the road surface.

  • Test Conditions: The test is conducted under controlled conditions of load, inflation pressure, and ambient temperature.

  • Procedure:

    • The tire is mounted on a test rim and inflated to the specified pressure.

    • It is then loaded against the rotating drum.

    • The tire is "warmed up" by running it at a set speed and load for a specific duration to reach thermal equilibrium.

    • The force required to maintain the tire's rotation at a constant speed is measured. This force, divided by the load on the tire, gives the rolling resistance coefficient (RRC).[19]

  • Data Analysis: The rolling resistance is typically reported as a force (in Newtons) or as a dimensionless coefficient (RRC). A lower value indicates better fuel efficiency.

Visualizations

Experimental_Workflow_Tire_Elastomer_Testing cluster_preparation Material Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Compound Rubber Compounding (PBR or SBR + Fillers + Additives) Curing Vulcanization (Curing) Compound->Curing Specimen_Prep Test Specimen Preparation Curing->Specimen_Prep Rolling Rolling Resistance (SAE J1269) Curing->Rolling Tire Assembly Tensile Tensile Properties (ASTM D412) Specimen_Prep->Tensile Abrasion Abrasion Resistance (ISO 4649) Specimen_Prep->Abrasion Data_Analysis Performance Data (Strength, Wear, RRC) Tensile->Data_Analysis Abrasion->Data_Analysis Rolling->Data_Analysis Comparison PBR vs. SBR Comparison Data_Analysis->Comparison

Caption: Experimental workflow for comparing PBR and SBR in tire applications.

Polymer_Structure_Property_Relationship cluster_pbr This compound Rubber (PBR) cluster_sbr Styrene-Butadiene Rubber (SBR) PBR_Structure High cis-1,4 content Low Tg (-90 to -100°C) PBR_Prop1 High Elasticity & Flexibility PBR_Structure->PBR_Prop1 PBR_Prop2 Low Rolling Resistance PBR_Structure->PBR_Prop2 PBR_Prop3 Excellent Abrasion Resistance PBR_Structure->PBR_Prop3 PBR_Prop4 Poor Wet Grip PBR_Structure->PBR_Prop4 SBR_Prop4 Higher Rolling Resistance (than PBR) SBR_Prop2 Good Abrasion Resistance SBR_Structure Styrene & Butadiene Copolymer Higher Tg (-60 to -40°C) SBR_Prop1 Good Wet Grip SBR_Structure->SBR_Prop1 SBR_Structure->SBR_Prop2 SBR_Prop3 Balanced Performance SBR_Structure->SBR_Prop3 SBR_Structure->SBR_Prop4

Caption: Structure-property relationships of PBR and SBR in tire applications.

References

evaluating the effect of different catalysts on polybutadiene properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a catalyst system in the synthesis of polybutadiene (PBR) is a critical determinant of the final polymer's microstructure, molecular weight, and ultimately, its macroscopic properties. This guide provides a comparative analysis of three common Ziegler-Natta catalyst systems—Cobalt (Co), Nickel (Ni), and Neodymium (Nd)-based—and their influence on the key characteristics of this compound. The information presented herein is supported by experimental data from various studies to aid researchers in selecting the most appropriate catalyst for their specific application.

Comparative Data of this compound Properties with Different Catalysts

The following table summarizes the typical properties of this compound synthesized using Cobalt, Nickel, and Neodymium-based Ziegler-Natta catalysts. It is important to note that these values are compiled from multiple sources and may vary depending on the specific catalyst components, co-catalysts, and polymerization conditions.

PropertyCobalt-based CatalystNickel-based CatalystNeodymium-based Catalyst
Cis-1,4 Content (%) ~96>96≥98[1]
Trans-1,4 Content (%) ~2~2-3<2[2]
1,2-Vinyl Content (%) ~2<2<1[2]
Molecular Weight (Mw, g/mol ) 1.88 x 10⁵ - 6.7 x 10⁵[3]HighHigh[4]
Molecular Weight Distribution (MWD) Wide[5]-Broad (Đ > 3)[6]
Branching High[5]Moderate[5]Low (Linear)[5]
Tensile Strength --High[7]
Abrasion Resistance --High[7]

The Interplay of Catalyst Choice and this compound Properties

The selection of the transition metal in a Ziegler-Natta catalyst system has a profound impact on the stereoselectivity and chain growth characteristics during butadiene polymerization. The following diagram illustrates the logical relationship between the catalyst type and the resulting polymer properties.

G Co Cobalt-based Microstructure Microstructure (cis, trans, vinyl) Co->Microstructure High cis-1,4 MW Molecular Weight & MWD Co->MW Broad MWD Branching Chain Architecture (Linear vs. Branched) Co->Branching High Branching Ni Nickel-based Ni->Microstructure High cis-1,4 Ni->Branching Moderate Branching Nd Neodymium-based Nd->Microstructure Very High cis-1,4 Nd->MW High Mw, Broad MWD Nd->Branching Linear Chains Mechanical Mechanical Properties (Tensile Strength, etc.) Microstructure->Mechanical MW->Mechanical Branching->Mechanical

Caption: Catalyst choice dictates this compound microstructure and architecture, which in turn determines its mechanical properties.

Experimental Workflow: From Synthesis to Characterization

The evaluation of catalyst effects on this compound properties follows a systematic experimental workflow, from the polymerization reaction to the detailed characterization of the resulting polymer.

G start Catalyst & Monomer Preparation polymerization Polymerization Reaction start->polymerization termination Polymerization Termination & Polymer Isolation polymerization->termination drying Polymer Drying termination->drying characterization Polymer Characterization drying->characterization microstructure Microstructure Analysis (NMR, FTIR) characterization->microstructure mw Molecular Weight Analysis (GPC) characterization->mw mechanical Mechanical Testing (Tensile, etc.) characterization->mechanical end Data Analysis & Comparison microstructure->end mw->end mechanical->end

Caption: A typical experimental workflow for synthesizing and characterizing this compound.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for the accurate comparison of catalyst performance. Below are methodologies for key characterization techniques.

Microstructure Analysis: NMR and FTIR Spectroscopy

The determination of the relative amounts of cis-1,4, trans-1,4, and 1,2-vinyl units in the this compound chain is essential as it directly influences the polymer's properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: While ¹H NMR can be used, the olefinic proton signals for cis-1,4 and trans-1,4 isomers can be difficult to resolve. However, the vinyl content can be determined by comparing the integration of the vinyl proton signals (around 4.9 ppm) to the total olefinic proton signals (around 5.4 ppm).[8]

    • ¹³C NMR: This is a more precise method for determining the microstructure of this compound.[8] The different carbon environments in the cis-1,4, trans-1,4, and 1,2-vinyl units give rise to distinct and well-resolved peaks in the ¹³C NMR spectrum, allowing for accurate quantification of each isomer.[9]

      • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.5-1.0 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃).

      • Instrumentation: A high-frequency NMR spectrometer (e.g., 600 MHz) is recommended for better resolution.[10]

      • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

      • Analysis: The percentage of each isomer is calculated from the integration of their respective characteristic peaks.

  • Fourier Transform Infrared (FTIR) Spectroscopy:

    • FTIR spectroscopy provides a rapid method for determining the microstructure of this compound by analyzing the out-of-plane C-H bending vibrations.[11]

      • Characteristic Bands:

        • trans-1,4 units: ~966 cm⁻¹[11]

        • 1,2-vinyl units: ~912 cm⁻¹[11]

        • cis-1,4 units: ~725-740 cm⁻¹[11][12]

    • Sample Preparation: A thin film of the this compound sample can be cast from a solution onto a KBr pellet, or the analysis can be performed on a solution of the polymer in a suitable solvent like carbon disulfide (CS₂).[13]

    • Analysis: The relative amounts of each isomer are determined by measuring the absorbance of their characteristic bands and applying the Beer-Lambert law with known extinction coefficients.

Molecular Weight and Molecular Weight Distribution: Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight (Mw) and molecular weight distribution (MWD or polydispersity index, Đ) of polymers.

  • Principle: GPC separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.

  • Methodology:

    • Mobile Phase: A suitable solvent for this compound, such as tetrahydrofuran (THF) or toluene, is used as the mobile phase.[14]

    • Sample Preparation: A dilute solution of the this compound sample (typically 1-2 mg/mL) is prepared in the mobile phase. The solution should be filtered before injection to remove any particulate matter.

    • Instrumentation: A GPC system consists of a pump, an injector, a set of columns packed with a porous gel, and a detector (commonly a refractive index detector).

    • Calibration: The system is calibrated using narrow molecular weight standards of a known polymer, such as polystyrene or this compound standards.[15] A universal calibration curve can be constructed by plotting the logarithm of the product of the intrinsic viscosity and molecular weight ([η]M) versus the elution volume.[16]

    • Data Analysis: The elution profile of the sample is used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (MWD = Mw/Mn).

References

A Comparative Guide to the Mechanical Properties of Polybutadiene-Based Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanical properties of polybutadiene-based composites against two common alternatives: epoxy-based and polyurethane-based composites. The information presented is supported by experimental data and detailed testing methodologies to assist in material selection for a variety of research and development applications.

Comparative Analysis of Mechanical Properties

The selection of a composite material is often dictated by its mechanical performance under specific loading and environmental conditions. This compound (PB), epoxy, and polyurethane (PU) based composites each offer a unique combination of properties. The following tables summarize the typical mechanical properties of these composites when reinforced with glass fibers. It is important to note that these values can vary significantly based on the specific resin formulation, fiber volume fraction, fiber orientation, and processing conditions.

Table 1: Tensile Properties of Glass Fiber Reinforced Composites

PropertyThis compound (PB) CompositeEpoxy CompositePolyurethane (PU) CompositeTest Method
Tensile Strength (MPa) 30 - 80300 - 1000+80 - 150ASTM D3039
Tensile Modulus (GPa) 1 - 520 - 603 - 10ASTM D3039
Elongation at Break (%) 5 - 151 - 310 - 25ASTM D3039

Table 2: Flexural Properties of Glass Fiber Reinforced Composites

PropertyThis compound (PB) CompositeEpoxy CompositePolyurethane (PU) CompositeTest Method
Flexural Strength (MPa) 50 - 120400 - 1200+100 - 200ASTM D790
Flexural Modulus (GPa) 2 - 820 - 504 - 12ASTM D790

Table 3: Impact Strength of Glass Fiber Reinforced Composites

PropertyThis compound (PB) CompositeEpoxy CompositePolyurethane (PU) CompositeTest Method
Izod Impact Strength (J/m) 200 - 50050 - 300300 - 800ASTM D256

Table 4: Dynamic Mechanical Analysis (DMA) Properties of Glass Fiber Reinforced Composites

PropertyThis compound (PB) CompositeEpoxy CompositePolyurethane (PU) Composite
Storage Modulus (E') Moderate, significant drop at TgHigh, sharp drop at TgVaries, can be tailored for a broad damping range
Loss Modulus (E'') Peak at Tg, indicates good dampingSharp peak at TgBroad peak, indicating a wide damping temperature range
Tan Delta (E''/E') High peak at Tg, excellent for vibration dampingSharp, narrow peak at TgBroad peak, effective for energy dissipation over a wider temperature range

Experimental Protocols

The data presented in this guide is based on standardized testing procedures to ensure comparability and reproducibility. The following are detailed methodologies for the key experiments cited.

Tensile Testing (ASTM D3039)

Objective: To determine the ultimate tensile strength, tensile modulus, and elongation at break of the composite material.

Methodology:

  • Specimen Preparation: Flat, rectangular test specimens of a specified dimension (e.g., 250 mm x 25 mm) are prepared from the composite laminate. End tabs may be bonded to the specimen to prevent gripping-induced failure.

  • Conditioning: Specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) prior to testing.

  • Test Setup: The specimen is mounted in the grips of a universal testing machine (UTM). An extensometer or strain gauges are attached to the specimen to measure strain.

  • Loading: A uniaxial tensile load is applied at a constant crosshead speed until the specimen fails.

  • Data Acquisition: Load and displacement/strain data are recorded throughout the test.

  • Calculation: Tensile strength is calculated as the maximum load divided by the cross-sectional area. Tensile modulus is determined from the slope of the initial linear portion of the stress-strain curve. Elongation at break is the strain at which the specimen fractures.

Flexural Testing (ASTM D790)

Objective: To measure the flexural strength and flexural modulus of the composite material.

Methodology:

  • Specimen Preparation: Rectangular bar specimens of specified dimensions are prepared.

  • Conditioning: Specimens are conditioned under standard laboratory conditions.

  • Test Setup: The specimen is placed on two supports (a three-point bending setup) in a universal testing machine. The loading nose is positioned at the center of the specimen.

  • Loading: A compressive load is applied to the top surface of the specimen at a constant rate until the specimen fractures or reaches a maximum strain of 5%.

  • Data Acquisition: Load and deflection data are recorded.

  • Calculation: Flexural strength is calculated from the load at failure, the span between the supports, and the specimen dimensions. Flexural modulus is calculated from the slope of the initial portion of the load-deflection curve.

Izod Impact Testing (ASTM D256)

Objective: To determine the impact resistance or toughness of the composite material.

Methodology:

  • Specimen Preparation: A rectangular specimen of standard dimensions is prepared with a V-notch machined into it to create a stress concentration point.

  • Conditioning: Specimens are conditioned at the desired test temperature.

  • Test Setup: The notched specimen is clamped vertically in a cantilevered position in the Izod impact tester.

  • Impact: A pendulum of a specified weight is released from a set height, swinging down to strike the notched side of the specimen.

  • Data Acquisition: The energy absorbed by the specimen during fracture is measured by the height to which the pendulum swings after breaking the specimen.

  • Calculation: The impact strength is reported in Joules per meter (J/m) of notch width.

Dynamic Mechanical Analysis (DMA)

Objective: To characterize the viscoelastic properties of the composite material as a function of temperature and frequency.

Methodology:

  • Specimen Preparation: A small, rectangular specimen is prepared.

  • Test Setup: The specimen is clamped in the DMA instrument, which can apply an oscillatory force in various modes (e.g., tension, bending, shear).

  • Testing: A sinusoidal stress is applied to the material, and the resultant strain is measured. The temperature is ramped up or down at a controlled rate, or the frequency of the oscillation is varied.

  • Data Acquisition: The instrument records the storage modulus (E'), loss modulus (E''), and the phase lag (δ) between the stress and strain.

  • Calculation: The tan delta (tan δ = E''/E') is calculated. The results are typically plotted as a function of temperature or frequency.

Visualizations

Experimental Workflow for Mechanical Testing

The following diagram illustrates the general workflow for the mechanical testing and validation of this compound-based composites.

experimental_workflow cluster_prep Material Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis & Validation prep Composite Panel Fabrication (e.g., Hand Lay-up, Compression Molding) cutting Specimen Cutting & Machining prep->cutting tensile Tensile Test (ASTM D3039) cutting->tensile flexural Flexural Test (ASTM D790) cutting->flexural impact Impact Test (ASTM D256) cutting->impact dma DMA (Dynamic Mechanical Analysis) cutting->dma data_acq Data Acquisition tensile->data_acq flexural->data_acq impact->data_acq dma->data_acq calc Property Calculation data_acq->calc comparison Comparison with Alternatives calc->comparison validation Validation & Reporting comparison->validation

Fig. 1: Experimental workflow for mechanical testing.
Material Selection Logic

The following diagram outlines a decision-making process for selecting a composite material based on key performance requirements.

material_selection cluster_props cluster_materials start Define Primary Requirement high_strength High Strength & Stiffness start->high_strength high_toughness High Toughness & Impact Resistance start->high_toughness vibration_damping Vibration Damping start->vibration_damping epoxy Epoxy-Based Composite high_strength->epoxy Excellent Choice pu Polyurethane-Based Composite high_toughness->pu Excellent Choice pb This compound-Based Composite high_toughness->pb Good Choice vibration_damping->pu Good Choice vibration_damping->pb Excellent Choice

Fig. 2: Material selection based on performance.

A Comparative Guide to Butadiene Polymerization Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthesis of polybutadiene, this guide offers a comparative analysis of key polymerization methods. Tailored for researchers, scientists, and professionals in drug development, it provides a comprehensive overview of emulsion, solution, coordination, and living anionic polymerization techniques. The following sections detail the distinct characteristics of each method, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Comparative Analysis of this compound Properties

The choice of polymerization method significantly impacts the microstructure, molecular weight, and molecular weight distribution of the resulting this compound, which in turn dictate its physical and mechanical properties. The following table summarizes the typical quantitative data for this compound synthesized by different methods.

Polymerization MethodPredominant MicrostructureTypical Mn ( g/mol )Typical Mw ( g/mol )Typical Đ (Mw/Mn)
Emulsion Polymerization ~60% trans-1,4, ~20% cis-1,4, ~20% vinyl-1,2100,000 - 500,000200,000 - 1,500,0002.0 - 5.0
Solution Polymerization Variable (depends on catalyst/modifier)80,000 - 400,000150,000 - 800,0001.8 - 4.0
Coordination Polymerization >98% cis-1,4 (with Nd-based catalysts)[1]150,000 - 600,000300,000 - 2,000,0002.0 - 10.0
Living Anionic Polymerization Variable (10-90% vinyl-1,2 with modifiers)[2][3]1,000 - 1,000,0001,100 - 1,100,000< 1.1[4]

Experimental Protocols

Detailed methodologies for the key polymerization techniques are provided below. These protocols are intended as a starting point for laboratory synthesis and may require optimization based on specific research goals.

Emulsion Polymerization of Butadiene (Cationic Nickel Catalyst)

This protocol describes the synthesis of this compound latex using a cationic nickel catalyst in an emulsion system.[5]

Materials:

  • [(allyl)NiCl]₂

  • Triphenylantimony (SbPh₃)

  • Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₄)

  • Diethyl ether

  • Sodium dodecyl sulfate (SDS)

  • Toluene

  • Hexadecane

  • Butadiene

  • Methanol

  • Butylated hydroxytoluene (BHT)

  • Degassed water

Procedure:

  • Catalyst Precursor Synthesis: In a Schlenk flask under an inert atmosphere, combine [(allyl)NiCl]₂ (0.4 mmol), SbPh₃ (1.62 mmol), and NaBArF₄ (0.81 mmol).

  • At -60°C, add 10 mL of cold diethyl ether. Stir the dark red solution for 2 hours while allowing it to slowly warm to room temperature.

  • Remove the solvent under vacuum. Dissolve the residue in 10 mL of dichloromethane and filter through a pad of celite.

  • Remove the dichloromethane in vacuum and wash the solid residue twice with 10 mL of pentane to yield the catalyst precursor.

  • Polymerization: Dissolve 2.25 g of SDS in 300 mL of degassed water and transfer to a nitrogen-purged 500 mL glass pressure reactor equipped with a mechanical stirrer and a heating/cooling jacket set to 20°C.

  • Disperse the catalyst precursor in a mixture of 12 mL of toluene and 0.6 mL of hexadecane and transfer it into the reactor.

  • While stirring at 500 rpm, add the desired amount of butadiene.

  • Set the temperature to 25°C and allow the polymerization to proceed for the desired time (e.g., 4 hours).

  • Termination and Isolation: Stop the polymerization by releasing the residual pressure and exposing the reactor to air.

  • To analyze the bulk polymer, precipitate an aliquot of the latex with methanol containing BHT.

  • Filter the supernatant, wash the polymer with methanol, and dry it overnight at 50°C under vacuum.

Solution Polymerization of Styrene-Butadiene Rubber (SBR)

This protocol outlines the synthesis of SBR via solution polymerization, a method also applicable to butadiene homopolymerization.[6]

Materials:

  • Styrene

  • 1,3-Butadiene

  • n-Hexane (or cyclohexane)

  • n-Butyllithium (initiator)

  • Tetrahydrofuran (THF) or a potassium alkoxide (modifier, optional)

  • Silicon tetrachloride (coupling agent, optional)

  • Isopropanol (terminating agent)

  • Antioxidant

Procedure:

  • Reactor Preparation: Charge a dry, nitrogen-purged reactor with a mixture of styrene and 1,3-butadiene dissolved in n-hexane.

  • Initiation: Add the n-butyllithium initiator to the monomer solution. If a random copolymer and/or higher vinyl content in the butadiene units is desired, a modifier like THF can be added.

  • Polymerization: Maintain the polymerization temperature between 50°C and 100°C. The reaction is typically complete within 60 minutes.

  • Coupling (Optional): To create branched or star-shaped polymers, a coupling agent such as silicon tetrachloride can be added after monomer conversion is complete.

  • Termination: Quench the living anionic chain ends by adding a terminating agent like isopropanol.

  • Product Isolation: Add an antioxidant to the polymer solution. The polymer can be recovered by steam-stripping to remove the solvent, followed by drying of the resulting rubber crumbs.

Coordination Polymerization of Butadiene (Ziegler-Natta Catalyst)

This protocol describes the synthesis of high cis-1,4-polybutadiene using a neodymium-based Ziegler-Natta catalyst.[1]

Materials:

  • Neodymium versatate (NdV₃)

  • Triethylaluminum (TEAL)

  • Ethylaluminum sesquichloride (EASC)

  • n-Hexane

  • Butadiene

  • Acidified ethanol (5 wt% HCl in ethanol)

Procedure:

  • Reactor Setup: Purge a stainless-steel reactor with dry nitrogen.

  • Fill the reactor with approximately 500 mL of n-hexane.

  • Catalyst Component Addition: Inject TEAL into the reactor and stir for 10 minutes.

  • Subsequently, add NdV₃ and EASC to the reactor.

  • Monomer Addition: Immediately introduce butadiene into the reactor at the desired flow rate.

  • Polymerization: Maintain the desired reaction temperature and time (e.g., 50°C for 2 hours).

  • Termination and Work-up: After the reaction is complete, vent any unreacted monomer.

  • Inject 10 mL of acidified ethanol to terminate the polymerization and deactivate the catalyst.

  • Wash the resulting polymer with a mixture of alcohol and hexane, then filter and dry it in a vacuum oven at 75°C for 2 hours.

Living Anionic Polymerization of Butadiene

This protocol details the synthesis of this compound with a well-defined molecular weight and narrow molecular weight distribution using living anionic polymerization.[7][8]

Materials:

  • Butadiene

  • n-Butyllithium (or other organolithium initiator)

  • Hydrocarbon solvent (e.g., cyclohexane, hexane)

  • Methanol (terminating agent)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Purification: Rigorously purify the solvent and monomer to remove any protic impurities (e.g., water, alcohols) that can terminate the living anions. This is typically done by distillation over a suitable drying agent (e.g., calcium hydride for the solvent, and exposure to a sodium mirror for the monomer).

  • Reactor Assembly: Assemble a glass reactor under a high vacuum or in a glovebox filled with an inert gas.

  • Solvent and Initiator Addition: Transfer the purified solvent into the reactor via cannula or distillation. Add the organolithium initiator using a gas-tight syringe.

  • Monomer Addition: Distill the purified butadiene directly into the reactor at a low temperature (e.g., using a dry ice/acetone bath).

  • Polymerization: Allow the reaction to warm to the desired temperature (e.g., room temperature or slightly elevated). The polymerization will proceed until all the monomer is consumed. The solution will likely become more viscous as the polymer chains grow.

  • Termination: After the desired reaction time, terminate the polymerization by adding a small amount of degassed methanol.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol. Filter the polymer and dry it under vacuum.

Visualizing the Polymerization Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental steps of each polymerization method.

Emulsion_Polymerization cluster_aqueous Aqueous Phase cluster_micelle Micelle / Polymer Particle Initiator Initiator Radical Radical Initiator->Radical Decomposition Oligoradical Oligoradical Radical->Oligoradical + Monomer Monomer_aq Monomer Monomer_micelle Monomer Monomer_aq->Monomer_micelle Diffusion Growing_Chain Growing Polymer Chain Oligoradical->Growing_Chain Enters Micelle Monomer_micelle->Growing_Chain Propagation Monomer_Droplet Monomer Droplet Monomer_Droplet->Monomer_aq Diffusion

Caption: Emulsion polymerization workflow.

Solution_Polymerization Monomer Monomer Growing_Chain Growing Polymer Chain Monomer->Growing_Chain Propagation Initiator Initiator Initiator->Growing_Chain Initiation + Monomer Solvent Solvent Polymer_Solution Polymer in Solution Growing_Chain->Polymer_Solution Termination/ Chain Transfer

Caption: Solution polymerization process.

Coordination_Polymerization Catalyst Ziegler-Natta Catalyst Active_Center Active Catalytic Center Catalyst->Active_Center Activation Monomer Monomer Monomer->Active_Center Coordination Growing_Chain Growing Polymer Chain Monomer->Growing_Chain Propagation Active_Center->Growing_Chain Insertion

Caption: Coordination polymerization mechanism.

Living_Anionic_Polymerization Initiator Organolithium Initiator Living_Anion Living Carbanion Initiator->Living_Anion Initiation + Monomer Monomer Monomer Monomer->Living_Anion Propagation Growing_Chain Growing Polymer Chain (Living) Living_Anion->Growing_Chain Terminated_Polymer Terminated Polymer Growing_Chain->Terminated_Polymer Termination Terminating_Agent Terminating Agent Terminating_Agent->Terminated_Polymer

Caption: Living anionic polymerization steps.

References

Polybutadiene: A Comparative Guide to its Performance in Rubber-Toughened Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of polybutadiene's performance as a toughening agent in various plastics against other common alternatives. The information presented is supported by experimental data from various scientific sources, offering a comprehensive overview for material selection and development.

Introduction to Rubber Toughening

Many commodity and engineering plastics, while offering desirable properties like rigidity and strength, suffer from inherent brittleness. Rubber toughening is a widely adopted method to enhance the impact resistance and ductility of these materials. The process involves dispersing a rubbery phase within the plastic matrix. These rubber particles act as stress concentrators, initiating energy-absorbing mechanisms such as crazing and shear yielding, thereby preventing catastrophic failure under impact.

This compound (PB) is a synthetic rubber extensively used as a toughening agent due to its low glass transition temperature, high elasticity, and cost-effectiveness. This guide evaluates its performance in key plastic matrices like High-Impact Polystyrene (HIPS), Acrylonitrile Butadiene Styrene (ABS), and Polylactic Acid (PLA), and compares it with other toughening agents.

Performance Comparison of Toughening Agents

The following tables summarize the quantitative performance of this compound and its alternatives in toughening various plastic matrices. The data has been compiled from multiple research sources. Direct comparison should be approached with caution as experimental conditions and material grades may vary between studies.

Table 1: Performance in Toughened Polystyrene (PS)

Toughening AgentConcentration (wt%)Base PlasticNotched Impact Strength (J/m)Tensile Strength (MPa)Elongation at Break (%)Reference
High cis-1,4 this compound 5Polystyrene48.517.0-[1]
High cis-1,4 this compound 15Polystyrene166.212.5-[1]
Styrene-Butadiene Rubber (SBR) 20Polystyrene---[2]
Ethylene-Propylene-Diene Monomer (EPDM) 21Polystyrene>20x increase vs neat PS--[2]

Table 2: Performance in Toughened Acrylonitrile Butadiene Styrene (ABS)

Toughening AgentConcentration (phr)Base PlasticNotched Impact Strength (J/m)Tensile Strength (MPa)Elongation at Break (%)Reference
This compound-g-MMA (Core-Shell) 12PC/ABS430--[3]
Neat ABS (typical values) -ABS-43.65 - 69.22.93 - 3.2[4]

Table 3: Performance in Toughened Polylactic Acid (PLA)

Toughening AgentConcentration (wt%)Base PlasticNotched Izod Impact Strength (J/m)Tensile Strength (MPa)Elongation at Break (%)Reference
This compound Rubber (PBR) 10PLA2.11-106% (45x increase vs neat PLA)[5]
Ethylene Propylene Diene Monomer (EPDM) 10PLA5.34-~22%[5]
This compound Rubber (BR) 10PLA3x increase vs neat PLA-40x increase vs neat PLA[6]

Toughening Mechanism of this compound

The primary role of this compound particles in a brittle polymer matrix is to initiate and control energy dissipation mechanisms under stress. The low modulus of the rubber particles causes them to act as stress concentration points. This leads to two main phenomena:

  • Crazing: The formation of micro-voids and fibrils in the polymer matrix around the rubber particles. These crazes can propagate and absorb significant energy before leading to fracture.

  • Shear Yielding: The localized plastic deformation of the matrix material, which is also an effective energy absorption mechanism.

The this compound particles can also cavitate (form internal voids), which further relieves triaxial stress at a crack tip and promotes shear yielding in the surrounding matrix.

Toughening_Mechanism Impact Impact Force Plastic_Matrix Brittle Plastic Matrix (e.g., Polystyrene) Impact->Plastic_Matrix Stress_Concentration Stress Concentration Plastic_Matrix->Stress_Concentration at PB particle interface PB_Particle This compound Particle Craze_Initiation Craze Initiation (Micro-voids & Fibrils) Stress_Concentration->Craze_Initiation Shear_Yielding Shear Yielding (Plastic Deformation) Stress_Concentration->Shear_Yielding Energy_Absorption Energy Absorption & Dissipation Craze_Initiation->Energy_Absorption Shear_Yielding->Energy_Absorption Toughened_Plastic Improved Impact Resistance Energy_Absorption->Toughened_Plastic

Caption: Toughening mechanism of this compound in a plastic matrix.

Experimental Protocols

The data presented in this guide is typically obtained using standardized testing methods. The following are detailed methodologies for the key experiments cited.

Impact Strength Testing (Notched Izod - ASTM D256)
  • Objective: To determine the impact resistance of a plastic material.

  • Apparatus: A pendulum-type impact testing machine.

  • Specimen: A rectangular bar, typically 63.5 x 12.7 x 3.2 mm, with a V-shaped notch machined into one face.[7]

  • Procedure:

    • The notched specimen is clamped vertically in the test fixture as a cantilever beam, with the notch facing the direction of the pendulum strike.[8]

    • A pendulum of a specified weight is released from a set height, striking the specimen.

    • The energy absorbed by the specimen in breaking is measured by the height to which the pendulum swings after impact.

    • The impact strength is calculated as the absorbed energy divided by the thickness of the specimen at the notch and is typically reported in Joules per meter (J/m) or foot-pounds per inch (ft-lb/in).[8]

Tensile Properties Testing (ASTM D638)
  • Objective: To determine the tensile strength, elongation, and modulus of a plastic material.[9][10]

  • Apparatus: A universal testing machine (UTM) with appropriate grips and an extensometer.[11]

  • Specimen: A dumbbell or "dog-bone" shaped specimen, with specific dimensions as defined in the standard (e.g., Type I for rigid plastics).[11]

  • Procedure:

    • The specimen is securely held in the grips of the UTM.

    • The specimen is pulled apart at a constant rate of crosshead movement until it fractures.

    • The force required to stretch the specimen and the corresponding elongation are continuously measured.

    • Tensile Strength is the maximum stress the material can withstand before breaking.

    • Elongation at Break is the percentage increase in length of the specimen at the point of fracture.

    • Tensile Modulus (Young's Modulus) is a measure of the material's stiffness and is calculated from the initial linear portion of the stress-strain curve.

Conclusion

This compound remains a highly effective and widely used toughening agent for a variety of plastics. Its ability to significantly enhance impact strength and ductility, particularly at low concentrations, makes it a cost-effective solution for many applications. While alternatives like EPDM and core-shell modifiers can offer superior performance in specific contexts or for particular properties, the choice of toughening agent will ultimately depend on the desired balance of mechanical properties, processing characteristics, and cost for the final application. The experimental protocols outlined provide a standardized basis for the evaluation and comparison of these materials in a research and development setting.

References

A Comparative Guide to the Aging Characteristics of Polybutadiene Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability and performance of polymeric materials are critical in a multitude of applications, from industrial components to advanced drug delivery systems. Polybutadiene (PB), a versatile synthetic rubber, is utilized in numerous formulations, each exhibiting distinct aging characteristics. Understanding these differences is paramount for material selection and predicting product lifespan. This guide provides an objective comparison of the aging performance of various this compound formulations, supported by experimental data, to aid researchers in their material evaluation processes.

Executive Summary

The aging of this compound is a complex process involving chain scission and crosslinking, driven by environmental factors such as heat, oxygen, and UV radiation. These degradation pathways lead to changes in the material's mechanical properties, including hardness, tensile strength, and elongation at break. The incorporation of additives such as antioxidants, fillers, and the choice of vulcanization system can significantly alter these aging characteristics. This guide delves into a comparative analysis of this compound formulations with varying antioxidant packages, filler types, and vulcanization methods, presenting key performance data in a clear, tabular format. Detailed experimental protocols and visual representations of degradation pathways and experimental workflows are also provided to offer a comprehensive understanding of the material's behavior over time.

Comparison of this compound Formulations with Different Antioxidants

Antioxidants are crucial in mitigating the thermo-oxidative degradation of this compound. The selection of an antioxidant can have a profound impact on the retention of mechanical properties during aging. Here, we compare this compound formulations stabilized with different antioxidants: 2,2'-methylene-bis(4-methyl-6-tert-butylphenol) (AO2246), 2,6-di-tert-butyl-4-methylphenol (BHT), p-phenylenediamine (pPDA), and triphenylphosphine (TPP).

Experimental Data

The following table summarizes the changes in mechanical properties of hydroxyl-terminated this compound (HTPB) binder formulations after accelerated aging for six months at 65°C.[1]

FormulationAntioxidantInitial Hardness (Shore A)Hardness after 6 months (Shore A)Change in Sol Fraction (%)Change in Crosslink Density (%)
F1AO22465556-1.3+0.1
F2BHT5360-1.8+0.8
F3TPP58Became brittle-2.5Exponential increase
F4 (Control)None52Became brittle-2.2Exponential increase

Note: Samples with TPP and the control formulation became too brittle to test for hardness accurately after six months.[1]

Experimental Protocol: Accelerated Thermal Aging and Mechanical Testing

Objective: To evaluate the effectiveness of different antioxidants in this compound under accelerated thermal aging.

Materials:

  • Hydroxyl-terminated this compound (HTPB) prepolymer

  • Isophorone diisocyanate (IPDI) as a curing agent

  • Antioxidants: AO2246, BHT, pPDA, TPP

  • Catalyst: Iron(III) acetylacetonate (Fe(acac))

Procedure:

  • Formulation Preparation: Prepare HTPB binder formulations by mixing the prepolymer with the respective antioxidant (at a concentration of 0.5% w/w) and the catalyst. Add the curing agent (IPDI) and mix thoroughly.

  • Curing: Pour the mixture into molds and cure at a specified temperature and time to obtain solid elastomer samples.

  • Accelerated Aging: Place the cured samples in a temperature-controlled oven at 65°C for a duration of six months.[1]

  • Mechanical Testing:

    • Hardness: Measure the Shore A hardness of the samples before and after aging using a durometer.

    • Sol/Gel Analysis: Determine the sol fraction and crosslink density of the samples before and after aging using Soxhlet extraction and swelling tests.[1]

Comparison of this compound Formulations with Different Fillers

Fillers are incorporated into this compound to enhance its mechanical properties and reduce cost. The type of filler can also influence the aging behavior of the rubber. This section compares the thermo-oxidative aging of solution-styrene-butadiene rubber (S-SBR) compounds filled with silica, carbon black (CB), and a hybrid silica/carbon black system.

Experimental Data

The table below presents the changes in mechanical properties of S-SBR compounds after thermo-oxidative aging at 100°C for 72 hours.[2][3]

FormulationFiller SystemInitial Tensile Strength (MPa)Tensile Strength after Aging (MPa)% Retention of Tensile StrengthInitial Elongation at Break (%)Elongation at Break after Aging (%)% Retention of Elongation at Break
S1Silica (70 phr)18.516.287.645038084.4
S2Carbon Black (70 phr)20.115.577.148032066.7
S3Silica/CB (35/35 phr)19.215.178.646534073.1
Experimental Protocol: Thermo-oxidative Aging and Tensile Testing

Objective: To compare the thermo-oxidative aging resistance of S-SBR compounds with different filler systems.

Materials:

  • Solution-styrene-butadiene rubber (S-SBR)

  • Fillers: Silica (e.g., Hi-Sil™ 233), Carbon Black (e.g., N234)

  • Silane coupling agent (for silica-filled compounds)

  • Standard rubber compounding ingredients (e.g., zinc oxide, stearic acid, sulfur, accelerators)

Procedure:

  • Compounding: Mix the S-SBR with the respective filler(s) and other compounding ingredients in an internal mixer.

  • Vulcanization: Cure the rubber compounds in a compression molding press at a specified temperature and time to form vulcanized sheets.

  • Thermo-oxidative Aging: Place dumbbell-shaped test specimens cut from the vulcanized sheets in a hot air oven at 100°C for 72 hours.[2]

  • Tensile Testing: Perform tensile tests on the unaged and aged specimens according to ASTM D412 standard using a universal testing machine.[4] Record the tensile strength and elongation at break.

Comparison of Sulfur vs. Peroxide Vulcanization Systems

The choice of vulcanization (curing) system creates different types of crosslinks within the this compound network, which in turn affects the aging properties. Sulfur vulcanization forms sulfidic crosslinks, while peroxide vulcanization forms carbon-carbon crosslinks.

Experimental Data

The following table compares the aging characteristics of Nitrile Butadiene Rubber (NBR), a copolymer of acrylonitrile and butadiene, vulcanized with sulfur and peroxide systems after aging at 100°C for 72 hours. Peroxide-cured vulcanizates generally exhibit good resistance to thermo-oxidative aging.[5][6]

Vulcanization SystemInitial Tensile Strength (MPa)Tensile Strength after Aging (MPa)% Retention of Tensile StrengthInitial Elongation at Break (%)Elongation at Break after Aging (%)% Retention of Elongation at Break
Sulfur13.19.874.855035063.6
Peroxide10.59.590.535028080.0
Experimental Protocol: Vulcanization and Aging

Objective: To compare the thermal aging resistance of this compound vulcanized with sulfur and peroxide systems.

Materials:

  • This compound rubber

  • Sulfur System: Sulfur, accelerators (e.g., MBS, TMTD), activators (zinc oxide, stearic acid)

  • Peroxide System: Organic peroxide (e.g., dicumyl peroxide), co-agent (e.g., TAC)

Procedure:

  • Compounding: Prepare two separate batches of this compound compound, one with the sulfur vulcanization system and the other with the peroxide system, using a two-roll mill or an internal mixer.

  • Curing: Determine the optimal cure time for each compound using a rheometer. Vulcanize sheets of each compound in a compression molding press at the respective optimal cure temperature and time.

  • Aging: Subject dumbbell-shaped specimens from each vulcanizate to thermal aging in a hot air oven at 100°C for 72 hours.

  • Mechanical Property Testing: Conduct tensile tests on both unaged and aged specimens to measure the changes in tensile strength and elongation at break.

Visualizing Degradation Pathways and Experimental Workflows

To further elucidate the processes described, the following diagrams, generated using Graphviz, illustrate a simplified thermo-oxidative degradation pathway for this compound and a general experimental workflow for evaluating the aging of rubber formulations.

Polybutadiene_Degradation PB This compound Chain (-CH2-CH=CH-CH2-)n Initiation Initiation (Heat, UV, Mechanical Stress) PB->Initiation Radical Polymer Radical (P•) Initiation->Radical Oxygen O2 Radical->Oxygen + O2 Crosslinking Crosslinking (Increased Hardness, Brittleness) Radical->Crosslinking PeroxyRadical Peroxy Radical (POO•) Oxygen->PeroxyRadical PB_H This compound Chain (PH) PeroxyRadical->PB_H + PH PeroxyRadical->Crosslinking Hydroperoxide Hydroperoxide (POOH) PB_H->Hydroperoxide - P• Decomposition Decomposition Hydroperoxide->Decomposition AlkoxyRadical Alkoxy Radical (PO•) Decomposition->AlkoxyRadical HydroxylRadical Hydroxyl Radical (•OH) Decomposition->HydroxylRadical ChainScission Chain Scission (Lower Molecular Weight) AlkoxyRadical->ChainScission AlkoxyRadical->Crosslinking

Caption: Simplified thermo-oxidative degradation pathway of this compound.

Experimental_Workflow Start Start: Define this compound Formulations Compounding Material Compounding (Mixing of Polymer, Fillers, Additives) Start->Compounding Curing Vulcanization/Curing Compounding->Curing InitialTesting Initial Property Characterization (Tensile, Hardness, etc.) Curing->InitialTesting Aging Accelerated Aging (Thermal, UV, Oxidative) Curing->Aging Analysis Data Analysis and Comparison InitialTesting->Analysis AgedTesting Post-Aging Property Characterization Aging->AgedTesting AgedTesting->Analysis End End: Comparative Report Analysis->End

Caption: General experimental workflow for comparing polymer formulations.

Conclusion

The aging characteristics of this compound are significantly influenced by its formulation. The choice of antioxidant, filler, and vulcanization system plays a pivotal role in determining the material's long-term performance and durability. Formulations containing hindered phenolic antioxidants like AO2246 demonstrate superior resistance to thermo-oxidative degradation compared to other types.[1] Silica-filled this compound compounds tend to retain their mechanical properties better after thermal aging than those filled with carbon black.[2][3] Furthermore, peroxide vulcanization, which forms stable carbon-carbon crosslinks, can offer enhanced thermal stability compared to conventional sulfur vulcanization.[5][6] This guide provides a foundational understanding and comparative data to assist researchers in selecting and developing robust this compound formulations for their specific applications. Further investigation into the synergistic effects of different additive combinations is recommended for optimizing the aging resistance of this compound-based materials.

References

Safety Operating Guide

Proper Disposal of Polybutadiene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of polybutadiene is a critical aspect of laboratory and research operations. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals. Adherence to these protocols will help maintain a safe working environment and ensure compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound waste with care to minimize risks.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. While the material is generally considered to have low toxicity, it is good practice to wear safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1] In situations where dust or vapors may be generated, such as during heating or mechanical processing, a NIOSH-approved respirator should be used.

  • Avoid Ignition Sources: Keep this compound away from open flames, sparks, and high temperatures.[2] The material can burn, and in the absence of sufficient oxygen, it may emit dense smoke and toxic fumes, including carbon monoxide and carbon dioxide.[3]

  • Ventilation: Ensure adequate ventilation in the work area to prevent the accumulation of any potential vapors or dust.

  • Storage: Store waste this compound in a cool, dry, well-ventilated area away from direct sunlight and oxidizing agents.[2][3] Storage temperatures should not exceed 30°C.[2]

Step-by-Step Disposal Procedure

The disposal of this compound should be carried out in a systematic manner, following local and institutional regulations.

  • Waste Identification and Classification:

    • This compound is not typically classified as a hazardous waste under federal regulations.[1][4] However, it is essential to consult your institution's specific waste management guidelines and local regulations, as classifications can vary.

    • If the this compound has been mixed with or contaminated by hazardous substances, the resulting waste must be treated as hazardous and disposed of accordingly.

  • Waste Collection and Containment:

    • Collect solid this compound waste, such as scraps, shavings, or unused material, in a dedicated and clearly labeled waste container.

    • For spills, sweep up the material and place it into a suitable container for disposal.[3] Avoid generating dust during cleanup.[3]

    • Ensure the waste container is kept closed to prevent the release of any dust or vapors.

  • Disposal Method Selection:

    • Consult Local Regulations: The primary directive for disposal is to adhere to local, state, and federal regulations. The generator of the waste is ultimately responsible for ensuring its proper disposal.

    • Licensed Waste Disposal Service: The most common and recommended method is to entrust the disposal to a licensed waste management company. These companies have the expertise and permits to handle and dispose of chemical waste in a compliant manner.

    • Landfilling: In some jurisdictions, solid, non-hazardous this compound waste may be disposed of in a sanitary landfill.

    • Incineration: Incineration is another potential disposal method, which should be performed in a permitted industrial furnace. This is often the preferred method.[5]

    • Recycling and Depolymerization: Emerging technologies are exploring the chemical recycling of this compound through processes like depolymerization.[6][7][8][9][10] While not yet widely accessible, these methods offer a more sustainable alternative for the future.

Quantitative Data and Physical Properties

For quick reference, the following table summarizes key quantitative data and physical properties of this compound.

PropertyValue
Decomposition TemperatureAvoid temperatures above 200°C (392°F)
Autoignition TemperatureCan occur with prolonged exposure to elevated temperatures in air
Incompatible MaterialsStrong oxidizing agents, acids, alkalis, organic solvents, aliphatic and aromatic hydrocarbons[4][11]
Hazardous DecompositionCarbon monoxide (CO) and carbon dioxide (CO2) upon incomplete combustion[1][3]

Experimental Protocols

While this document focuses on disposal, it is important to note that any experimental protocol involving this compound should include a clear plan for waste management. Researchers should incorporate the disposal steps outlined above into their standard operating procedures (SOPs).

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

PolybutadieneDisposal cluster_prep Waste Preparation cluster_decision Disposal Decision cluster_path Disposal Path start Generate this compound Waste identify Identify Waste Composition (Pure vs. Contaminated) start->identify collect Collect in Labeled Container identify->collect check_local Consult Local Regulations & Institutional Guidelines collect->check_local is_hazardous Is Waste Hazardous? check_local->is_hazardous non_hazardous Non-Hazardous Waste Stream is_hazardous->non_hazardous No hazardous Hazardous Waste Stream is_hazardous->hazardous Yes licensed_disposer Contact Licensed Waste Disposer non_hazardous->licensed_disposer hazardous->licensed_disposer landfill Sanitary Landfill licensed_disposer->landfill incinerate Permitted Incineration licensed_disposer->incinerate recycle Chemical Recycling (Future Option) licensed_disposer->recycle

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: Essential PPE for Handling Polybutadiene

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, ensuring safety during the handling of chemical substances is paramount. This guide provides essential safety and logistical information for the use of personal protective equipment (PPE) when working with polybutadiene. Adherence to these protocols is critical for minimizing risk and ensuring a safe research environment.

This compound, in its solid form under normal conditions, is a stable product and is not classified as a hazardous substance.[1][2] However, potential hazards can arise from dust, molten material, and combustion byproducts.[3] The primary risks include eye and respiratory irritation from dust, and severe thermal burns from contact with molten this compound.[3][4][5] Therefore, a thorough understanding and implementation of appropriate PPE protocols are essential.

Recommended Personal Protective Equipment

The selection of appropriate PPE is contingent on the specific handling procedures and the physical state of the this compound. The following table summarizes the recommended PPE for various scenarios.

Hazard Scenario Required PPE Additional Recommendations
Handling Solid this compound (Ambient Temperature) - Safety glasses with side shields or safety goggles[6] - Laboratory coat or other protective clothing[1] - Gloves (Nitrile rubber recommended)[5]- Good general ventilation is typically sufficient. - Minimize dust generation.[1]
Handling Molten this compound - Safety goggles and a face shield[7] - Thermal-resistant gloves - Flame-retardant laboratory coat and clothing- Local exhaust ventilation may be necessary. - In case of burns, immediately cool the affected skin with cold water for as long as possible. Do not remove clothing if it is adhering to the skin.[3]
Operations Generating Dust or Vapors (e.g., heating) - Safety goggles - NIOSH-approved air-purifying respirator for dusts or organic vapors[8] - Protective clothing[1] - Gloves (Nitrile rubber recommended)[5]- Use in a well-ventilated area or with local exhaust ventilation.[2] - Take measures to prevent static discharge.
Fire Fighting - Full protective clothing[1] - Self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode[1][3]- Use dry chemical, carbon dioxide (CO2), foam, or water spray to extinguish.[3]

Glove Selection and Compatibility

While some sources suggest that chemical protective gloves may not be necessary for handling solid this compound at ambient temperatures, it is good practice to minimize skin contact. Nitrile rubber gloves are recommended for handling this compound.[5] Always inspect gloves for any signs of degradation or perforation before use.

Experimental Protocol: Donning and Doffing of PPE

Proper technique for putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.

Donning Sequence:

  • Gown/Lab Coat: Put on a clean laboratory coat.

  • Mask/Respirator: If required, put on your mask or respirator. Ensure a proper fit and seal.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the laboratory coat.

Doffing Sequence:

  • Gloves: Remove gloves using a glove-in-glove or bird-beak technique to avoid touching the outside of the gloves with bare hands.

  • Gown/Lab Coat: Remove your laboratory coat by turning it inside out as you remove it.

  • Goggles/Face Shield: Remove eye and face protection from the back.

  • Mask/Respirator: Remove your mask or respirator from the back.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal Plan

Contaminated PPE should be disposed of in accordance with institutional and local regulations.

  • Gloves, gowns, and other disposable PPE: Place in a designated waste container immediately after removal.

  • Contaminated Clothing: If clothing becomes contaminated, remove it immediately and wash it before reuse.[3]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_actions Required Actions cluster_disposal Post-Handling start Start: Handling this compound task Assess Physical State and Task start->task solid Solid at Ambient Temperature task->solid Solid molten Molten Material task->molten Molten dust_vapor Dust or Vapor Generation task->dust_vapor Dust/Vapors ppe_solid Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves solid->ppe_solid ppe_molten Enhanced PPE: - Goggles & Face Shield - Thermal Gloves - FR Lab Coat molten->ppe_molten ppe_dust_vapor Enhanced PPE: - Goggles - Respirator - Lab Coat - Nitrile Gloves dust_vapor->ppe_dust_vapor end_procedure Follow Donning/Doffing Protocol ppe_solid->end_procedure ppe_molten->end_procedure ppe_dust_vapor->end_procedure disposal Dispose of Contaminated PPE end_procedure->disposal

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Polybutadiene
Reactant of Route 2
Polybutadiene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.